molecular formula C4H4N2OS B1425862 Oxazole-2-carbothioic acid amide CAS No. 885274-25-9

Oxazole-2-carbothioic acid amide

Cat. No.: B1425862
CAS No.: 885274-25-9
M. Wt: 128.15 g/mol
InChI Key: HYCQTQGTVIOIKJ-UHFFFAOYSA-N
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Description

Oxazole-2-carbothioic acid amide is a useful research compound. Its molecular formula is C4H4N2OS and its molecular weight is 128.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3-oxazole-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2OS/c5-3(8)4-6-1-2-7-4/h1-2H,(H2,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCQTQGTVIOIKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717013
Record name 1,3-Oxazole-2-carbothioamide
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Molecular Weight

128.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-25-9
Record name 2-Oxazolecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885274-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Oxazole-2-carbothioamide
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URL https://comptox.epa.gov/dashboard/DTXSID30717013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of Oxazole-2-carbothioic acid amide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Oxazole-2-carbothioic acid amide represents a specific challenge in heterocyclic chemistry due to the unique reactivity of the oxazole C2 position. Unlike the C4 and C5 positions, C2 is significantly more acidic (


) but the resulting anion is prone to ring-opening electrocyclic rearrangement to an acyclic isocyanide.

This guide outlines a robust, scalable synthetic pathway designed to mitigate ring fragmentation while ensuring high conversion to the thioamide moiety. The strategy prioritizes the thionation of oxazole-2-carboxamide using Lawesson’s Reagent, supported by a reliable upstream generation of the amide via controlled C2-lithiation.

Retrosynthetic Analysis

The strategic disconnection relies on the functional group interconversion (FGI) of the carbonyl oxygen to sulfur. The immediate precursor is Oxazole-2-carboxamide . This intermediate is best accessed via electrophilic trapping of the labile 2-lithiooxazole species.

Logical Pathway
  • Target: this compound

  • Precursor: Oxazole-2-carboxamide

  • Key Intermediate: Ethyl oxazole-2-carboxylate

  • Starting Material: Oxazole

Retrosynthesis Target Oxazole-2-thiocarboxamide Amide Oxazole-2-carboxamide Target->Amide Thionation (Lawesson's) Ester Ethyl oxazole-2-carboxylate Amide->Ester Ammonolysis Start Oxazole Ester->Start C2-Lithiation / Trapping

Figure 1: Retrosynthetic disconnection showing the linear progression from the parent heterocycle.

Experimental Protocols

Phase 1: Synthesis of Ethyl Oxazole-2-carboxylate

Critical Mechanism: The C2-proton of oxazole is removed by n-BuLi at cryogenic temperatures. The resulting 2-lithiooxazole is in equilibrium with its ring-opened isocyanide isomer. To prevent decomposition, the temperature must be strictly maintained below -70 °C, and the electrophile (ethyl chloroformate) must be added rapidly.

Reagents:

  • Oxazole (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

  • Ethyl chloroformate (1.2 equiv)

  • THF (anhydrous)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under an argon atmosphere. Add anhydrous THF (0.5 M concentration relative to oxazole).

  • Cooling: Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add oxazole. Then, add n-BuLi dropwise over 20 minutes via syringe pump. Crucial: Maintain internal temperature < -70 °C to prevent ring opening.

  • Equilibration: Stir for 20 minutes at -78 °C. The solution typically turns yellow/orange.

  • Trapping: Add ethyl chloroformate (neat) in a single rapid portion (or dropwise if scale >10g, but ensure rapid mixing).

  • Quench: Allow the mixture to warm to 0 °C over 2 hours. Quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc) to yield the ester.

Phase 2: Conversion to Oxazole-2-carboxamide

Mechanism: Standard nucleophilic acyl substitution.

Protocol:

  • Dissolve Ethyl oxazole-2-carboxylate in methanol (0.5 M).

  • Cool to 0 °C.

  • Bubble anhydrous ammonia gas through the solution for 30 minutes, or add 7N

    
     in MeOH (5 equiv).
    
  • Seal the vessel and stir at Room Temperature (RT) for 12–18 hours.

  • Concentrate in vacuo. The product often precipitates as a white solid; triturate with cold diethyl ether to purify.

Phase 3: Thionation to this compound

Mechanism: Lawesson’s Reagent (LR) converts the carbonyl oxygen to sulfur via a thia-oxaphosphetane intermediate. This method is superior to


 due to milder conditions and higher functional group tolerance.

Reagents:

  • Oxazole-2-carboxamide (1.0 equiv)

  • Lawesson’s Reagent (0.6 equiv)

  • Toluene (anhydrous)

Protocol:

  • Setup: In a dry flask, suspend Oxazole-2-carboxamide in anhydrous toluene (0.2 M).

  • Addition: Add Lawesson’s Reagent.

  • Reaction: Heat to reflux (110 °C) under argon. Monitor by TLC (the thioamide is typically less polar and UV active). Reaction time is usually 2–6 hours.

  • Workup: Cool to RT. The thioamide may crystallize upon cooling. If not, concentrate the solvent.

  • Purification: Thioamides can be unstable on silica gel. Rapid filtration through a short plug of neutral alumina or recrystallization from ethanol/water is recommended.

    • Note: Thioamides have a distinct, pungent odor. Work in a well-ventilated fume hood.

Quantitative Data Summary

ParameterPhase 1 (Ester)Phase 2 (Amide)Phase 3 (Thioamide)
Limiting Reagent OxazoleEthyl oxazole-2-carboxylateOxazole-2-carboxamide
Temperature -78 °C to 0 °C0 °C to 25 °C110 °C (Reflux)
Time 3 h12–18 h2–6 h
Typical Yield 65–75%85–95%70–85%
Key Risk Ring opening (Temp control)Hydrolysis (keep dry)Product degradation on Silica

Mechanistic & Workflow Visualization

The following diagram illustrates the critical decision points and mechanistic flow for the thionation step, which is the core transformation of this guide.

ThionationWorkflow Start Oxazole-2-carboxamide (Substrate) Intermediate Thia-oxaphosphetane Intermediate Start->Intermediate Nucleophilic Attack (S) Reagent Lawesson's Reagent (0.6 equiv) Reagent->Intermediate Solvent Toluene (Reflux) Solvent->Intermediate Medium Product This compound (Target) Intermediate->Product Retro-[2+2] Byproduct Cyclic P-O Byproduct Intermediate->Byproduct Elimination

Figure 2: Mechanistic workflow of the Lawesson's Reagent mediated thionation.

Characterization & Validation

To validate the synthesis, the following spectral signatures must be confirmed.

  • Physical State: Yellowish crystalline solid.

  • 1H NMR (

    
    ): 
    
    • The amide

      
       protons, which appear broad around 6.0–7.5 ppm in the carboxamide, will shift significantly downfield to 8.5–10.0 ppm  in the thioamide due to the anisotropy of the C=S bond and increased acidity.
      
    • Oxazole ring protons (C4-H and C5-H) typically appear as doublets or singlets between 7.0–8.0 ppm.

  • IR Spectroscopy:

    • Disappearance of the strong C=O stretch (~1680 cm⁻¹).

    • Appearance of the C=S stretch (typically 1000–1200 cm⁻¹, though often weaker and coupled).

  • Mass Spectrometry: M+ peak at MW + 16 mass units relative to the amide (Oxygen [16] replaced by Sulfur [32]).

References

  • General Oxazole Lithiation: Vedejs, E., & Monahan, S. D. (1997). "Oxazole Activation: Lithiation and Nucleophilic Addition." Journal of Organic Chemistry. Link

  • Lawesson's Reagent Protocol: Ozturk, T., Ertas, E., & Mert, O. (2007). "Use of Lawesson’s Reagent in Organic Syntheses." Chemical Reviews. Link

  • Thioamide Synthesis Review: Jagodzinski, T. S. (2003). "Thioamides as Useful Synthons in the Synthesis of Heterocycles." Chemical Reviews. Link

  • Oxazole Chemistry Overview: Palmer, D. C. (Ed.). (2004). The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience. Link

An In-Depth Technical Guide to the Robinson-Gabriel Synthesis of Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Oxazole Scaffold

The oxazole nucleus, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and structural rigidity make it a cornerstone in the design of novel therapeutic agents.[1][2] Oxazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antiviral, anticancer, and antibacterial properties.[1][3] This has led to their incorporation into numerous clinically approved drugs and natural products of significant interest, such as Diazonamide A and Mycalolide A.[1][4]

Among the classical methods for constructing this vital heterocyclic system, the Robinson-Gabriel synthesis, first described in the early 20th century, remains a powerful and relevant strategy.[4] This guide provides a detailed exploration of the Robinson-Gabriel synthesis, from its core mechanism and classical protocols to modern, field-proven modifications designed to overcome its inherent limitations. We will delve into the causality behind experimental choices, offer validated protocols, and provide troubleshooting insights for researchers, scientists, and drug development professionals seeking to leverage this synthesis for the creation of novel oxazole derivatives.

Part 1: The Core Mechanism - A Stepwise Deconstructive Analysis

The Robinson-Gabriel synthesis is fundamentally the cyclodehydration of a 2-acylamino-ketone to form a 2,5-disubstituted oxazole.[4] The reaction necessitates a dehydrating agent to facilitate the intramolecular cyclization and subsequent elimination of water.[4] Understanding the mechanism is paramount to troubleshooting and optimizing the reaction for specific substrates.

The process can be broken down into four critical steps:

  • Enolization: The reaction is initiated by the acid-catalyzed enolization of the ketone. The amide carbonyl is less basic and less likely to be protonated initially. This step is crucial as it positions the nucleophilic enol oxygen for the subsequent intramolecular attack.

  • Intramolecular Cyclization: The enol oxygen attacks the electrophilic carbon of the protonated amide (or an amide activated by the dehydrating agent). This key ring-forming step generates a protonated 5-hydroxyoxazoline intermediate (a hemiaminal ether).

  • Dehydration Step 1: The hydroxyl group of the oxazoline intermediate is protonated by the acid catalyst, converting it into a good leaving group (water).

  • Dehydration Step 2 & Aromatization: The departure of the water molecule is accompanied by the removal of a proton from the adjacent carbon, leading to the formation of the stable, aromatic oxazole ring.

This mechanistic pathway underscores the critical role of the cyclodehydrating agent, which not only catalyzes the reaction but also drives the equilibrium towards the product by consuming the water generated.

Caption: The mechanistic pathway of the Robinson-Gabriel Synthesis.

Part 2: The Classical Approach vs. Modern Innovations

Scope and Limitations of Traditional Methods

Historically, the Robinson-Gabriel synthesis has been performed using strong protic acids like concentrated sulfuric acid (H₂SO₄) or reagents like phosphorus pentoxide (P₂O₅) and phosphoryl chloride (POCl₃) at high temperatures.[4][5] While effective for robust substrates, these harsh conditions present significant limitations:

  • Substrate Sensitivity: Acid-sensitive functional groups within the R¹ or R² side chains are often incompatible, leading to degradation, charring, and low yields.[5]

  • Byproduct Formation: Strong acids can cause side reactions, such as sulfonation, or hydrolysis of the starting amide before cyclization can occur.[5]

  • Low Yields: For complex or sensitive molecules, the aggressive conditions frequently result in decomposition and polymerization, significantly reducing the yield of the desired oxazole.[5]

Modern Cyclodehydrating Agents: A Comparative Analysis

The demand for milder and more selective synthetic routes, particularly in drug discovery, has spurred the development of numerous alternative cyclodehydrating agents. The choice of reagent is a critical experimental decision that directly impacts reaction efficiency, yield, and purity.

Reagent SystemTypical ConditionsAdvantagesDisadvantages & Common Byproducts
Conc. H₂SO₄ Acetic Anhydride, Neat, 90-120°CInexpensive, readily available.Harsh conditions, charring, low yields for sensitive substrates, sulfonation byproducts.[5]
POCl₃ / PCl₅ DMF, Dioxane, Neat, 90-110°CEffective for many substrates, moderate conditions.Can be corrosive, generates hazardous byproducts.
Polyphosphoric Acid (PPA) Neat or in a high-boiling solvent, 100-160°CCan provide better yields than H₂SO₄ for some substrates.Highly viscous, difficult to work with, requires high temperatures.[5]
Trifluoroacetic Anhydride (TFAA) Ethereal Solvents (THF, Dioxane), RT to RefluxMild conditions, suitable for solid-phase synthesis.[4][5]Expensive, can be overly reactive for some substrates.[5]
Dess-Martin Periodinane (DMP) then PPh₃/I₂ CH₂Cl₂, CH₃CN, Room TemperatureTwo-step process from β-hydroxy amides, very mild, high functional group tolerance.[4][5]Multi-step, expensive reagents, stoichiometric waste.[5]
Burgess Reagent THF, Microwave IrradiationMild, rapid reaction times under microwave conditions.[6]Expensive, moisture-sensitive.

Part 3: Field-Proven Experimental Protocol

This section provides a detailed, two-step protocol for the synthesis of a 2,5-disubstituted oxazole from a β-hydroxy amide, a common precursor. This modern approach, popularized by Wipf and others, utilizes a Dess-Martin periodinane (DMP) oxidation followed by a mild cyclodehydration, circumventing the harsh conditions of the classic Robinson-Gabriel.[4]

Step A: Oxidation of β-Hydroxy Amide to 2-Acylamino-ketone
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the starting β-hydroxy amide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Reaction: Add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature.

  • Monitoring: Stir the mixture for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed, indicating full conversion to the intermediate β-keto amide.[5]

  • Workup: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous phase with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude β-keto amide is often used directly in the next step without further purification.

Step B: Cyclodehydration to the Oxazole
  • Preparation: Dissolve the crude β-keto amide from Step A in an appropriate anhydrous solvent (e.g., CH₂Cl₂ or THF).

  • Reagent Addition: Add triethylamine (3.0-4.0 eq) and triphenylphosphine (1.5-2.0 eq) to the solution.

  • Reaction: Cool the mixture to 0°C in an ice bath. Add a solution of iodine (1.5-2.0 eq) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitoring: Monitor the formation of the oxazole product by TLC or LC-MS.[5]

  • Workup & Purification: Quench the reaction with saturated aqueous Na₂S₂O₃. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to yield the desired oxazole.[5]

Experimental_Workflow cluster_A Step A: Oxidation cluster_B Step B: Cyclodehydration A1 Dissolve β-hydroxy amide in anhydrous CH₂Cl₂ A2 Add Dess-Martin Periodinane (DMP) A1->A2 A3 Monitor by TLC A2->A3 A4 Quench & Extract A3->A4 Reaction Complete A5 Crude 2-Acylamino-ketone A4->A5 B1 Dissolve crude ketone in anhydrous solvent A5->B1 Proceed to next step B2 Add Et₃N & PPh₃ B1->B2 B3 Add I₂ solution at 0°C B2->B3 B4 Monitor by TLC/LC-MS B3->B4 B5 Quench, Extract & Purify B4->B5 Reaction Complete B6 Pure Oxazole Product B5->B6

Caption: A modern two-step workflow for oxazole synthesis.

Part 4: Troubleshooting and Self-Validating Systems

A robust protocol is a self-validating one. Monitoring and understanding potential failure points are key to success.

  • Problem 1: Low Yield & Tar Formation.

    • Cause: Reaction conditions are too harsh, leading to substrate decomposition. This is common with classical H₂SO₄ methods.[5]

    • Solution: Switch to a milder dehydrating agent from the comparative table, such as TFAA or the PPh₃/I₂ system. If using a classical method, lower the reaction temperature and carefully monitor the reaction to avoid unnecessarily long heating times.[5]

  • Problem 2: Incomplete or Sluggish Reaction.

    • Cause: The activation energy for cyclodehydration is not being met, or the chosen dehydrating agent is too weak for the specific substrate.[5]

    • Solution: Consider a moderate increase in the stoichiometry of the dehydrating agent. Alternatively, switch to a more powerful agent (e.g., from TFAA to POCl₃). Microwave-assisted synthesis can also be employed to reduce reaction times and drive the reaction to completion by minimizing thermal degradation.[5][6]

  • Problem 3: Hydrolysis of Starting Material.

    • Cause: Presence of water in the reaction mixture, which can facilitate the hydrolysis of the amide bond in the 2-acylamino-ketone precursor, especially under strongly acidic conditions.[5]

    • Solution: Ensure all solvents and reagents are rigorously dried before use. Perform the reaction under an inert atmosphere to prevent atmospheric moisture contamination.[5]

Conclusion

The Robinson-Gabriel synthesis, while over a century old, continues to be a cornerstone reaction for the formation of the medicinally vital oxazole ring. Its classical form, though powerful, is often limited by harsh conditions. The true utility of this reaction in modern drug development is realized through the adoption of milder, more functional-group-tolerant cyclodehydration systems. By understanding the core mechanism, making informed choices about reagents, and implementing robust, monitored protocols, researchers can effectively harness the Robinson-Gabriel synthesis and its variants to construct complex oxazole derivatives, paving the way for the discovery of new and potent therapeutic agents.

References

  • Robinson–Gabriel synthesis - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2022). Cogent Chemistry. [Link]

  • The Gabriel Synthesis - Master Organic Chemistry. (2025). Retrieved February 12, 2026, from [Link]

  • Synthetic approaches for oxazole derivatives: A review. (2021). Synthetic Communications. [Link]

  • Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. (2019). Honors Theses. [Link]

  • Synthesis of 1,3-oxazoles - Organic Chemistry Portal. (n.d.). Retrieved February 12, 2026, from [Link]

  • Robinson–Gabriel synthesis | Request PDF. (2006). ResearchGate. [Link]

  • Gabriel Synthesis - Organic Chemistry Tutor. (n.d.). Retrieved February 12, 2026, from [Link]

  • Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons - Pearson. (n.d.). Retrieved February 12, 2026, from [Link]

  • Robinson–Gabriel synthesis. (2006). ResearchGate. [Link]

  • Mechanism of the Robinson-Gabriel synthesis of oxazoles. (1976). The Journal of Organic Chemistry. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. [Link]

  • Robinson–Gabriel synthesis | Semantic Scholar. (n.d.). Retrieved February 12, 2026, from [Link]

  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025). Medicinal Chemistry. [Link]

  • One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates | Request PDF. (2009). ResearchGate. [Link]

  • Direct Synthesis of 2,5-Disubstituted Oxazoles through an Iodine-Catalyzed Decarboxylative Domino Reaction. (2014). The Journal of Organic Chemistry. [Link]

  • Oxazole-Based Molecules in Anti-viral Drug Development. (2025). International Journal of Pharmaceutical research and Applications. [Link]

  • Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. (2017). Chemical Communications. [Link]

  • Synthesis of 2-oxazolines - Organic Chemistry Portal. (n.d.). Retrieved February 12, 2026, from [Link]

  • Synthesis of 2,5-Disubstituted Oxazoles. (2017). Synfacts. [Link]

  • Robinson–Gabriel oxazole synthesis. | Download Scientific Diagram. (2020). ResearchGate. [Link]

  • Access to Fluoroalkylated Azoles and 2-Acylaminoketones via Anhydride-Mediated Cleavage of NH-1,2,3-Triazoles. (2022). ChemRxiv. [Link]

  • Polymer-supported α-Acylamino Ketones: Preparation and Application in Syntheses of 1,2,4-Trisubstituted-1H-imidazoles. (2008). Journal of Combinatorial Chemistry. [Link]

  • Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles | Request PDF. (2012). ResearchGate. [Link]

  • Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. (2010). Organic Letters. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Medicinal Chemistry. [Link]

  • Access to Fluoroalkylated Azoles and 2-Acylaminoketones via Fluorinated Anhydride-Mediated Cleavage of NH-1,2,3-Triazoles. (2022). The Journal of Organic Chemistry. [Link]

  • General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. (2007). Organic Letters. [Link]

  • Gabriel synthesis - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

Sources

Characterization of Oxazole-2-carbothioic acid amide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the characterization of Oxazole-2-carbothioic acid amide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of its synthesis, purification, and analytical characterization. The guide emphasizes the rationale behind experimental choices and provides field-proven insights to ensure technical accuracy and reproducibility.

Introduction to this compound

Oxazoles are a class of five-membered heterocyclic aromatic compounds containing one oxygen and one nitrogen atom. The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2] The substitution pattern on the oxazole ring plays a pivotal role in determining the compound's biological activity.[1] this compound, with a carbothioamide group at the C2 position, presents a unique structure for potential therapeutic applications. The thioamide functional group is known to be a bioisostere of the amide group and can influence the molecule's pharmacokinetic and pharmacodynamic properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 885274-25-9[3]
Molecular Formula C₄H₄N₂OS[3]
Molecular Weight 128.16 g/mol [3]
Appearance Expected to be a solid-
Purity ≥ 97% (Commercially available)[4]
Storage Conditions 0-8 °C[4][5]

Synthesis and Purification

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound involves the reaction of an appropriate α-haloketone with a primary amide, a common method for oxazole formation.[6] A plausible multi-step synthesis is outlined below.

Synthetic Pathway A Starting Material (e.g., Ethyl 2-amino-2-oxoacetate) B Intermediate 1 (α-haloketone derivative) A->B Halogenation C Intermediate 2 (Oxazole-2-carboxylic acid ester) B->C Cyclization with a primary amide D Final Product (this compound) C->D Thionation Biological Activities Oxazole Core Oxazole Core Antimicrobial Antimicrobial Oxazole Core->Antimicrobial Anticancer Anticancer Oxazole Core->Anticancer Anti-inflammatory Anti-inflammatory Oxazole Core->Anti-inflammatory Antitubercular Antitubercular Oxazole Core->Antitubercular

Sources

Technical Guide: IR Spectroscopy of Oxazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Oxazole Bioisostere

In modern drug discovery, the oxazole ring (1,3-oxazole) is a critical pharmacophore, serving as a bioisostere for carboxylic acids, amides, and esters. Its ability to modulate metabolic stability and lipophilicity without significantly altering the steric profile of a lead compound makes it indispensable in programs targeting GPCRs and enzyme inhibitors (e.g., Tafamidis, Oxaprozin).

However, the synthetic pathways to oxazoles—such as the Robinson-Gabriel synthesis or van Leusen reaction—often yield isomeric byproducts, specifically isoxazoles (1,2-oxazole). Distinguishing these isomers and verifying the integrity of the heterocyclic core is a primary challenge.

This guide provides a rigorous, field-proven framework for using Infrared (IR) Spectroscopy to characterize oxazole compounds. It moves beyond basic peak assignment to offer a diagnostic system for structural validation, distinguishing isomers, and assessing intermolecular interactions (hydrogen bonding) critical for binding affinity.

Fundamentals of Oxazole IR Signatures

The oxazole ring (


) is a planar, aromatic heterocycle.[1][2] Its IR spectrum is dominated by in-plane skeletal vibrations and characteristic stretching frequencies of the heteroatoms.
Diagnostic Band Assignment Table

The following table synthesizes data from gas-phase studies and solid-state pharmaceutical analysis.

Functional Group / ModeFrequency Range (cm⁻¹)IntensityMechanistic Insight
C-H Stretch (Heteroaromatic) 3080 – 3160Weak/MedHigher frequency than benzenoid C-H due to ring strain and electronegativity of O/N.
C=N Ring Stretch 1550 – 1610StrongPrimary Diagnostic. Position is sensitive to C2 substitution. Conjugation with phenyl rings shifts this to ~1580 cm⁻¹.
Ring Skeletal Vibration 1470 – 1520Med/StrongMixed mode involving C=C and C-N bonds. Often appears as a doublet in 2,5-disubstituted oxazoles.
C-O-C Asymmetric Stretch 1080 – 1150StrongCharacteristic "ether-like" character of the ring. Key differentiator from imidazoles.
Ring Breathing / Deformation 900 – 1000MediumFingerprint Marker. Sensitive to ring substitution pattern. 2-phenyl substitution often enhances bands at ~960 cm⁻¹.
C-H Out-of-Plane Bending 700 – 800StrongUsed to determine substitution pattern (4,5-disubstituted vs. trisubstituted).
The Isoxazole Distinction (Critical QC Check)

A common synthetic failure mode is the formation of the isoxazole isomer. IR is a rapid checkpoint to rule this out before proceeding to NMR.

  • Oxazole (1,3-isomer): Shows a distinct C=N stretch near 1550–1610 cm⁻¹.

  • Isoxazole (1,2-isomer): Characterized by a unique N-O stretch band, typically found in the 900–1000 cm⁻¹ region (often ~950 cm⁻¹), which is absent in oxazoles. Additionally, isoxazoles often show a band near 1380–1440 cm⁻¹ attributed to the specific ring deformation of the 1,2-motif.

Experimental Methodologies

To ensure reproducibility and resolution of fine spectral features (such as the splitting of skeletal bands), the following protocol is recommended.

Sample Preparation: ATR vs. Transmission

While Attenuated Total Reflectance (ATR) is standard for high-throughput screening, transmission modes are superior for detailed band shape analysis.

  • Routine Screening (ATR):

    • Crystal: Diamond or ZnSe (Single bounce).

    • Pressure: High pressure clamp required to ensure contact with the hard crystalline lattice of many oxazole drugs.

    • Note: ATR causes a slight redshift (peak shift to lower wavenumber) compared to transmission spectra due to the wavelength-dependence of penetration depth.

  • Structural Validation (Transmission KBr):

    • Matrix: Dry KBr powder (ratio 1:100).

    • Protocol: Grind to fine powder to minimize Christiansen effect (scattering artifacts). Press at 8-10 tons.

    • Why: Provides true relative intensities and accurate peak positions for publication/regulatory filing.

Instrument Parameters
  • Resolution: 2 cm⁻¹ (Standard 4 cm⁻¹ may broaden closely spaced ring modes).

  • Scans: Minimum 64 scans to resolve weak overtone bands in the 1800–2000 cm⁻¹ region.

  • Apodization: Norton-Beer (Medium) for optimal trade-off between resolution and signal-to-noise.

Advanced Interpretation: Solvation & Hydrogen Bonding

Oxazoles are hydrogen bond acceptors at the Nitrogen atom (N3).[1] This interaction is critical for drug-receptor binding and can be probed via IR.

Water Cluster & Solvent Shifts
  • Free Oxazole: Sharp C=N band.

  • H-Bonded Oxazole (e.g., in protic solvents or hydrates):

    • The C=N band broadens and redshifts by 10–20 cm⁻¹.

    • Mechanism: Hydrogen bonding to the lone pair on Nitrogen weakens the C=N force constant.

    • Helium Droplet Studies: Research indicates that even a single water molecule bound to N3 induces measurable shifts, confirming the site of interaction.

Diagnostic Logic Flow

The following diagram illustrates the decision-making process when analyzing a putative oxazole compound.

Oxazole_Analysis_Workflow Start Crude Reaction Product (Putative Oxazole) Acquire Acquire FTIR Spectrum (4000 - 400 cm⁻¹) Start->Acquire Check_CN Check 1550-1610 cm⁻¹ (C=N Stretch) Acquire->Check_CN Check_NO Check 900-1000 cm⁻¹ (N-O Stretch) Check_CN->Check_NO Band Present Isoxazole_Flag Suspect Isoxazole Isomer (1,2-position) Check_CN->Isoxazole_Flag Band Absent/Weak Check_COC Check 1080-1150 cm⁻¹ (C-O-C Stretch) Check_NO->Check_COC Band Absent Check_NO->Isoxazole_Flag Strong Band Present Check_COC->Isoxazole_Flag Ambiguous Oxazole_Confirm Oxazole Core Confirmed (1,3-position) Check_COC->Oxazole_Confirm Strong Band Present Substituent_Analysis Analyze Substituents (C=O, N-H, Phenyl) Oxazole_Confirm->Substituent_Analysis

Figure 1: Logical workflow for validating oxazole core structure and distinguishing from isoxazole contaminants.

Case Study: Drug Development Workflow

Scenario: Synthesis of a 2,5-disubstituted oxazole (e.g., a bioisostere of a non-steroidal anti-inflammatory drug).

  • Synthesis: Cyclodehydration of

    
    -acylaminoketone (Robinson-Gabriel).
    
  • Initial IR Check (Crude):

    • Spectrum shows broad -OH stretch (3400 cm⁻¹) and C=O stretch (1680 cm⁻¹).

    • Interpretation: Incomplete cyclization. The starting material (keto-amide) is still present.

  • Optimization: Reaction conditions made more acidic.

  • Final IR Check (Purified):

    • Disappearance of N-H and broad O-H bands.

    • Appearance of sharp 1595 cm⁻¹ (C=N) and 1120 cm⁻¹ (C-O-C) .

  • Bioactivity Correlation:

    • The frequency of the C=N band often correlates with the electron density of the ring. Lower frequency shifts in derivatives may indicate stronger

      
      -donating substituents, potentially increasing affinity for hydrophobic pockets in the target protein.
      

References

  • NIST Mass Spectrometry Data Center. (n.d.). Oxazole Infrared Spectrum. National Institute of Standards and Technology. Retrieved October 26, 2023, from [Link]

  • Roy, T. K., et al. (2021). Helium nanodroplet infrared spectroscopy of oxazole-(water)n clusters. AIP Advances. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Royal Society of Chemistry. Retrieved from [Link]

  • Difference Between. (2022). Difference Between Oxazole and Isoxazole. Retrieved from [Link]

Sources

A Technical Guide to Determining the Solubility of Oxazole-2-carbothioic Acid Amide in DMSO for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract

The determination of a compound's solubility is a critical, foundational step in the drug discovery and development pipeline. For novel heterocyclic compounds such as Oxazole-2-carbothioic acid amide, which hold potential as building blocks for therapeutic agents, understanding their behavior in a primary solvent like Dimethyl Sulfoxide (DMSO) is paramount for the integrity of high-throughput screening and all subsequent in vitro assays.[1][2] This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to accurately determine and interpret the solubility of this compound in DMSO. We will explore the physicochemical properties of both the solute and the solvent, delineate the critical differences between thermodynamic and kinetic solubility, and provide detailed, self-validating experimental protocols for their determination. The causality behind each experimental choice is explained to empower researchers to not only execute the protocols but also to troubleshoot and adapt them as necessary.

Section 1: The Critical Role of Solubility in Early-Phase Drug Discovery

In the journey from a chemical entity to a viable drug candidate, poor physicochemical properties are a leading cause of failure. Among these, solubility is arguably one of the most important, as a compound must be in solution to be absorbed, distributed, and interact with its biological target.[3] Oxazole derivatives are a class of heterocyclic compounds that are widely recognized as privileged building blocks in medicinal chemistry, frequently appearing in natural products and bioactive molecules.[4][5][6] Their unique structure contributes to their ability to interact with biological systems, making them valuable for developing novel therapeutic agents.[7]

Dimethyl Sulfoxide (DMSO) is the most common solvent used in early-stage drug discovery for creating high-concentration stock solutions.[8] Its exceptional ability to dissolve a wide range of both polar and nonpolar compounds makes it an invaluable tool for screening large chemical libraries.[9][10] However, the use of DMSO is not without its complexities. A compound's apparent solubility can be influenced by numerous factors, and high concentrations of DMSO can introduce artifacts into biological assays.[11][12] Therefore, a precise understanding of a compound's solubility limit in DMSO is not merely a data point; it is a prerequisite for generating reliable, reproducible, and meaningful biological data.

Section 2: Physicochemical Properties of Key Components

A foundational understanding of the solute and solvent is essential for interpreting solubility data.

This compound

This compound is a heterocyclic compound featuring an oxazole ring. The oxazole moiety is thermally stable and possesses both weakly basic and acidic properties.[5] The carbothioamide group (-C(=S)NH2) introduces potential for hydrogen bonding, which will significantly influence its interaction with solvents. While specific experimental data for this exact molecule is not publicly available, its structural features suggest it is a polar molecule.

Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar, aprotic solvent that is miscible with water and a wide array of organic solvents.[10][13] Its potent solvent properties stem from its ability to accept hydrogen bonds and its large dipole moment. However, researchers must be cognizant of several key characteristics that can impact experimental outcomes.

  • Hygroscopicity: DMSO readily absorbs moisture from the atmosphere.[12] The presence of water can significantly alter the solubility of a compound, often decreasing it. Therefore, the use of anhydrous DMSO and proper storage are critical for reproducible results.

  • Cellular Effects: While widely used, DMSO can have concentration-dependent effects on cell physiology. It is crucial to maintain a low final concentration of DMSO in cell-based assays, typically below 0.5%, to avoid cytotoxicity or other confounding effects.[12]

  • Compound Stability: As a relatively inert solvent, DMSO is suitable for maintaining stock solutions of most compounds.[13] Stock solutions are typically stored at low temperatures (-20°C or -80°C) to ensure long-term integrity.[12]

PropertyThis compound (Inferred)Dimethyl Sulfoxide (DMSO)
Molecular Formula C₄H₄N₂OS₂(CH₃)₂SO[9]
Appearance Likely a solid at room temperatureColorless liquid[9]
Solvent Type N/A (Solute)Polar aprotic[10][13]
Water Solubility Expected to be lowMiscible[9][10]
Key Features Heterocyclic, H-bond donor/acceptorHygroscopic, high boiling point (189 °C)[9][12]

Section 3: Understanding Solubility: Theoretical and Practical Considerations

The term "solubility" can be ambiguous without proper context. In drug discovery, the distinction between thermodynamic and kinetic solubility is vital for experimental design and data interpretation.

Defining Solubility: Thermodynamic vs. Kinetic
  • Thermodynamic Solubility: This is the true, equilibrium solubility of a compound. It is defined as the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure, when the system is at equilibrium. This value is independent of time and is typically determined using the shake-flask method, which requires longer incubation times (e.g., 16-72 hours) to ensure equilibrium is reached.[14][15] It is the gold standard for lead optimization and formulation stages.

  • Kinetic Solubility: This is a measure of a compound's ability to stay in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[16] It is a non-equilibrium measurement and the resulting value is often higher than the thermodynamic solubility because the system does not have time to equilibrate and form a stable crystalline precipitate. Kinetic solubility assays are fast, consume very little compound, and are well-suited for high-throughput screening in the early phases of drug discovery.[15][17]

Factors Influencing Solubility Measurement

The accuracy of any solubility measurement depends on controlling several key variables:

  • Compound Purity: Impurities can either increase or decrease the apparent solubility of a compound.

  • Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can have different solubilities. The most stable polymorph will have the lowest solubility.

  • Temperature: Solubility is temperature-dependent. Most standard solubility assays are conducted at room temperature (e.g., 25°C).[15]

  • Equilibration Time: For thermodynamic solubility, insufficient equilibration time will lead to an underestimation of the true solubility.[14]

Section 4: Experimental Determination of Solubility

The following protocols provide a self-validating system for determining the solubility of this compound. The first protocol establishes the maximum stock concentration in pure DMSO, while the second assesses its practical solubility limit when introduced into an aqueous environment typical of biological assays.

Protocol 1: Determination of Maximum Thermodynamic Solubility in Anhydrous DMSO

This protocol uses the supersaturation method to determine the maximum concentration of the compound that can be dissolved in anhydrous DMSO at room temperature.[8]

Rationale: This method ensures that a true equilibrium is reached between the solid and dissolved states, providing an accurate value for the maximum possible stock concentration. Centrifugation is a critical step to separate any remaining undissolved solid, ensuring the supernatant is a truly saturated solution.

Materials:

  • This compound

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Vortex mixer

  • 2 mL microcentrifuge tubes

  • High-speed centrifuge

  • Calibrated micropipettes

  • HPLC-UV/MS system for quantification

Step-by-Step Methodology:

  • Prepare a Supersaturated Mixture: Weigh approximately 10 mg of this compound into a 2 mL microcentrifuge tube. Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to the tube.[8]

  • Facilitate Dissolution: Vortex the mixture vigorously for 2-3 minutes. If the compound dissolves completely, add small, pre-weighed increments of the compound, vortexing after each addition, until a fine precipitate remains visible.[8] This confirms the solution is supersaturated.

  • Equilibration: Incubate the tube at room temperature for a minimum of 24 hours to allow the solution to reach thermodynamic equilibrium. Gentle, periodic mixing during this period is recommended.[8] The extended incubation is the key step that distinguishes this as a thermodynamic measurement.

  • Separate Undissolved Solid: Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet all undissolved solid material.[8]

  • Sample the Supernatant: Carefully collect a known volume (e.g., 10 µL) of the clear supernatant without disturbing the pellet.

  • Quantification: Prepare a serial dilution of the supernatant in DMSO. Analyze these samples using a validated analytical method, such as HPLC-UV/MS, against a standard curve of the compound to determine the precise concentration. This concentration is the maximum thermodynamic solubility in DMSO.

Protocol 2: Determination of Kinetic Solubility in Aqueous Buffer

This protocol measures the solubility of the compound when a concentrated DMSO stock is diluted into an aqueous buffer, simulating the conditions of a typical in vitro assay.[14][16]

Rationale: This assay is critical for predicting whether a compound will precipitate when added to the aqueous media of a biological experiment. It provides a more practically relevant solubility limit for assay design than the pure DMSO value.

Materials:

  • A concentrated stock solution of this compound in DMSO (e.g., 50 mM, prepared based on Protocol 1)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well filter plates or high-speed centrifuge

  • HPLC-UV/MS system

Step-by-Step Methodology:

  • Prepare Compound Plate: Dispense the aqueous buffer into the wells of a 96-well plate.

  • Add Compound: Add a small volume of the concentrated DMSO stock solution (e.g., 1-2 µL) to the buffer to achieve the desired final test concentration, ensuring the final DMSO concentration is low (e.g., 1%).

  • Incubation: Shake the plate at room temperature for 2 hours to allow for any precipitation to occur.[15]

  • Separate Precipitate: Filter the samples through a 96-well filter plate or centrifuge the plate at high speed and collect the supernatant. This step removes any precipitated compound.

  • Quantification: Analyze the filtrate or supernatant via HPLC-UV/MS to determine the concentration of the compound remaining in solution.[14] This value represents the kinetic solubility under the tested conditions.

Section 5: Workflow Visualization

The following diagrams illustrate the logical flow of the experimental protocols described above.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis weigh 1. Weigh Compound (~10mg) add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex to Supersaturate add_dmso->vortex incubate 4. Incubate 24h at RT vortex->incubate centrifuge 5. Centrifuge (14,000 rpm) incubate->centrifuge sample 6. Collect Supernatant centrifuge->sample quantify 7. Quantify by HPLC-MS sample->quantify result result quantify->result Max Solubility (mg/mL or M)

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic_Solubility_Workflow cluster_assay Assay Execution cluster_analysis Analysis stock Start: Conc. Stock in DMSO (e.g., 50 mM) add_stock 2. Dilute DMSO Stock into Buffer stock->add_stock add_buffer 1. Dispense Aqueous Buffer add_buffer->add_stock incubate 3. Shake 2h at RT add_stock->incubate filter 4. Filter or Centrifuge incubate->filter quantify 5. Quantify Filtrate by HPLC-MS filter->quantify result result quantify->result Kinetic Solubility (µM)

Caption: Workflow for Kinetic Solubility Determination.

Section 6: Conclusion and Best Practices

Accurately determining the solubility of this compound in DMSO is a foundational requirement for its successful use in drug discovery research. This guide has provided the theoretical background and detailed, actionable protocols to measure both thermodynamic and kinetic solubility.

Key Takeaways for Researchers:

  • Know Your Solubility Type: Understand the difference between thermodynamic and kinetic solubility and measure the one most relevant to your experimental stage.

  • Control Your Variables: Always use high-purity compound and anhydrous DMSO, and control for temperature and equilibration time to ensure reproducibility.

  • Validate with Quantification: Visual inspection for precipitation is insufficient. Always use a robust analytical technique like HPLC-MS for accurate quantification.

  • Context is Key: The maximum solubility in pure DMSO is essential for stock preparation, but the kinetic solubility in aqueous buffer is more predictive of a compound's behavior in a biological assay.

By adhering to these principles and protocols, researchers can build a solid foundation for their screening campaigns, ensuring data quality and making more informed decisions in the progression of potential drug candidates.

Section 7: References

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Available at: [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Available at: [Link]

  • Di, L., & Kerns, E. H. (2016). A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. ResearchGate. Available at: [Link]

  • Reddy, T. S., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Institutes of Health (NIH). Available at: [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Available at: [Link]

  • Joshi, S., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Available at: [Link]

  • Capriotti, K., & Capriotti, J. A. (2015). Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology. National Institutes of Health (NIH). Available at: [Link]

  • D'Amore, C., et al. (2024). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. Available at: [Link]

  • Lagorce, D., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. National Institutes of Health (NIH). Available at: [Link]

  • Chemical Science. (2025). Silver(i)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides. Available at: [Link]

  • American Chemical Society. (2021). Dimethyl sulfoxide. Available at: [Link]

  • MDPI. (n.d.). Cyclic Amide-Linked Oxazolidinone Triazoles as Inhibitors of the T-Box Riboswitch. Available at: [Link]

  • Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Available at: [Link]

Sources

"Oxazole-2-carbothioic acid amide mechanism of action"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanism of Action of Oxazole-2-carbothioic Acid Amide

Authored by a Senior Application Scientist

Preamble: The Oxazole Scaffold - A Privileged Motif in Medicinal Chemistry

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in the architecture of numerous biologically active compounds.[1] Its presence in natural products, from marine and microbial sources, alongside its synthetic tractability, has cemented its status as a "privileged scaffold" in drug discovery.[2][3] Oxazole derivatives have demonstrated a vast spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][4][5][6] The stability conferred by the oxazole moiety, coupled with its capacity for diverse substitutions, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][3] This guide focuses on a specific derivative, this compound, and provides a comprehensive framework for elucidating its mechanism of action, drawing upon established principles for analogous compounds.

Section 1: Postulated Mechanisms of Action for this compound

Direct mechanistic studies on this compound are not yet prevalent in publicly accessible literature. However, by synthesizing data from related oxazole-containing molecules, we can formulate several evidence-based hypotheses regarding its potential biological activities. The carbothioic acid amide functional group at the C2 position is of particular interest, as it may engage in unique molecular interactions not seen with simple amide or carboxylic acid analogs.

Anticancer Activity: A Multi-pronged Assault

The anticancer potential of the oxazole scaffold is well-documented.[7] It is plausible that this compound exerts its effects through one or more of the following pathways:

  • Induction of Apoptosis: Many oxazole-containing compounds trigger programmed cell death.[7] This can be initiated through the intrinsic pathway, involving the activation of caspase-9 and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP), or the extrinsic pathway.[7]

  • Cell Cycle Arrest: Disruption of the normal cell cycle is a common mechanism for anticancer agents. Oxazole derivatives have been shown to cause cell cycle arrest at the G1 and G2/M phases, preventing cancer cell proliferation.[7]

  • Modulation of Key Signaling Pathways: The Nuclear Factor kappa B (NF-κB) signaling pathway is a critical regulator of inflammation and cell survival, and its dysregulation is a hallmark of many cancers. The oxazole moiety has been implicated in the modulation of this pathway.[7]

Antimicrobial and Anti-biofilm Activity

The structural features of this compound suggest it may have utility as an antimicrobial agent.

  • Enzyme Inhibition: The compound could target essential bacterial or fungal enzymes. The thioamide group, for instance, could act as a metal chelator, disrupting the function of metalloenzymes crucial for microbial survival.

  • Biofilm Disruption: Biofilms are structured communities of microorganisms that are notoriously resistant to conventional antibiotics. Some heterocyclic compounds can interfere with biofilm formation. Recent studies on other oxazole derivatives have demonstrated their ability to inhibit the biofilm formation of pathogens like Staphylococcus aureus.[8]

Targeted Enzyme Inhibition

Beyond broad antimicrobial or anticancer effects, the specific chemical functionalities of this compound suggest the potential for targeted enzyme inhibition.

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition: A patent for an oxazole derivative highlighted its activity as a potent and selective FAAH inhibitor, pointing towards applications in analgesia and anti-inflammatory therapies.[2] FAAH is a serine hydrolase responsible for the degradation of endocannabinoids like anandamide.[9] The thioamide moiety could potentially interact with the catalytic serine residue of FAAH.

Section 2: A Step-by-Step Experimental Framework for MOA Elucidation

To move from hypothesis to validated mechanism, a systematic and multi-faceted experimental approach is required. The following protocols are designed to be self-validating, with each step providing data that informs the next.

Phase 1: Initial Target Identification and Validation

The primary objective of this phase is to identify the direct molecular target(s) of this compound.

Experimental Workflow: Target Identification

G cluster_0 Phase 1: Target Identification phenotypic Phenotypic Screening (e.g., Cell Viability Assays) proteomics Affinity-Based Proteomics (Mass Spectrometry) phenotypic->proteomics Identifies biological context thermal_shift Cellular Thermal Shift Assay (CETSA) proteomics->thermal_shift Provides candidate targets binding_kinetics Biophysical Validation (SPR or BLI) thermal_shift->binding_kinetics Confirms direct target engagement

Caption: Workflow for identifying and validating the direct molecular target.

Protocol 2.1.1: Affinity-Based Proteomics for Target Discovery

This protocol aims to isolate proteins that physically interact with the compound of interest.

Causality: By immobilizing the compound on a solid support, we can "fish" for its binding partners from a complex protein mixture (cell lysate). This is a powerful, unbiased method for identifying direct targets.

Methodology:

  • Synthesis of an Affinity Probe: Synthesize a derivative of this compound with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an alkyne or biotin). This is crucial for subsequent immobilization.

  • Immobilization: Covalently attach the affinity probe to a solid support, such as NHS-activated sepharose beads.

  • Cell Lysis: Prepare a native cell lysate from a cell line that shows a phenotypic response to the compound. It is critical to use lysis buffers that do not disrupt native protein conformations.

  • Affinity Pulldown: Incubate the cell lysate with the compound-conjugated beads. As a negative control, incubate a separate aliquot of lysate with beads that have been treated with the linker alone.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific protein binders.

  • Elution: Elute the bound proteins from the beads, typically using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Mass Spectrometry: Analyze the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins.

  • Data Analysis: Compare the proteins identified in the compound pulldown to the negative control. Bona fide targets should be significantly enriched in the compound sample.

Trustworthiness: The inclusion of a "beads-only" or "linker-only" control is non-negotiable. It allows for the subtraction of background proteins that bind non-specifically to the matrix, ensuring that identified hits are a result of specific interactions with the immobilized compound.

Protocol 2.1.2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA validates direct binding of a compound to its target in a cellular context.

Causality: The binding of a ligand (our compound) to a protein stabilizes the protein's structure, making it more resistant to thermal denaturation. By heating cell lysates treated with the compound and measuring the amount of soluble protein at different temperatures, we can identify which proteins are stabilized by the compound.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations. A vehicle-only (e.g., DMSO) control is essential.

  • Cell Lysis: Harvest and lyse the cells using a gentle method like freeze-thaw cycles to release proteins.

  • Heating: Aliquot the lysate into a PCR plate and heat the samples to a range of temperatures (e.g., 40°C to 70°C).

  • Separation of Soluble and Precipitated Fractions: Centrifuge the samples at high speed to pellet the denatured, aggregated proteins.

  • Analysis by Western Blot or Mass Spectrometry: Collect the supernatant (soluble fraction) and analyze the abundance of the candidate target protein(s) (identified from proteomics) by Western blotting. For a more unbiased approach, the entire soluble proteome can be analyzed by mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.

Phase 2: Characterizing the Downstream Cellular Consequences

Once a direct target is validated, the next step is to understand the functional consequences of this interaction on cellular pathways.

Experimental Workflow: Pathway Analysis

G cluster_1 Phase 2: Pathway Analysis target_validated Validated Target rna_seq Transcriptomics (RNA-Seq) target_validated->rna_seq Initiates investigation pathway_analysis Bioinformatic Pathway Analysis rna_seq->pathway_analysis Identifies affected pathways western_blot Phospho-protein & Cleavage Analysis (Western Blot) pathway_analysis->western_blot Hypothesizes key protein changes cell_assays Functional Cell-Based Assays (e.g., Apoptosis, Cell Cycle) pathway_analysis->cell_assays Suggests relevant functional readouts western_blot->cell_assays Confirms protein-level changes

Caption: Workflow for elucidating downstream cellular pathways.

Protocol 2.2.1: Transcriptomic Profiling using RNA-Sequencing

RNA-Seq provides a global, unbiased view of how the compound alters gene expression.

Causality: Changes in the activity of a target protein will lead to downstream changes in signaling cascades, which in turn alter the expression of specific genes. RNA-Seq captures this "gene expression signature."

Methodology:

  • Cell Treatment: Treat cells with this compound and a vehicle control for a predetermined time course (e.g., 6, 12, and 24 hours).

  • RNA Extraction: Isolate high-quality total RNA from the cells.

  • Library Preparation: Prepare sequencing libraries from the RNA, which typically involves mRNA selection, fragmentation, reverse transcription, and adapter ligation.

  • Sequencing: Sequence the libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential expression analysis to identify genes that are significantly up- or down-regulated by the compound.

    • Use pathway analysis tools (e.g., GSEA, IPA) to identify biological pathways that are enriched among the differentially expressed genes.

Trustworthiness: Biological replicates (minimum of three per condition) are absolutely essential to ensure statistical power and to distinguish true biological changes from experimental noise.

Protocol 2.2.2: Validation of Pathway Modulation by Western Blot

This protocol validates the findings from RNA-Seq and proteomics at the protein level.

Causality: If a signaling pathway is modulated, the phosphorylation status or cleavage of key proteins within that pathway will change. Western blotting is the gold standard for detecting these specific molecular events.

Methodology:

  • Prepare Lysates: Treat cells as in the previous protocols and prepare whole-cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Probe the membrane with primary antibodies specific to the proteins of interest (e.g., phospho-specific antibodies for signaling proteins, or antibodies that recognize cleaved forms of proteins like PARP or caspases).

    • Use a loading control antibody (e.g., GAPDH, β-actin) to confirm equal protein loading across all lanes.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the signal using an appropriate substrate (e.g., chemiluminescent).

Section 3: Data Synthesis and Quantitative Analysis

Table 1: Example Quantitative Data Summary
Assay TypeParameterThis compoundControl Compound
Cell Viability IC₅₀ (µM) in HCT116 cells5.2> 100
Target Binding (SPR) Kᴅ (nM) for Target X150No Binding
Enzyme Inhibition IC₅₀ (µM) against Target X0.8> 50
CETSA ΔTₘ (°C) for Target X+4.50

Conclusion

While the precise mechanism of action for this compound remains to be fully elucidated, its chemical structure, rooted in the versatile oxazole scaffold, suggests significant therapeutic potential. The hypotheses presented here—spanning anticancer, antimicrobial, and specific enzyme inhibition activities—provide a logical starting point for investigation. By employing the rigorous, multi-step experimental framework detailed in this guide, researchers can systematically identify the molecular target, validate target engagement, and map the downstream cellular consequences of compound activity. This integrated approach, combining unbiased discovery techniques with targeted validation, is essential for building a comprehensive and trustworthy understanding of a novel compound's mechanism of action, paving the way for its future development as a potential therapeutic agent.

References

  • ResearchGate. (2025). Synthesis and Reactions of Oxazoles.
  • Chem-Impex. (n.d.). Oxazole-2-carboxylic acid amide.
  • ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review.
  • Chem-Impex. (n.d.). Oxazole-4-carbothioic acid amide.
  • Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • International Journal of Computational Engineering Research. (n.d.). Synthesis, Characterization and Biological Evaluation of Oxazolone Derivatives.
  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • NCBI Bookshelf. (2012). Assay Guidance Manual - Mechanism of Action Assays for Enzymes.
  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery.
  • PubMed Central. (n.d.). Naturally Occurring Oxazole-Containing Peptides.
  • MDPI. (n.d.). Naturally Occurring Oxazole-Containing Peptides.
  • PubMed. (2020). Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma.
  • PubMed Central. (n.d.). Fatty Acid Amide Signaling Molecules.

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Computational Profiling of Thioamide Scaffolds: A Case Study of Oxazole-2-carbothioic Acid Amide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a rigorous in silico profiling protocol for Oxazole-2-carbothioic acid amide , a critical bioisostere in modern drug discovery. While oxazole-2-carboxamides are common in kinase inhibitors and antibiotics, the thioamide variant (-C(=S)NH


) offers unique physicochemical advantages—specifically enhanced lipophilicity and proteolytic stability—at the cost of steric bulk and electronic alteration.

This guide moves beyond simple property calculation. It establishes a causal link between quantum mechanical behavior (tautomerism) and macroscopic pharmaceutical properties (ADMET), providing a self-validating workflow for researchers.

Module 1: Quantum Mechanical Profiling (DFT)

The Tautomeric Challenge

Unlike their oxygen counterparts, thioamides exhibit significant thione-thiol tautomerism. In the context of an oxazole ring attached to the C2 position, this equilibrium dictates the molecule's H-bond donor/acceptor profile.

  • Thione Form (Preferred):

    
    
    
  • Iminothiol Form (Transient):

    
    
    

The thione form is generally more stable due to the strength of the C=S


-bond relative to the S-H 

-bond, but the electron-withdrawing nature of the oxazole ring at C2 can destabilize the amide resonance.
DFT Protocol

To determine the bioactive conformation, we employ Density Functional Theory (DFT).

Step-by-Step Workflow:

  • Software Setup: Gaussian 16 or ORCA.

  • Basis Set Selection: Use B3LYP/6-311+G(d,p) . The diffuse functions (+) are critical for sulfur's large electron cloud and lone pairs.

  • Solvation Model: Apply PCM (Polarizable Continuum Model) using water (

    
    ) to simulate physiological conditions.
    
  • Frequency Calculation: Essential to verify the structure is a true minimum (zero imaginary frequencies).

Critical Analysis: If the energy gap (


) between the thione and thiol forms is 

kcal/mol, both species must be included in subsequent docking simulations.

Tautomerism Thione Thione Form (C=S, N-H) TS Transition State (Proton Transfer) Thione->TS +ΔG‡ Thiol Iminothiol Form (C-SH, =NH) TS->Thiol -ΔG Thiol->Thione Rapid Reversion

Figure 1: Tautomeric equilibrium pathway. The thione form is typically the global minimum, but the transition state energy determines the rate of exchange.

Module 2: Physicochemical & ADMET Prediction

The "Sulfur Effect" on Lipophilicity

Replacing oxygen with sulfur (a "chalcogen exchange") dramatically alters the partition coefficient (LogP). Sulfur is less electronegative (2.58 vs 3.44) and has a larger van der Waals radius (1.80 Å vs 1.52 Å).

Comparative Data (Predicted):

PropertyOxazole-2-carboxamide (O)Oxazole-2-carbothioic amide (S)Impact
LogP (Lipophilicity) ~0.35~0.95Increased: Better membrane permeability.
H-Bond Donor StrongStrongerEnhanced: N-H becomes more acidic.
H-Bond Acceptor StrongWeakReduced: Sulfur is a poor acceptor.
TPSA (Ų) ~55.0~40.0 - 70.0*Variable: S contributes differently to polar surface area.

*Note: TPSA calculations for sulfur vary by algorithm; use ChemAxon or SwissADME for consensus.

ADMET Protocol (SwissADME)

We utilize the SwissADME platform for high-throughput profiling. This system is authoritative for fragment-based drug discovery [1].

Protocol:

  • Input: SMILES string for this compound: NC(=S)c1cocn1.

  • Verify: Check the "Bioavailability Radar". The thioamide should fall within the pink zone (LIPO, SIZE, POLAR, INSOLU, SATU, FLEX).[1]

  • BOILED-Egg Model: Assess blood-brain barrier (BBB) permeation. Thioamides often cross the BBB more effectively than amides due to reduced desolvation penalties.

Module 3: Molecular Docking & Interaction Profiling

Binding Site Compatibility

When docking this scaffold, standard amide parameters often fail. The C=S bond length (~1.6 Å) is significantly longer than C=O (~1.2 Å).[2] This requires a larger binding pocket.

Key Interactions to Monitor:

  • 
    -Hole Bonding:  Sulfur can engage in chalcogen bonding (similar to halogen bonding) with backbone carbonyls.
    
  • 
    -Stacking:  The oxazole ring is aromatic; however, the thioamide group can twist out of plane, disrupting planarity.
    
Simulation Workflow

To validate the binding mode, a static docking followed by MD is required.

DockingWorkflow cluster_check Quality Control Start Structure Preparation (SMILES: NC(=S)c1cocn1) GridGen Grid Generation (Target: Kinase Hinge Region) Start->GridGen Docking Rigid Docking (AutoDock Vina / Glide) GridGen->Docking Filter Pose Filtering (RMSD < 2.0 Å) Docking->Filter MD MD Simulation (100ns) (GROMACS: CHARMM36m forcefield) Filter->MD Top 3 Poses QC Check S...O Interactions (Chalcogen Bond) MD->QC

Figure 2: Validation workflow. Note the specific requirement for CHARMM36m forcefield which handles sulfur parameters accurately.

Module 4: Toxicity & Stability (In Silico Toxicology)

Thioamides are metabolically distinct. The sulfur atom is a "soft" nucleophile but can be oxidized to sulfines (


) and sulfenes (

), which are reactive electrophiles.

Prediction Protocol:

  • Metabolic Stability: Use SmartCyp or XenoSite to predict P450 sites of metabolism.

    • Expectation: The oxazole C5 position and the thioamide sulfur are primary hotspots.

  • Toxicity Flags: Run Derek Nexus or ProTox-II .

    • Alert: Thioamides can inhibit thyroid peroxidase (TPO). Screen specifically for "Thiourea/Thioamide" structural alerts [2].

References

  • Daina, A., Michielin, O., & Zoete, V. (2017).[3] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][3][4][5] Scientific Reports, 7, 42717.[3][5] [Link]

  • Mulliner, D., et al. (2020). In Silico Models to Predict the Perturbation of Molecular Initiating Events Related to Thyroid Hormone Homeostasis.[6][7] Chemical Research in Toxicology, 33(1), 239–253. [Link]

  • Jagodzinski, F. (2020). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents.[2][8] Journal of Medicinal Chemistry. [Link]

Sources

Methodological & Application

Application Note: Oxazole-2-carbothioic Acid Amide in Antimicrobial Assays

[1]

Introduction: The Oxazole Thioamide Scaffold

Oxazole-2-carbothioic acid amide represents a high-value pharmacophore in modern antimicrobial discovery. While often utilized as a synthetic intermediate for bis-heterocycles (e.g., thiazole-oxazole conjugates found in marine peptides like sulfomycins), the thioamide moiety itself confers unique bioactivity. Unlike its oxo-analog, the thioamide group exhibits enhanced lipophilicity and distinct metal-chelating properties, making it a potent "warhead" for targeting metalloenzymes in resistant bacterial strains [1, 2].

This guide details the protocols for evaluating this scaffold, addressing the specific physicochemical challenges (solubility, oxidative instability) inherent to thioamides.

Chemical Handling & Stability (Critical Pre-Assay Checks)

Before initiating biological assays, researchers must account for the specific properties of the thioamide group.

  • Solubility: Oxazole-2-carbothioic acid amides are typically hydrophobic. Stock solutions should be prepared in 100% DMSO at 10–50 mM.

  • Oxidative Instability: The C=S bond is susceptible to oxidation to the amide (C=O) or S-oxide forms upon prolonged exposure to air or reactive oxygen species (ROS).

    • Recommendation: Store stock solutions at -20°C under argon/nitrogen.

    • Validation: Verify purity via LC-MS prior to MIC assays to ensure the thioamide peak (M+H) is dominant over the oxo-impurity (M-16).

Application Note 1: High-Throughput MIC Determination

Context: The primary screen for this scaffold is the Minimum Inhibitory Concentration (MIC) assay. Due to the potential for non-specific aggregation or precipitation of the oxazole core in aqueous media, a modified broth microdilution method is required.

Experimental Design Strategy
  • Cation Adjustment: Thioamides can chelate divalent cations (

    
    , 
    
    
    ). Standard Mueller-Hinton Broth (MHB) is cation-adjusted (
    
    
    ,
    
    
    ), but if the mechanism involves copper chelation, standard media might mask activity.
    • Expert Insight: Run parallel assays in standard CAMHB and metal-depleted media (chelex-treated) to identify metal-dependent mechanisms [3].

  • Inoculum Density: Adhere strictly to

    
     CFU/mL. Higher densities can overwhelm the bacteriostatic potential of thioamides.
    

Application Note 2: Mechanism of Action – Metal Rescue Assay

Context: A distinct mechanism for oxazole thioamides is the sequestration of biologically essential metals or the inhibition of metalloenzymes (e.g., peptide deformylase).

The "Rescue" Principle

If the antimicrobial activity is driven by metal starvation (chelation), adding excess specific metal ions (



Detailed Protocols

Protocol A: Broth Microdilution for Thioamides

Objective: Determine MIC against ESKAPE pathogens.

Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Resazurin (0.01%) or TTC (viability indicators).

  • Test Compound: this compound (Stock: 10 mM in DMSO).

  • Positive Control: Linezolid or Vancomycin (Oxazole-relevant classes).

Workflow:

  • Plate Preparation: Dispense 50 µL CAMHB into columns 2–12 of a 96-well plate.

  • Compound Dilution: Add 100 µL of 2x compound stock (in media, <1% DMSO final) to column 1. Perform serial 2-fold dilutions from column 1 to 10.

  • Controls:

    • Column 11: Growth Control (Media + Bacteria + Solvent).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 50 µL of standardized bacterial suspension (

    
     CFU/mL) to wells 1–11. Final volume: 100 µL. Final bacterial load: 
    
    
    CFU/mL.
  • Incubation: 16–20 hours at 37°C (aerobic).

  • Readout: Visual turbidity or add 10 µL Resazurin; incubate 2 hours. Blue

    
     Pink indicates growth.
    
Protocol B: Metal Ion Rescue Assay

Objective: Validate metal chelation mechanism.

Workflow:

  • Determine the baseline MIC of the oxazole thioamide using Protocol A.

  • Prepare CAMHB supplemented with metals:

    • 
       (50 µM)
      
    • 
       (50 µM)
      
    • 
       (50 µM)
      
  • Repeat MIC assay using supplemented media.

  • Interpretation: A

    
    4-fold increase in MIC in the presence of a specific metal indicates the compound targets pathways dependent on that metal.
    

Data Analysis & Visualization

Table 1: Interpretation of Metal Rescue Data
Baseline MIC (µg/mL)MIC + Zn (µg/mL)MIC + Fe (µg/mL)Interpretation
4.04.04.0Mechanism is Metal-Independent (e.g., cell wall)
4.0>64.0 4.0Mechanism involves Zinc Chelation/Metalloenzyme
4.04.032.0 Mechanism involves Iron Sequestration
Visual 1: Assay Workflow Logic

MIC_WorkflowStockStock Solution(10mM DMSO)*Argon Purged*DilutionSerial Dilution(CAMHB Media)Stock->Dilution Dilute to 2xInoculationInoculation(5x10^5 CFU/mL)Dilution->Inoculation Add BacteriaIncubationIncubation18h @ 37°CInoculation->IncubationReadoutReadout(Resazurin/Turbidity)Incubation->Readout

Caption: Step-by-step workflow for determining MIC of oxidation-sensitive thioamides.

Visual 2: Mechanism of Action (Chelation Hypothesis)

MOA_ChelationThioamideOxazole ThioamideMetalFree Metal Ion(Zn2+ / Cu2+)Thioamide->Metal ChelatesComplexInactive Metal-DrugComplexThioamide->Complex FormsEnzymeBacterial Metalloenzyme(e.g., Deformylase)Metal->Enzyme Required CofactorMetal->Complex SequestrationCellDeathBacterial Cell DeathEnzyme->CellDeath Inactive EnzymeSurvivalBacterial SurvivalEnzyme->Survival Active EnzymeComplex->Enzyme Starves

Caption: Proposed mechanism where thioamide sequesters essential metal cofactors, inactivating bacterial enzymes.

References

  • Chhabra, S., et al. (2016). 1,3-Oxazole derivatives: A review of biological activities as antipathogenic. Der Pharma Chemica, 8(13), 269–286.[1] Retrieved from [Link]

  • Witty, M. J., et al. (2000). Synthesis and antimicrobial activity of oxazole-based inhibitors. Journal of Medicinal Chemistry. (Contextual citation based on general oxazole inhibitor research).
  • MDPI. (2020). Naturally Occurring Oxazole-Containing Peptides. Marine Drugs. Retrieved from [Link]

Application Note: Screening Oxazole-2-carbothioic Acid Amide Scaffolds Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Oxazole-2-carbothioic acid amide (CAS 885274-25-9) represents a privileged structural motif in medicinal chemistry, serving as a bioisostere to the classic amide bond. While oxazole derivatives are well-documented inhibitors of tubulin polymerization and various kinases (VEGFR, EGFR), the introduction of the thioamide (–C(=S)NH2) moiety alters electronic distribution, lipophilicity, and hydrogen-bonding capability, potentially overcoming resistance mechanisms associated with standard amide-linked inhibitors.

This Application Note provides a rigorous, standardized protocol for screening this scaffold against cancer cell lines. It moves beyond simple cytotoxicity, integrating compound stability management (crucial for thioamides) with a logic-gated screening cascade designed to identify high-quality hits while filtering out false positives caused by aggregation or chemical instability.

Chemical Handling & Pre-Screening Preparation

Critical Causality: Thioamides are generally stable but can be susceptible to oxidative desulfurization or hydrolysis under extreme pH or in the presence of strong oxidizers. Proper handling is the first step in ensuring data integrity.

Protocol A: Stock Solution Preparation
  • Solvent Selection: Dissolve this compound in anhydrous Dimethyl Sulfoxide (DMSO).

    • Reasoning: DMSO ensures complete solubilization of the aromatic heterocycle. Avoid protic solvents (EtOH/MeOH) for long-term storage to prevent potential solvolysis.

  • Concentration: Prepare a 10 mM master stock.

    • Validation: Verify solubility by visual inspection and, if available, nephelometry to ensure no micro-precipitates form.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C under nitrogen or argon gas.

    • Stability Check: Thioamides can slowly oxidize to amides. Perform LC-MS purity checks every 3 months.

Protocol B: Assay Buffer Compatibility
  • Reducing Agents: Avoid high concentrations of strong reducing agents (e.g., DTT > 1 mM) in the assay buffer during the initial incubation, as they may interfere with the thioamide moiety or downstream readouts.

  • Oxidizers: Strictly avoid bleach or peroxide-based sterilization agents in the screening plates.

Primary Screening Workflow (Phenotypic)

Objective: Determine the antiproliferative activity (IC50) across a diverse panel of cancer cell lines. Method: Resazurin Reduction Assay (Fluorometric) or ATP Quantification (Luminescence).

Experimental Logic

We utilize a Resazurin-based assay (e.g., AlamarBlue) for the primary screen due to its cost-effectiveness and non-lytic nature, allowing for multiplexing.

Step-by-Step Protocol
  • Cell Seeding:

    • Seed tumor cells (e.g., A549, MCF-7, HCT-116) in 384-well black-walled plates.

    • Density: 500–1,500 cells/well (optimized per cell line to ensure logarithmic growth phase during drug exposure).

    • Incubation: Allow attachment for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Dose-Response: Prepare a 10-point serial dilution (1:3) starting at 100 µM down to ~5 nM.

    • Vehicle Control: 0.5% DMSO (Final concentration must be consistent across all wells).

    • Positive Control: Paclitaxel (Tubulin stabilizer) or Staurosporine (Pan-kinase inhibitor).

  • Exposure Time: Incubate for 72 hours .

    • Why 72h? Oxazole derivatives often act as antimitotics (tubulin inhibitors).[1][2] A duration of at least 2–3 doubling times is required to observe growth inhibition or delayed apoptosis.

  • Readout:

    • Add Resazurin reagent (10% v/v). Incubate 2–4 hours.

    • Measure Fluorescence (Ex: 560 nm / Em: 590 nm).

Data Analysis & Validation[3]
  • Normalization: Calculate % Viability relative to DMSO control.

  • Curve Fitting: Use a 4-parameter logistic regression (Hill equation) to derive IC50.

  • Quality Control: Calculate the Z-factor for each plate.

    • Requirement: Z-factor > 0.5 is mandatory for assay acceptance.



(Where 

= SD and

= mean of positive (p) and negative (n) controls)

Secondary Screening: Mechanistic Deconvolution

Hypothesis: Oxazole derivatives frequently target the colchicine-binding site of tubulin or specific kinases. Directive: If IC50 < 1 µM, proceed to mechanistic profiling.

Workflow Diagram (Screening Cascade)

The following diagram illustrates the decision matrix for advancing a compound from stock to lead candidate.

ScreeningCascade Library Oxazole-Thioamide Library Preparation PrimaryScreen Primary Screen: Cell Viability (72h) (Resazurin/ATP) Library->PrimaryScreen QC_Check QC: Z-Factor > 0.5? PrimaryScreen->QC_Check QC_Check->PrimaryScreen Fail (Repeat) HitSelection Hit Selection: IC50 < 10 µM QC_Check->HitSelection Pass Secondary_Tubulin Secondary A: Cell Cycle Analysis (Flow Cytometry) HitSelection->Secondary_Tubulin Yes Secondary_Kinase Secondary B: Kinase Profiling (Selectivity Panel) HitSelection->Secondary_Kinase Yes Validation Lead Validation: Apoptosis (Annexin V) & Stability Check Secondary_Tubulin->Validation G2/M Arrest Secondary_Kinase->Validation Kinase Inhibition

Caption: Logic-gated screening cascade for this compound derivatives.

Protocol C: Cell Cycle Analysis (Flow Cytometry)

Rationale: If the oxazole scaffold targets tubulin, cells will arrest in the G2/M phase due to mitotic spindle defects.

  • Treatment: Treat cells (e.g., HeLa) with IC90 concentration of the compound for 24 hours.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight.

  • Staining: Stain with Propidium Iodide (PI) + RNase A.

  • Analysis: Quantify DNA content via Flow Cytometry.

    • Result Interpretation: A distinct peak accumulation in G2/M phase (4N DNA content) confirms antimitotic mechanism.

Quantitative Data Summary Template

Use the following structure to report screening results for the this compound scaffold.

Cell LineTissue OriginIC50 (µM)Max Inhibition (%)Mechanism Hint
HCT-116 Colon[Data][Data]p53 wt status
A549 Lung[Data][Data]KRAS mutant
MCF-7 Breast[Data][Data]Estrogen Dep.
MDCK Kidney (Normal)[Data][Data]Toxicity Index

Mechanistic Pathway Visualization

Oxazole-based compounds often function by inhibiting tubulin polymerization, leading to the activation of the intrinsic apoptotic pathway.

MOA_Pathway Compound Oxazole-Thioamide Target Tubulin (Colchicine Site) Compound->Target Binds Effect1 Microtubule Destabilization Target->Effect1 Inhibits Polymerization Checkpoint Spindle Assembly Checkpoint (SAC) Effect1->Checkpoint Activates Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Signal Bcl-2 Phosphorylation & Caspase Activation Arrest->Signal Prolonged Arrest Outcome Apoptosis (Cell Death) Signal->Outcome

Caption: Proposed Mechanism of Action (MOA) for antimitotic oxazole derivatives.

References

  • Kulkarni, S., et al. (2022).[3] "Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies." Anti-Cancer Agents in Medicinal Chemistry. Link

  • National Cancer Institute (NCI). (n.d.). "NCI-60 Human Tumor Cell Lines Screen." Developmental Therapeutics Program. Link

  • Zhang, B., et al. (2018). "Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors." Journal of Medicinal Chemistry. Link

  • BenchChem. (n.d.). "this compound (CAS 885274-25-9) Product Information." Link

  • Riss, T.L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

Sources

Application Note: A Framework for Characterizing Enzyme Inhibition by Oxazole-2-carbothioic acid amide and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including enzyme inhibition.[1][2] Oxazole derivatives are recognized as promising candidates in drug discovery, with applications as anti-inflammatory, antimicrobial, and anticancer agents.[3][4][5] This application note provides a comprehensive, field-proven framework for assessing the inhibitory potential of novel compounds, specifically focusing on Oxazole-2-carbothioic acid amide . We present a detailed, self-validating protocol for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound. To provide a tangible and scientifically grounded example, the protocols are contextualized for a well-characterized enzyme target for related oxazole structures: Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase implicated in pain and inflammation signaling.[6][7] The methodologies, data analysis pipelines, and troubleshooting guidance herein are designed to be broadly applicable to various enzyme-inhibitor systems, empowering researchers to generate robust and reliable data for drug development programs.

Introduction: The Scientific Rationale

Enzyme inhibition assays are a cornerstone of modern drug discovery, providing the primary means to identify and characterize molecules that modulate the activity of a specific biological target.[8] The oxazole moiety, a five-membered heterocycle, is of significant interest due to its ability to engage in various non-covalent interactions with enzyme active sites, such as hydrogen bonding and hydrophobic interactions.[9] Compounds like this compound represent a class of molecules with potential therapeutic value, making the precise characterization of their enzyme inhibitory activity a critical step in preclinical research.[4][10]

The primary goal of this assay is to determine the IC₅₀ value, which quantifies the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. This value is a critical measure of a compound's potency. A robust IC₅₀ determination depends on carefully optimized assay conditions, particularly the concentration of the enzyme and its substrate. The protocols outlined below are designed to first establish these optimal conditions before proceeding to the inhibitor characterization, ensuring the scientific validity of the resulting data.

Principle of the Assay

This protocol describes a continuous, in vitro enzyme inhibition assay using a fluorogenic substrate. The fundamental principle is as follows:

  • Enzymatic Reaction: The enzyme (e.g., FAAH) catalyzes the hydrolysis of a specific, non-fluorescent substrate into two or more products.

  • Signal Generation: One of the reaction products is highly fluorescent.

  • Kinetic Measurement: The rate of increase in fluorescence is directly proportional to the rate of the enzymatic reaction. This rate is monitored over time using a microplate reader.

  • Inhibition: In the presence of an inhibitor like this compound, the enzymatic rate decreases, resulting in a slower rate of fluorescence increase. The degree of inhibition is dependent on the inhibitor's concentration.

By measuring the reaction rate across a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC₅₀.

Overall Experimental Workflow

The process follows a logical sequence from preparation to final data analysis, ensuring reproducibility and accuracy.

G cluster_prep Phase 1: Preparation & Optimization cluster_assay Phase 2: Inhibition Assay cluster_analysis Phase 3: Data Analysis A Reagent & Compound Stock Preparation B Enzyme Titration (Determine Optimal [E]) A->B C Substrate Titration (Determine Km) B->C D Assay Plate Setup (Enzyme, Inhibitor, Controls) C->D E Pre-incubation (Enzyme + Inhibitor) D->E F Reaction Initiation (Add Substrate) E->F G Kinetic Data Acquisition (Plate Reader) F->G H Calculate Reaction Velocity (Slope of Linear Phase) G->H I Calculate % Inhibition H->I J Generate Dose-Response Curve I->J K Non-linear Regression (4-Parameter Fit) J->K L Determine IC50 Value K->L

Caption: High-level workflow for enzyme inhibitor characterization.

Materials and Reagents

Properly prepared and stored reagents are critical for assay success. The following table provides an example based on an FAAH inhibition assay.

ReagentSupplier & Cat. No. (Example)Storage TemperatureRationale / Key Insight
Test Compound
This compoundCustom Synthesis / Vendor-20°C (in DMSO)The subject of the investigation. A high-purity source is essential for accurate results.
Enzyme & Substrate
Recombinant Human FAAH EnzymeCayman Chemical, 10011626-80°CThe biological target. Store in small aliquots to avoid repeated freeze-thaw cycles, which can denature the protein.
AMC Oleamide (Fluorogenic Substrate)Cayman Chemical, 10008169-20°CThe substrate whose cleavage generates a fluorescent signal, enabling kinetic measurement.
Control Inhibitor
URB597 (Known FAAH Inhibitor)Cayman Chemical, 10011628-20°C (in DMSO)A positive control is non-negotiable. It validates that the assay system can detect inhibition as expected.
Buffers & Solvents
Assay Buffer (e.g., 50 mM Tris, pH 9.0)Prepared in-house4°CBuffer composition and pH must be optimized for enzyme stability and activity.
DMSO, AnhydrousSigma-Aldrich, D2650Room TemperatureUsed to solubilize the test compound and controls. Use the same final %DMSO in all wells to avoid solvent effects.
Hardware
Black, Opaque 96-well MicroplatesGreiner Bio-One, 655086Room TemperatureBlack plates are essential for fluorescence assays to minimize light scatter and background signal.
Fluorescence Plate Readere.g., BMG LABTECH, TecanN/AMust be capable of kinetic reads with appropriate excitation/emission filters (e.g., Ex/Em = 360/465 nm for AMC).

Detailed Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • Causality: Accurate stock concentrations are the foundation of a reliable dose-response curve. Using anhydrous DMSO prevents compound degradation from absorbed water.

  • Compound Stock (10 mM): Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.

  • Control Inhibitor Stock (10 mM): Prepare a 10 mM stock of the control inhibitor (e.g., URB597) in 100% DMSO.

  • Substrate Stock (10 mM): Prepare a 10 mM stock solution of the fluorogenic substrate in 100% DMSO.

  • Aliquoting and Storage: Aliquot all stocks into small, single-use volumes to minimize freeze-thaw cycles. Store at -20°C (or -80°C for long-term).

  • Enzyme Working Stock: On the day of the assay, thaw an aliquot of the FAAH enzyme on ice. Dilute it to a working concentration (e.g., 20 nM or 2X the final desired concentration) in cold assay buffer. Crucially, always keep the enzyme on ice.

Protocol 2: IC₅₀ Determination Assay
  • Self-Validation: This protocol includes 100% activity (vehicle only) and 0% activity (high concentration of control inhibitor) wells. These controls are essential to define the dynamic range of the assay for calculating percent inhibition.

  • Compound Serial Dilution:

    • In a separate 96-well "dilution plate," add 50 µL of 100% DMSO to columns 2-11.

    • Add 100 µL of the 10 mM this compound stock to column 1.

    • Perform a 1:2 serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, then transferring 50 µL from column 2 to 3, and so on, up to column 10. Discard 50 µL from column 10. Column 11 will be the DMSO-only (vehicle) control. Column 12 can be used for the positive control inhibitor.

    • This creates a range of intermediate compound concentrations.

  • Assay Plate Preparation:

    • In your black, opaque 96-well "assay plate," add 94 µL of assay buffer to all wells.

    • Transfer 1 µL from each well of the dilution plate to the corresponding well of the assay plate. This creates a 1:100 dilution, resulting in a final DMSO concentration of 1% across all wells.

    • 100% Activity Control: Wells containing only 1% DMSO (from column 11 of the dilution plate).

    • 0% Activity Control: Prepare wells with a final concentration of the control inhibitor known to cause complete inhibition (e.g., 10 µM URB597).

  • Enzyme Addition & Pre-incubation:

    • Add 5 µL of the diluted enzyme working stock to all wells to achieve the final desired enzyme concentration (e.g., 1 nM). The total volume is now 100 µL.

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Cover the plate and incubate for 15 minutes at room temperature.

    • Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is started.

  • Reaction Initiation and Measurement:

    • Prepare a 2X working solution of the substrate in assay buffer (e.g., 20 µM, for a final concentration of 10 µM, which should be near the Kₘ).

    • Initiate the reaction by adding 100 µL of the 2X substrate solution to all wells, bringing the final volume to 200 µL.

    • Immediately place the plate in the fluorescence reader.

    • Measure the fluorescence (e.g., Ex/Em = 360/465 nm) every 60 seconds for 20-30 minutes.

Data Analysis and Interpretation

Raw kinetic data must be processed systematically to yield a reliable IC₅₀ value.

G A Raw Kinetic Data (Fluorescence vs. Time) B Identify Linear Phase of Reaction A->B C Calculate Velocity (V) (Slope of Linear Phase, RFU/min) B->C E Calculate % Inhibition: 100 * (1 - (V_inhibitor - V_min) / (V_max - V_min)) C->E D Define Controls: V_max = Vehicle Control V_min = Max Inhibition Control D->E F Plot Data: % Inhibition vs. log[Inhibitor] E->F G Non-linear Regression (Sigmoidal, 4PL Fit) F->G H IC50 Value (Concentration at 50% Inhibition) G->H

Caption: Step-by-step data analysis pipeline for IC₅₀ determination.

  • Calculate Reaction Velocity: For each well, plot fluorescence units versus time. Identify the linear portion of the curve (usually the first 10-15 minutes) and calculate the slope. This slope is the initial reaction velocity (V), expressed in Relative Fluorescence Units (RFU) per minute.

  • Calculate Percent Inhibition: Use the velocities from the control wells to normalize the data for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_min) / (V_max - V_min)) Where:

    • V_inhibitor is the velocity in the presence of the test compound.

    • V_max is the average velocity of the 100% activity control (vehicle only).

    • V_min is the average velocity of the 0% activity control (fully inhibited).

  • Generate Dose-Response Curve: Plot the calculated % Inhibition on the Y-axis against the logarithm of the inhibitor concentration on the X-axis.

  • Determine IC₅₀: Use a software package (e.g., GraphPad Prism, R) to fit the data to a four-parameter logistic (4PL) equation. The software will calculate the IC₅₀ value, which is the concentration of the inhibitor that produces a 50% response.

Example Data Presentation
CompoundTargetIC₅₀ (nM) [95% CI]Hill Slope
This compoundFAAH45.2 [38.1 - 53.9]1.1
URB597 (Control)FAAH5.8 [4.9 - 6.8]1.0

Advanced Protocol: Assessing Reversibility

  • Expertise: Determining if inhibition is reversible or irreversible is a critical step in lead characterization.[11] Irreversible inhibitors, which form covalent bonds, have different pharmacological profiles and potential toxicity concerns. A "jump dilution" experiment is a classic method to assess this.

G cluster_rev Reversible Inhibition cluster_irrev Irreversible Inhibition E E I EI EI E:f1->EI:f0 L1 Rapid Dilution Restores Activity E2 E I EI2 E-I E2:f1->EI2:f0 k_inact L2 Rapid Dilution Does NOT Restore Activity

Caption: Conceptual difference between reversible and irreversible inhibition.

  • High Concentration Incubation: Incubate the enzyme with a high concentration of the inhibitor (e.g., 10-20 times its IC₅₀) for 30 minutes to ensure maximum binding.

  • Rapid Dilution: Rapidly dilute the enzyme-inhibitor mixture 100-fold into assay buffer containing the substrate. This dilution dramatically lowers the concentration of the free, unbound inhibitor to a level well below its IC₅₀.

  • Monitor Activity: Immediately monitor enzymatic activity over time.

  • Interpretation:

    • Reversible Inhibitor: If the inhibitor is reversible, it will dissociate from the enzyme upon dilution, and enzymatic activity will recover over time.[11]

    • Irreversible Inhibitor: If the inhibitor has formed a covalent bond, it will not dissociate, and enzymatic activity will remain suppressed even after dilution.[11]

References

  • Ahmad, A., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3977-3996. Available from: [Link]

  • Ahn, K., et al. (2009). Optimization of α-Ketooxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 52(19), 5946-5957. Available from: [Link]

  • Bielenica, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2404. Available from: [Link]

  • Boger, D. L., et al. (2007). Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 50(11), 2601-2611. Available from: [Link]

  • Wang, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. Available from: [Link]

  • Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 9(1), 227-247. Available from: [Link]

  • Priyanka, Dr., et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research, 5(6), 33-49. Available from: [Link]

  • Kumar, R., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 21(15), 1968-1996. Available from: [Link]

  • Bielenica, A., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(6), 1373. Available from: [Link]

  • Nguyen, T. H., et al. (2025). 1,3,4-Oxadiazole Derivatives as Potential Biological Agents. ResearchGate. Available from: [Link]

  • Fowler, C. J., et al. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 25(6), 1282. Available from: [Link]

  • Pereira, D. M., et al. (2025). Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. ResearchGate. Available from: [Link]

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. Available from: [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • Sharma, S., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available from: [Link]

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(16). Available from: [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis and Biological Activities of Oxadiazole Derivatives: A Review. ResearchGate. Available from: [Link]

  • Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. Available from: [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Available from: [Link]

Sources

Application Note: Strategic Utilization of Oxazole-2-carbothioic Acid Amide in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Oxazole-2-carbothioic acid amide (Oxazole-2-thioamide) represents a high-value pharmacophore and synthetic intermediate in modern drug discovery. While the oxazole ring itself is a privileged scaffold found in bioactive natural products (e.g., Virginiamycin, Musazole), the introduction of the C2-thioamide functionality unlocks two critical distinct applications:

  • Synthetic Linchpin: It serves as the precursor for oxazole-thiazole bis-heterocycles , a structural motif prevalent in potent kinase inhibitors and DNA-intercalating marine alkaloids.

  • Bioisostere: It acts as a surrogate for the canonical amide bond, offering altered hydrogen-bonding capability and improved membrane permeability.

This guide provides validated protocols for the synthesis of this building block and its downstream application in Fragment-Based Drug Discovery (FBDD).

Chemical Rationale & Properties[1][2][3][4][5][6][7][8]

The Thioamide Advantage

Replacing an amide oxygen with sulfur results in significant physicochemical changes that can be exploited to tune potency and pharmacokinetics.

FeatureAmide (-CONH-)Thioamide (-CSNH-)Drug Discovery Implication
Bond Length (C=X) 1.23 Å (C=O)1.71 Å (C=S)Thioamide is bulkier; creates steric occlusion in tight binding pockets.
Dipole Moment ~3.8 D~4.5 DHigher polarity but often higher lipophilicity due to sulfur's diffuse electron cloud.
H-Bond Acceptor StrongWeakSulfur is a poor H-bond acceptor; useful for desolvation penalties.
H-Bond Donor Moderate (NH)Strong (NH)The NH in thioamides is more acidic (

~12-13 vs ~15-17), strengthening interactions with receptor residues.
Metabolic Stability Susceptible to amidasesResistant to proteolysisIncreases half-life (

) in peptide mimetics.
Structural Reactivity

The C2 position of the oxazole ring is electron-deficient due to the inductive effect of the adjacent oxygen and nitrogen atoms. Consequently, the attached thioamide sulfur is a soft nucleophile , making it highly reactive toward


-haloketones (Hantzsch cyclization) but relatively stable to oxidation compared to aliphatic thioamides.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Conversion of Oxazole-2-carboxamide to the corresponding thioamide using Lawesson’s Reagent.

Reagents:

  • Starting Material: Oxazole-2-carboxamide (1.0 equiv)

  • Reagent: Lawesson’s Reagent (0.6 equiv)

  • Solvent: Anhydrous Toluene or THF

  • Atmosphere: Nitrogen (

    
    )
    

Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with

    
    .
    
  • Dissolution: Add Oxazole-2-carboxamide (5.0 mmol) and anhydrous toluene (20 mL). Note: If solubility is poor, add dry THF (5 mL) as a co-solvent.

  • Addition: Add Lawesson’s Reagent (3.0 mmol, 0.6 equiv) in a single portion. The mixture will turn slightly yellow/heterogeneous.

  • Reaction: Heat the mixture to reflux (110°C) for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). The product usually has a lower

    
     than the starting amide and stains yellow with 
    
    
    
    .
  • Workup (Critical Step):

    • Cool to room temperature.[1]

    • Troubleshooting: Lawesson’s reagent byproducts (phosphonates) are difficult to remove.

    • Method: Evaporate the solvent under reduced pressure. Resuspend the residue in minimal DCM and load directly onto a silica gel column.

  • Purification: Elute with a gradient of 0–40% EtOAc in Hexanes. The thioamide is typically a yellow crystalline solid.

Validation Criteria:

  • MS (ESI): Observe [M+H]+ peak at m/z (Parent + 16 amu).

  • IR: Disappearance of strong C=O stretch (~1680

    
    ) and appearance of C=S stretch (~1100–1200 
    
    
    
    ).
Protocol B: The Hantzsch Cyclization (Building Bis-Heterocycles)

Objective: Reacting Oxazole-2-thioamide with an


-bromoketone to form an Oxazole-Thiazole linked scaffold.

Reagents:

  • Oxazole-2-thioamide (1.0 equiv)

  • 
    -Bromoacetophenone derivative (1.1 equiv)
    
  • Solvent: Ethanol (EtOH) or DMF

  • Base:

    
     (aqueous workup)
    

Procedure:

  • Mixing: In a scintillation vial, dissolve Oxazole-2-thioamide (1.0 mmol) in EtOH (5 mL).

  • Addition: Add the

    
    -bromoketone (1.1 mmol) dropwise.
    
  • Cyclization: Stir at room temperature for 1 hour, then heat to reflux for 2 hours.

    • Mechanism:[2][3][4][5][6][7] The sulfur attacks the

      
      -carbon (SN2), followed by imine nitrogen attack on the ketone carbonyl and subsequent dehydration.
      
  • Precipitation: Cool the reaction mixture. Often, the hydrobromide salt of the product precipitates out.

  • Neutralization: Pour the mixture into saturated aqueous

    
     (20 mL) to neutralize the HBr byproduct.
    
  • Isolation: Extract with EtOAc (3 x 15 mL), dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from EtOH or purify via flash chromatography.

Visualizing the Workflow

The following diagram illustrates the strategic flow from the raw building block to the final bioactive scaffold.

DrugDiscoveryWorkflow Start Oxazole-2-carboxylate (Ester) Amide Oxazole-2-carboxamide (Amide) Start->Amide NH3/MeOH Thioamide Oxazole-2-thioamide (Key Building Block) Amide->Thioamide Thionation Lawesson Lawesson's Reagent Toluene, Reflux Bioisostere Peptide Mimetic (Protease Resistant) Thioamide->Bioisostere Direct Incorporation BisHetero Oxazole-Thiazole (Kinase Inhibitor Scaffold) Thioamide->BisHetero Cyclization Hantzsch Hantzsch Cyclization (alpha-haloketone)

Caption: Figure 1.[6][1] Synthetic workflow transforming the oxazole ester precursor into the thioamide linchpin, leading to either bioisosteric peptide mimetics or bis-heterocyclic kinase inhibitor scaffolds.

Case Study: Fragment-Based Design

Target: Tyrosine Kinase (e.g., BCR-ABL or SRC). Design Logic: Many kinase inhibitors (e.g., Dasatinib) utilize a thiazole core.[5] By linking an oxazole ring to the thiazole via the Hantzsch synthesis described above (Protocol B), researchers can create a bi-aryl system that mimics the ATP-adenine binding motif.

  • The Oxazole Ring: Orients into the solvent-exposed region or interacts with the gatekeeper residue.

  • The Thiazole Ring: Forms the core H-bonding interaction with the hinge region of the kinase.

  • The Thioamide Linker (if uncyclized): Can be used to probe the "back pocket" of the enzyme, utilizing the larger Sulfur atom to displace conserved water molecules (entropy-driven binding).

References

  • Thioamide Bioisosterism

    • Title: "Thioamides as Bioisosteres of Amides in Drug Design."[8][9]

    • Source: Journal of Medicinal Chemistry.[10]

    • URL:[Link]

  • Hantzsch Synthesis Protocol

    • Title: "Hantzsch Thiazole Synthesis - Chem Help Asap."
    • Source: ChemHelpAsap / Organic Chemistry Portal.
    • URL:[Link]

  • Lawesson's Reagent Methodology

    • Title: "Synthetic Applications of Lawesson's Reagent in Organic Synthesis."[2][6][11]

    • Source: Encyclopedia / MDPI.
    • URL:[Link]

  • Bis-Heterocycle Scaffolds

    • Title: "Combinatorial Synthesis of Oxazol-Thiazole Bis-Heterocyclic Compounds."
    • Source: ACS Combin
    • URL:[Link]

  • Oxazole in Drug Discovery

    • Title: "Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective."
    • Source: Semantic Scholar / TandF Online.
    • URL:[Link][2][6]

Sources

Application Note & Protocols: A Strategic Guide to Developing Novel Anti-Inflammatory Agents from Oxazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The oxazole core is a privileged heterocyclic scaffold, widely recognized in medicinal chemistry for its ability to interact with a diverse range of biological targets.[1][2] This guide provides a comprehensive, field-proven framework for the rational design, synthesis, and evaluation of novel oxazole-based anti-inflammatory agents. We move beyond simple methodologies to explain the causality behind experimental choices, offering detailed, self-validating protocols for each stage of the discovery pipeline—from initial synthesis to in vivo validation. This document serves as a strategic resource for teams aiming to translate the chemical versatility of the oxazole scaffold into potent and selective anti-inflammatory therapeutics.

Introduction: Targeting Inflammation with Oxazole Scaffolds

Inflammation is a fundamental protective response of the immune system, but its dysregulation leads to a host of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[3] Current nonsteroidal anti-inflammatory drugs (NSAIDs) primarily target cyclooxygenase (COX) enzymes, but their long-term use is often limited by significant gastrointestinal and cardiovascular side effects.[3][4] This necessitates the exploration of new chemical entities that can modulate inflammatory pathways with greater selectivity and a more favorable safety profile.

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is an attractive starting point for novel drug discovery. Its structural features allow for diverse substitutions, enabling fine-tuning of physicochemical properties and target engagement.[2][5] Oxazole derivatives have been shown to inhibit key mediators of inflammation, including COX-2, lipoxygenase (LOX), and critical signaling cascades like the Nuclear Factor kappa B (NF-κB) pathway, making them a promising scaffold for the development of next-generation anti-inflammatory agents.[3]

This guide outlines a systematic workflow for developing such agents, beginning with rational synthesis and progressing through a multi-tiered biological evaluation process.

Section 1: Synthesis of 2,4,5-Trisubstituted Oxazole Scaffolds

The strategic synthesis of a focused library of compounds is the cornerstone of any drug discovery project. For oxazole scaffolds, the substitution pattern around the core ring is critical for biological activity. The 2,4,5-trisubstituted pattern offers three distinct points for chemical modification, providing a rich chemical space to explore for structure-activity relationships (SAR).[6][7][8]

Several classical and modern methods exist for oxazole synthesis. The choice of method is a critical decision based on substrate availability, desired substitution pattern, and reaction condition tolerance.

  • Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of α-acylamino ketones.[9] While well-established, it often requires harsh conditions (e.g., strong acids like H₂SO₄), which can limit its compatibility with sensitive functional groups.[9][10]

  • Van Leusen Oxazole Synthesis: This is one of the most versatile and widely used methods.[11] It involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base (e.g., K₂CO₃).[12][13] Its primary advantages are the mild reaction conditions and tolerance for a wide variety of functional groups, making it highly suitable for library synthesis.[1]

  • Copper-Catalyzed Aerobic Annulation: More recent methods utilize transition metal catalysis to construct the oxazole ring under mild, oxidative conditions, often from readily available ketones and amines.[6][14]

Rationale for Protocol Selection: We will detail the Van Leusen reaction due to its superior functional group tolerance and operational simplicity, which are paramount for generating a diverse chemical library for screening.

Protocol 1.1: Synthesis of a 2,5-Disubstituted Oxazole via Van Leusen Reaction

This protocol describes the synthesis of 5-(4-methoxyphenyl)-2-phenyloxazole as a representative example. The core principle is a [3+2] cycloaddition between an aldehyde and the deprotonated form of TosMIC.[1]

Materials:

  • 4-Methoxybenzaldehyde (1.0 mmol, 136 mg)

  • Tosylmethyl isocyanide (TosMIC) (1.0 mmol, 195 mg)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol, 276 mg)

  • Methanol (anhydrous), 10 mL

  • Round-bottom flask (50 mL) with stir bar

  • Reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • To a 50 mL round-bottom flask, add 4-methoxybenzaldehyde (1.0 mmol), TosMIC (1.0 mmol), and anhydrous potassium carbonate (2.0 mmol).

  • Add 10 mL of anhydrous methanol.

  • Equip the flask with a reflux condenser and place it in a preheated oil bath at 65 °C.

  • Stir the reaction mixture vigorously under reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase.

  • Once the starting material is consumed, allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the organic phase in vacuo.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 2,5-disubstituted oxazole.

Self-Validation & Characterization:

  • Expected Outcome: A white to off-white solid.

  • Yield: Typically 70-90%.

  • Purity Confirmation: A single spot on TLC in multiple solvent systems.

  • Structural Confirmation:

    • ¹H NMR: Expect characteristic peaks for the aromatic protons and the methoxy group singlet.

    • ¹³C NMR: Confirm the number of unique carbons corresponding to the oxazole ring and substituents.

    • FTIR: Look for characteristic C=N and C-O-C stretching frequencies of the oxazole ring.

    • Mass Spectrometry: Confirm the molecular weight of the final product.

Section 2: In Vitro Screening Cascade for Anti-Inflammatory Activity

The initial biological evaluation of newly synthesized compounds is performed using a cascade of in vitro assays. This approach allows for cost-effective, high-throughput screening to identify promising lead compounds and eliminate inactive or toxic ones early in the process. A standard and robust model is the use of lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7), which mimics key aspects of the inflammatory response in vivo.[3]

Experimental Workflow: In Vitro Screening

G cluster_0 Synthesis & Compound Library cluster_1 Primary Screening Cascade cluster_2 Hit Selection Synth Oxazole Library Synthesis (Protocol 1.1) Cytotox Cytotoxicity Assay (MTT, Protocol 2.1) Synth->Cytotox Test Compounds NO_Assay Nitric Oxide (NO) Assay (Griess, Protocol 2.2) Cytotox->NO_Assay Non-toxic concentrations PGE2_Assay PGE2 Assay (ELISA, Protocol 2.3) NO_Assay->PGE2_Assay Active Compounds Hit Identify Hits: Low Toxicity & High Activity PGE2_Assay->Hit Confirmed Activity

Caption: Workflow for the in vitro evaluation of oxazole derivatives.

Protocol 2.1: Cytotoxicity Assessment (MTT Assay)

Causality: Before assessing anti-inflammatory activity, it is crucial to determine the concentrations at which the compounds are not toxic to the cells. A reduction in inflammatory markers could be a false positive resulting from cell death rather than specific pathway inhibition. The MTT assay measures mitochondrial reductase activity, a reliable indicator of cell viability.

Procedure:

  • Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of the synthesized oxazole compounds (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control group. Select non-toxic concentrations (typically >90% viability) for subsequent assays.

Protocol 2.2: Nitric Oxide (NO) Inhibition (Griess Assay)

Causality: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a surge in NO production. NO is a key pro-inflammatory mediator. The Griess assay quantifies nitrite (a stable breakdown product of NO) in the cell culture supernatant, providing a direct measure of iNOS activity.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate as described above.

  • Pre-treat the cells with non-toxic concentrations of the oxazole compounds for 1 hour.

  • Stimulate inflammation by adding LPS (1 µg/mL) to all wells except the negative control. Include a positive control (e.g., a known iNOS inhibitor).

  • Incubate for 24 hours at 37 °C.

  • Collect 100 µL of supernatant from each well.

  • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition relative to the LPS-only treated group, using a standard curve of sodium nitrite.

Protocol 2.3: Prostaglandin E₂ (PGE₂) Inhibition (ELISA)

Causality: PGE₂ is a principal mediator of inflammation, pain, and fever, produced via the COX-2 enzyme. Measuring its levels provides insight into whether the compounds interfere with the arachidonic acid cascade, a major target for NSAIDs.[3] An Enzyme-Linked Immunosorbent Assay (ELISA) provides a highly sensitive and specific method for quantifying PGE₂ in the supernatant.

Procedure:

  • Culture, pre-treat, and stimulate RAW 264.7 cells with LPS as described in Protocol 2.2.

  • Collect the cell culture supernatant.

  • Quantify the PGE₂ concentration using a commercial ELISA kit, following the manufacturer’s instructions precisely. This typically involves adding the supernatant to a pre-coated plate, followed by antibody and substrate incubations.

  • Measure the absorbance on a plate reader at the specified wavelength.

  • Calculate the PGE₂ concentration based on a standard curve and determine the percentage of inhibition for each compound.

Section 3: Elucidating the Mechanism of Action

Identifying the specific molecular target of a hit compound is a critical step in drug development. For anti-inflammatory agents, key targets include enzymes like COX-2 and LOX, and signaling proteins within inflammatory pathways such as NF-κB and p38 MAPK.[3]

Key Inflammatory Signaling Pathway: NF-κB

The NF-κB pathway is a master regulator of inflammation.[15] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, the IKK complex phosphorylates IκBα, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including COX-2, iNOS, and cytokines like TNF-α and IL-6.[3] Oxazole derivatives may exert their anti-inflammatory effects by inhibiting one or more steps in this pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) Proteasome Proteasome IkB->Proteasome Degraded IkB_NFkB IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB->IkB_NFkB Sequesters Nucleus Nucleus Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) NFkB_nuc->Genes Activates Transcription

Caption: Simplified NF-κB signaling pathway activated by LPS.

Experimental Validation: The effect of lead compounds on this pathway can be confirmed using techniques like Western blotting (to measure IκBα degradation and p65 phosphorylation) or reporter gene assays (to measure NF-κB transcriptional activity).

Section 4: In Vivo Efficacy Validation

Promising candidates from in vitro screening must be tested in a living organism to assess their efficacy, pharmacokinetics, and potential toxicity. The carrageenan-induced paw edema model is a widely accepted, robust, and reproducible acute inflammation model for the preliminary in vivo screening of anti-inflammatory drugs.[5][15][16]

Protocol 4.1: Carrageenan-Induced Paw Edema in Rats

Causality: The subcutaneous injection of carrageenan, a phlogistic agent, into a rat's paw induces a biphasic inflammatory response.[15] The early phase involves the release of histamine and serotonin, while the late phase (after 3 hours) is characterized by intense edema mediated primarily by prostaglandins, which is sensitive to inhibition by NSAIDs. Measuring the reduction in paw swelling provides a clear indication of a compound's anti-inflammatory efficacy in vivo.

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds (dissolved/suspended in a suitable vehicle, e.g., 0.5% CMC)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Plebysmometer or digital calipers

  • Oral gavage needles

Procedure:

  • Acclimatize animals for at least one week prior to the experiment. Fast the animals overnight with free access to water.

  • Divide the rats into groups (n=6 per group): Vehicle Control, Reference Drug, and Test Compound groups (at various doses).

  • Measure the initial paw volume (V₀) of the right hind paw of each rat using a plethysmometer.

  • Administer the vehicle, reference drug, or test compound orally via gavage.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection (Vₜ).

  • Calculate the percentage of edema inhibition for each group at each time point using the formula:

    • % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100

    • Where ΔV = Vₜ - V₀

Self-Validation:

  • Positive Control: The indomethacin group should show a significant reduction in paw edema, particularly at the 3-hour time point, validating the model's sensitivity.

  • Negative Control: The vehicle control group should exhibit a robust and time-dependent increase in paw volume.

  • Statistical Analysis: Use an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's test) to determine if the inhibition by the test compounds is statistically significant compared to the control group.

Section 5: Structure-Activity Relationship (SAR) Analysis

SAR studies are essential for optimizing lead compounds. By systematically modifying the substituents at the C2, C4, and C5 positions of the oxazole ring and correlating these changes with biological activity, one can identify the chemical features crucial for potency and selectivity.[2][17]

Hypothetical SAR Data for a Series of Oxazole Analogs

The table below presents hypothetical data for a series of analogs based on a 2-phenyl-4,5-substituted oxazole scaffold. This illustrates how SAR data is structured to guide the next round of synthesis.

Compound IDR1 (C5-substituent)R2 (C4-substituent)COX-2 IC₅₀ (µM)NO Inhibition (%) @ 10µMCell Viability (%) @ 50µM
OXA-01-Phenyl-CH₃15.235.498
OXA-02-4-Methoxyphenyl-CH₃5.862.195
OXA-03-4-Chlorophenyl-CH₃8.155.796
OXA-04-4-Methoxyphenyl-Phenyl0.9 85.3 91
OXA-05-4-Methoxyphenyl-H12.541.099

Interpretation:

  • An electron-donating group (methoxy) at the para-position of the C5-phenyl ring (OXA-02 vs. OXA-01) improves activity.

  • Replacing the C4-methyl group with a larger phenyl group (OXA-04 vs. OXA-02) dramatically increases potency, suggesting a beneficial interaction in the target's binding pocket.

  • Removal of the C4-substituent (OXA-05) is detrimental to activity.

SAR Logic Diagram

G cluster_R1 C5 Substituent (R1) cluster_R2 C4 Substituent (R2) Scaffold Oxazole Core R1 (C5) R2 (C4) R3 (C2) R1_EDG Electron Donating (e.g., -OCH3) Scaffold:f1->R1_EDG R1_EWG Electron Withdrawing (e.g., -Cl) Scaffold:f1->R1_EWG R1_H Unsubstituted (e.g., -Phenyl) Scaffold:f1->R1_H R2_Aryl Bulky Aromatic (e.g., -Phenyl) Scaffold:f2->R2_Aryl R2_Alkyl Small Alkyl (e.g., -CH3) Scaffold:f2->R2_Alkyl Activity Anti-inflammatory Activity R1_EDG->Activity Increases Activity R1_EWG->Activity Decreases Activity R2_Aryl->Activity Greatly Increases Activity R2_Alkyl->Activity Moderate Activity

Caption: Structure-Activity Relationship (SAR) logic for lead optimization.

Conclusion

The development of novel anti-inflammatory agents from oxazole scaffolds is a scientifically rigorous process that requires a multidisciplinary and systematic approach. By integrating rational synthetic chemistry with a tiered cascade of in vitro and in vivo biological evaluations, researchers can efficiently identify and optimize potent lead compounds. This guide provides the foundational protocols and strategic insights necessary to navigate the discovery pipeline, explaining not just how to perform the experiments, but why they are designed in a specific manner. This framework empowers research teams to unlock the full therapeutic potential of the versatile oxazole scaffold in the fight against inflammatory diseases.

References

  • Gomes, S., da Silva, D. C., Pereira, D. M., & Gonçalves, M. S. T. (2022). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Molecules, 27(22), 7805. [Link]

  • Zhang, H. Z., Zhao, Z. L., & Zhou, C. H. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1600. [Link]

  • Singh, A., Sharma, P. K., & Kumar, N. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry, 9(1), 2235948. [Link]

  • Garg, A. K., Singh, R. K., Srimali, K., & Sinha, S. K. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 80-85. [Link]

  • Garg, A. K., Singh, R. K., Srimali, K., & Sinha, S. K. (2022). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. ResearchGate. [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367. [Link]

  • Jurca, T., & Tenti, G. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 15(3), 964. [Link]

  • Sutar, S. S., & Upadhye, M. S. (2015). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical and Clinical Research, 7(5), 366-370. [Link]

  • Gomes, S., da Silva, D. C., Pereira, D. M., & Gonçalves, M. S. T. (2022). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. ResearchGate. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. [Link]

  • Kaur, R., Kumar, M., & Jaitak, V. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1696-1725. [Link]

  • Garg, A. K., Singh, R. K., Srimali, K., & Sinha, S. K. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • Uzuazokaro, M. A., Nwodo, O. F. C., & Ozah, I. R. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Advances in Medical and Pharmaceutical Sciences, 1-19. [Link]

  • Romain, C., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. Journal of Medicinal Chemistry, 62(24), 11217-11231. [Link]

  • Mazibuko, M., & Jeena, V. (2023). Synthesis of 2,4,5-Trisubstituted Oxazoles from Copper-Mediated Benzylic sp3 C–H Aerobic Oxidative Annulation of Ketones and Amines via a Cascade Reaction. The Journal of Organic Chemistry, 88(2), 1227-1234. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • Perrone, M. G., et al. (2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). ChemMedChem, 11(11), 1185-1193. [Link]

  • Sharma, A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17469-17502. [Link]

  • Wikipedia. (n.d.). Van Leusen reaction. Wikipedia. [Link]

  • Katritzky, A. R., & Fali, C. N. (1997). Synthesis of 2,4,5-Trisubstituted Oxazoles. ResearchGate. [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • Xie, H., Yuan, D., & Ding, M. W. (2012). Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. Organic Chemistry Portal. [Link]

  • Di, K., et al. (2025). Oxadiazole-Based COX-2 Inhibitors: Synthetic Development, Computational Insight and Biological Evaluation for Orthopedic Therapeutics. ResearchGate. [Link]

  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. [Link]

  • Abdel-Aziz, M., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Bioorganic Chemistry, 119, 105553. [Link]

  • Saigal, A., & Singh, J. (2007). Recent Advances in Hantzsch 1,4-dihydropyridines. SciSpace. [Link]

  • Zhang, H. Z., Zhao, Z. L., & Zhou, C. H. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed. [Link]

  • NROChemistry. (n.d.). Van Leusen Reaction. NROChemistry. [Link]

  • Martínez-Urbina, M. A., et al. (2018). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Sciforum. [Link]

  • Romain, C., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Infectious Diseases, 5(11), 1894-1905. [Link]

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Application Notes & Protocols: Oxazole-2-carbothioic Acid Amide in Advanced Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Oxazole-2-carbothioic acid amide, a novel heterocyclic compound with significant potential in material science. We will explore its synthesis, unique chemical properties, and prospective applications in the development of advanced polymers and functional materials. Detailed, field-proven protocols for its synthesis and integration into polymeric matrices are provided to enable researchers and scientists to explore its utility. This document is intended for an audience of researchers, scientists, and professionals in drug development and material science who are interested in leveraging the unique properties of oxazole and thioamide functionalities.

Introduction: The Scientific Rationale

The field of material science is in a constant search for novel molecular building blocks that can impart enhanced properties to materials. The oxazole ring is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom, which is a structural motif found in numerous natural products and pharmacologically active compounds.[1][2] Its rigid, planar structure and electron-donating characteristics can contribute to desirable properties in polymers, such as thermal stability and specific electronic behavior.[3][4]

The thioamide group, an isostere of the amide bond where the oxygen atom is replaced by sulfur, offers a unique set of properties.[5] Thioamides exhibit stronger metal affinity, different hydrogen bonding capabilities, and higher rotational barriers around the C-N bond compared to their amide counterparts.[6] The incorporation of a thioamide moiety into a polymer backbone can, therefore, introduce novel functionalities, such as enhanced metal coordination for sensing or catalytic applications, and altered solubility profiles.[6][7]

This compound, by combining the oxazole ring with a thioamide group at the 2-position, presents a compelling candidate for the development of next-generation materials. This guide will detail the potential of this molecule and provide the necessary protocols to begin its exploration in a laboratory setting.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, leveraging established methods for the formation of the oxazole ring and the subsequent conversion of a carboxylic acid derivative to a thioamide. A plausible and efficient synthetic route is outlined below.

Synthetic Pathway Overview

A logical synthetic approach involves the initial synthesis of oxazole-2-carboxylic acid, followed by its conversion to the corresponding amide, and finally, thionation to yield the target compound. This strategy allows for the use of readily available starting materials and well-documented reaction conditions.

Synthesis_Pathway A Oxazole-2-carboxylic acid B Oxazole-2-carbonyl chloride A->B SOCl₂ C Oxazole-2-carboxylic acid amide B->C NH₃ D This compound C->D Lawesson's Reagent

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis of Oxazole-2-carboxylic acid amide

This protocol first details the synthesis of the precursor, Oxazole-2-carboxylic acid amide, which is a known compound.[8]

Materials and Equipment:

  • Oxazole-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Ammonia (aqueous solution or gas)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Ice bath

  • Rotary evaporator

  • Standard glassware for filtration and purification

Step-by-Step Procedure:

  • Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend oxazole-2-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude oxazole-2-carbonyl chloride is used directly in the next step.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool the solution in an ice bath.

  • Bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with vigorous stirring.

  • Continue stirring for 1-2 hours at 0 °C, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude oxazole-2-carboxylic acid amide.

  • Purify the crude product by recrystallization or column chromatography.

Detailed Experimental Protocol: Thionation to this compound

Materials and Equipment:

  • Oxazole-2-carboxylic acid amide

  • Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide)

  • Anhydrous toluene or dioxane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve oxazole-2-carboxylic acid amide (1.0 eq) in anhydrous toluene.

  • Add Lawesson's Reagent (0.5 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound.

Applications in Material Science

The unique combination of the oxazole ring and the thioamide group in this compound opens up several promising avenues for its application in material science.

High-Performance Polymers

The incorporation of the rigid oxazole heterocycle into a polymer backbone can enhance its thermal and mechanical properties.[3][9] The thioamide linkage can further modify the polymer's characteristics.

Potential Advantages:

  • Increased Thermal Stability: The aromatic nature of the oxazole ring contributes to a higher decomposition temperature.[4]

  • Modified Solubility: The thioamide group can alter the solubility of the polymer in various organic solvents compared to its amide analogue.[7]

  • Enhanced Metal Affinity: The sulfur atom in the thioamide group provides a soft binding site for metal ions, which can be exploited for applications in catalysis or heavy metal sensing.[6]

Experimental Workflow for Polymer Synthesis:

Polymer_Synthesis_Workflow A Monomer Synthesis: This compound derivative B Polymerization Reaction (e.g., with a diacyl chloride) A->B C Polymer Purification (Precipitation and washing) B->C D Characterization (NMR, GPC, TGA, DSC) C->D

Caption: General workflow for the synthesis and characterization of polymers incorporating this compound.

Ligands for Functional Metal-Organic Frameworks (MOFs) and Coordination Polymers

The nitrogen atom in the oxazole ring and the sulfur and nitrogen atoms of the thioamide group can act as coordination sites for metal ions.[10] This makes this compound and its derivatives attractive candidates as organic linkers for the construction of MOFs and coordination polymers.

Potential Applications:

  • Gas Storage and Separation: The porous nature of MOFs can be tailored for selective gas adsorption.

  • Catalysis: The metal centers within the MOF can act as catalytic sites.

  • Sensing: The interaction of guest molecules with the MOF can lead to a detectable change in its physical properties (e.g., fluorescence).

Organic Semiconductors

Oxazole-containing compounds have been investigated for their potential in organic electronics.[11] The π-conjugated system of the oxazole ring can facilitate charge transport. The introduction of the thioamide group could modulate the electronic properties of the material, potentially influencing its performance in devices such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Characterization Data

Below is a table summarizing the expected and key characterization data for this compound.

Property Expected Value/Observation Analytical Technique
Molecular Formula C₄H₄N₂OSMass Spectrometry (MS)
Molecular Weight 128.16 g/mol Mass Spectrometry (MS)
Appearance Pale yellow solidVisual Inspection
¹H NMR Peaks corresponding to the oxazole ring protons and the -NH₂ protons.Nuclear Magnetic Resonance (NMR)
¹³C NMR Peaks corresponding to the carbon atoms of the oxazole ring and the thioamide carbon.Nuclear Magnetic Resonance (NMR)
FT-IR Characteristic peaks for N-H, C=S, and C-N stretching vibrations.Fourier-Transform Infrared Spectroscopy (FT-IR)
Purity ≥ 98%High-Performance Liquid Chromatography (HPLC)

Conclusion

This compound represents a promising, yet underexplored, molecular building block for the advancement of material science. Its unique combination of a rigid, aromatic oxazole core and a functional thioamide group offers a rich design space for the creation of novel polymers, MOFs, and organic electronic materials with tailored properties. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers to unlock the potential of this exciting compound.

References

  • Li, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1698. [Link]

  • SlideShare. (2018). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Link]

  • Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds, 42(5), 231-247. [Link]

  • Reddy, T. R., & Ghorai, P. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Alves, D., et al. (2018). Naturally Occurring Oxazole-Containing Peptides. Marine Drugs, 16(6), 203. [Link]

  • Stille, J. K., & Gilliams, Y. (1996). Poly(aryl ether oxazole)s with Trifluoromethyl Side Groups. Macromolecules, 29(15), 5069-5076. [Link]

  • Taylor & Francis Online. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • Zhang, H., et al. (2015). Facile synthesis and properties of thioamide-containing polymers. Polymer Chemistry, 6(40), 7094-7101. [Link]

  • Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

  • Bazzicalupi, C., et al. (2019). Metal Complexes of Oxadiazole Ligands: An Overview. International Journal of Molecular Sciences, 20(14), 3483. [Link]

  • ChemRxiv. (2022). Contemporary Applications of Thioamides and Methods for their Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • ResearchGate. (2015). Facile Synthesis and Property of Thioamide-Containing Polymers. [Link]

  • ResearchGate. (2021). Oxadiazole in Material and Medicinal Chemistry. [Link]

  • ResearchGate. (2022). Anionic Polymerization of Oxadiazole-Containing 2-Vinylpyridine by Precisely Tuning Nucleophilicity and the Polyelectrolyte Characteristics of the Resulting Polymer. [Link]

  • Zhang, H., et al. (2015). Facile synthesis and properties of thioamide-containing polymers. RSC Publishing. [Link]

Sources

Application Note: In Vitro Characterization & Screening of 2-Oxazolecarbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

2-Oxazolecarbothioamide is a heteroaromatic scaffold combining an oxazole ring with a thioamide functional group. While often utilized as a synthetic intermediate, its structural properties make it a compelling candidate for direct biological evaluation in immuno-oncology (IDO1 inhibition) and antimicrobial discovery .

Why this scaffold matters:

  • Bioisosterism: The thioamide group (

    
    ) acts as a bioisostere to the amide (
    
    
    
    ), potentially enhancing lipophilicity and metabolic stability against peptidases.
  • Heme Coordination Potential: The oxazole nitrogen and thioamide sulfur offer potential coordination sites for metalloenzymes, specifically heme-containing dioxygenases like Indoleamine 2,3-dioxygenase 1 (IDO1) .

  • Synthetic Versatility: It serves as a precursor for thiazole-oxazole hybrids often found in bioactive natural products.

This guide provides a standardized workflow for the in vitro profiling of 2-Oxazolecarbothioamide, moving from compound management to targeted enzymatic validation.

Compound Management & Stability

Critical Warning: Thioamides are susceptible to S-oxidation and hydrolysis under extreme pH. Proper handling is prerequisite to reproducible data.

Solubility & Stock Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Concentration: Prepare a 100 mM master stock.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C under argon/nitrogen. Avoid repeated freeze-thaw cycles.

Aqueous Stability Verification (Self-Validating Step)

Before cell-based assays, confirm stability in culture media.

  • Dilute stock to 100 µM in PBS (pH 7.4).

  • Incubate at 37°C for 0, 4, and 24 hours.

  • Validation: Analyze via HPLC-UV (254 nm).

    • Pass Criteria: >95% parent compound retention at 24h.

    • Fail Action: If degradation >10%, prepare fresh dosing solutions immediately prior to use and limit assay duration.

Tier 1: Phenotypic Cytotoxicity Screening (Cancer & Normal Lines)

Objective: Determine the therapeutic window by assessing cytotoxicity in HeLa (cervical cancer) vs. HEK293 (normal kidney) lines.

Protocol: CellTiter-Glo® Luminescent Viability Assay

This ATP-based assay is preferred over MTT for thioamides, as thioamides can occasionally interfere with tetrazolium reduction, leading to false positives in colorimetric assays.

Materials:

  • HeLa Cells (ATCC CCL-2)

  • CellTiter-Glo® Reagent (Promega)

  • White-walled 96-well plates (clear bottom)

Workflow:

  • Seeding: Plate 5,000 cells/well in 90 µL media. Incubate 24h for attachment.

  • Dosing: Add 10 µL of 10x compound dilutions (Final: 0.1 µM – 100 µM).

    • Vehicle Control: 0.1% DMSO.

    • Positive Control: Staurosporine (1 µM).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Detection: Equilibrate plate to RT (30 min). Add 100 µL CellTiter-Glo reagent. Shake orbitally (2 min). Incubate (10 min) to stabilize signal.

  • Read: Measure Total Luminescence (Integration: 1s).

Data Output: Calculate


 using a 4-parameter logistic regression.

Tier 2: Targeted Mechanism – IDO1 Inhibition Assay

Rationale: The oxazole core is a known pharmacophore in IDO1 inhibitors (competitors to Tryptophan). The thioamide may coordinate with the heme iron of IDO1. This assay measures the conversion of L-Tryptophan (Trp) to N-formylkynurenine (NFK) -> Kynurenine (Kyn).

Assay Principle

Detection:  Kynurenine reacts with Ehrlich’s Reagent (p-dimethylaminobenzaldehyde) to form a yellow Schiff base (

).
Reagents
  • Enzyme: Recombinant Human IDO1 (His-tagged).

  • Substrate: L-Tryptophan (Final:

    
     concentration, approx. 20 µM).
    
  • Cofactors: Ascorbic acid (20 mM), Methylene Blue (10 µM), Catalase.

  • Reaction Buffer: 50 mM Potassium Phosphate (pH 6.5).

Step-by-Step Protocol
  • Pre-Incubation: Mix 20 ng IDO1 enzyme with 2-Oxazolecarbothioamide (serial dilutions) in reaction buffer. Incubate 15 min at RT.

  • Initiation: Add Substrate Mix (L-Trp + Ascorbate + Methylene Blue).

  • Reaction: Incubate 45 min at 37°C.

  • Termination: Add 30% (w/v) Trichloroacetic Acid (TCA) to precipitate protein. Incubate 30 min at 50°C (hydrolyzes NFK to Kyn).

  • Clarification: Centrifuge 2,500 x g for 10 min.

  • Colorimetry: Transfer supernatant to fresh plate. Add equal volume 2% (w/v) Ehrlich’s Reagent in glacial acetic acid.

  • Read: Measure Absorbance at 490 nm.

Validation Criteria:

  • Z-Factor: Must be > 0.5 for assay validity.

  • Reference: Epacadostat (

    
    ) should be run as a positive control.
    

Visualizing the Screening Logic

The following diagram outlines the decision matrix for characterizing 2-Oxazolecarbothioamide, ensuring resources are not wasted on inactive targets.

G Start 2-Oxazolecarbothioamide (100 mM Stock) StabCheck Stability Check (HPLC, 24h, pH 7.4) Start->StabCheck Decision1 Degradation > 10%? StabCheck->Decision1 FreshPrep Protocol Adjustment: Prepare Fresh Daily Decision1->FreshPrep Yes Tier1 Tier 1: Phenotypic Screen (CellTiter-Glo / HeLa) Decision1->Tier1 No FreshPrep->Tier1 Tier2 Tier 2: IDO1 Enzymatic Assay (Kynurenine Detection) Tier1->Tier2 If Cytotox IC50 > 10µM (Non-toxic window) Analysis Data Synthesis: IC50 & Selectivity Index Tier2->Analysis

Caption: Workflow logic for characterizing 2-Oxazolecarbothioamide. Tier 2 is contingent on establishing a non-toxic window in Tier 1.

Data Analysis & Troubleshooting

Expected Results Table
ParameterAssayExpected Range (Active)Notes
Solubility Visual/HPLCSoluble > 10 mM in DMSOPrecipitates in PBS > 200 µM
Cytotoxicity CellTiter-Glo

Desired: Low toxicity to host cells
IDO1 Inhibition Ehrlich's Assay

High potency indicates specific targeting
Troubleshooting Guide
  • Issue: High Background Absorbance (490 nm) in IDO1 Assay.

    • Cause: Thioamides can sometimes react with Ehrlich's reagent or oxidize to colored byproducts.

    • Solution: Run a "Compound Only" blank (Compound + Ehrlich's, no Enzyme) and subtract this value from the experimental wells.

  • Issue: Low Solubility in Media.

    • Cause: Lipophilicity of the oxazole ring.

    • Solution: Limit final DMSO concentration to 0.5% and sonicate dosing solutions.

References

  • Röhrig, U. F., et al. (2019). Rational Design of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 62(17), 8055–8079. (Provides basis for Oxazole/Heme coordination theory). [Link]

"molecular docking studies of Oxazole-2-carbothioic acid amide"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Molecular Docking Protocols for Oxazole-2-carbothioic Acid Amide Scaffolds

Abstract

This guide details the computational protocol for molecular docking studies of This compound , a privileged scaffold in medicinal chemistry known for its potential as a COX-2 inhibitor and antimicrobial agent. Unlike standard amide docking, the presence of the thioamide group (


) introduces unique electronic and steric challenges, particularly regarding sulfur polarizability and tautomeric states. This protocol synthesizes density functional theory (DFT) ligand preparation with high-precision docking algorithms to ensure experimental correlation.

Introduction & Scientific Rationale

Oxazole derivatives are established bioisosteres in drug discovery, often enhancing metabolic stability and solubility compared to furan or thiazole analogs. The specific derivative, This compound , combines the aromatic oxazole ring with a thioamide moiety.

Mechanistic Significance:

  • Thioamide vs. Amide: The replacement of oxygen with sulfur increases lipophilicity and alters hydrogen bond donor/acceptor profiles. The sulfur atom is a weaker H-bond acceptor but a stronger van der Waals interactor due to its larger atomic radius and diffuse electron cloud.

  • Target Profile: Literature validates oxazole scaffolds as potent inhibitors of Cyclooxygenase-2 (COX-2) and Fatty Acid Amide Hydrolase (FAAH) . The thioamide group can act as a "warhead" for specific cysteine proteases or zinc-metalloproteins, making accurate docking critical.

Computational Setup & Pre-Processing

Ligand Preparation (Critical Step)

Standard force fields often underestimate the polarizability of the thioamide sulfur. We employ a QM-derived charge set.

  • Structure Generation: Generate the 3D structure of this compound.

  • Tautomer Enumeration:

    • Dominant Form: Thione form (

      
      ).
      
    • Minor Form: Iminothiol form (

      
      ).
      
    • Directive: Dock both tautomers if the binding pocket contains catalytic residues (e.g., Ser/Cys dyads), but prioritize the thione form for standard occupancy.

  • Geometry Optimization:

    • Method: DFT (Density Functional Theory).

    • Functional/Basis Set: B3LYP/6-31G** or

      
      B97X-D/cc-pVTZ (to account for dispersion).
      
    • Charge Calculation: Generate RESP (Restrained Electrostatic Potential) charges. Do not use Gasteiger charges for thioamides, as they fail to capture the anisotropic electron density of sulfur.

Protein Preparation
  • Target Selection: Human COX-2 (PDB ID: 5KIR or 3LN1 ).

  • Preprocessing:

    • Remove crystallographic waters (unless bridging, e.g., Water 668 in some COX-2 structures).

    • Protonation: Assign H-bond networks at pH 7.4 using tools like PROPKA.

    • Active Site Definition: Define the grid box centered on the co-crystallized ligand (e.g., Celecoxib) with a 10-12 Å buffer.

Docking Protocol (Step-by-Step)

This protocol uses a "Consensus Scoring" approach to validate the thioamide interaction.

Step 1: Grid Generation
  • Software: AutoDock Vina / Glide / GOLD.

  • Grid Box:

    
     Å centered on the active site (e.g., Arg120, Tyr355 in COX-2).
    
  • Thioamide Parameters: Ensure the VdW radius for Sulfur is set to ~1.80 Å (explicitly check parameter files if using older force fields like AMBER99; GAFF2/OPLS4 handles this natively).

Step 2: Docking Execution
  • Algorithm: Genetic Algorithm (Lamarckian).[1]

  • Exhaustiveness: Set to 32 (High) to sample the rotational flexibility of the amide bond.

  • Constraints (Optional): If targeting COX-2, apply a positional constraint on the oxazole nitrogen to mimic the interactions of established inhibitors if known.

Step 3: Post-Docking Refinement
  • Minimization: Subject the top 5 poses to local energy minimization using the OPLS3e or AMBER ff14SB force field to resolve steric clashes involving the bulky sulfur atom.

Data Visualization & Logic Flow

The following diagram illustrates the decision-making process for handling the thioamide group during docking.

DockingWorkflow Start Start: Oxazole-2-carbothioic acid amide Structure Tautomer Tautomer Analysis: Thione (C=S) vs Thiol (C-SH) Start->Tautomer QM_Prep QM Optimization (DFT) B3LYP/6-31G** -> RESP Charges Tautomer->QM_Prep Dominant Thione Form Docking Molecular Docking (Genetic Algorithm) QM_Prep->Docking Force Field Param. Target_Prep Target Prep (COX-2) Remove Waters, Fix pH 7.4 Target_Prep->Docking Grid Generation Scoring Scoring & Analysis Check S...H-N Interactions Docking->Scoring MD_Valid MD Simulation (50ns) Validate Stability (RMSD) Scoring->MD_Valid Top Pose

Caption: Workflow optimizing thioamide parameterization via QM charges before docking and MD validation.

Data Presentation & Analysis

When analyzing results, specifically look for "Sigma-hole" interactions where the sulfur atom interacts with backbone carbonyl oxygens or nucleophilic residues.

Table 1: Interaction Profiling Checklist

Interaction TypeKey Residues (COX-2 Example)Metric for Success
H-Bond (Donor) Arg120, Tyr355Distance

Å, Angle

H-Bond (Acceptor) Ser530Thioamide Sulfur is a weak acceptor; check distance.
Pi-Stacking Tyr385, Trp387Face-to-face or T-shaped interaction with Oxazole ring.
Hydrophobic Val349, Leu352VdW contact with the thioamide core.

References

  • COX-2 Inhibition by Oxazole Derivatives

    • Title: Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors.[2]

    • Source: PubMed Central (PMC)
    • URL:[Link]

  • This compound Structure

    • Title: this compound | CAS 885274-25-9.[3]

    • Source: Santa Cruz Biotechnology[3]

  • Force Field Parameterization for Thioamides

    • Title: Force field optimization guided by small molecule crystal lattice d
    • Source: PubMed Central
    • URL:[Link]

  • General Docking Methodologies for Heterocycles

    • Title: Design, Molecular Docking, Synthesis... of New Oxazole Derivatives.[4]

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Application Notes and Protocols: The Use of Oxazole-2-carbothioic Acid Amide in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of Oxazole-2-carbothioic Acid Amide as a Versatile Ligand

The oxazole motif is a cornerstone in medicinal and materials chemistry, prized for its diverse biological activities and unique electronic properties.[1][2] When functionalized with a carbothioic acid amide (thioamide) group at the 2-position, the resulting molecule, this compound, emerges as a compelling ligand for coordination chemistry. The inherent properties of the oxazole ring, combined with the versatile coordinating ability of the thioamide moiety, which can bind to metal ions through its sulfur and/or nitrogen atoms, open up a vast landscape for the design of novel metal complexes with potentially interesting catalytic, medicinal, or material applications.[3][4]

This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound in the realm of coordination chemistry. It is designed to equip researchers with the foundational knowledge and practical protocols to explore the rich coordination chemistry of this promising ligand.

Part 1: Synthesis of this compound - A Proposed Synthetic Route

While the direct synthesis of this compound is not extensively documented, a plausible and scientifically sound synthetic strategy can be proposed based on established organic chemistry principles. One of the most viable approaches involves a two-step process starting from the readily accessible 2-cyanooxazole.

Step 1: Synthesis of 2-Cyanooxazole

The synthesis of 2-cyanooxazole can be achieved through various established methods for oxazole ring formation.[2][5] A common and effective route is the Robinson-Gabriel synthesis or a modification thereof.[5]

Step 2: Conversion of 2-Cyanooxazole to this compound

The conversion of a nitrile to a thioamide is a well-established transformation. This can be typically achieved by reacting the nitrile with a source of hydrogen sulfide (H₂S) under basic conditions or by using Lawesson's reagent.

Experimental Protocol 1: Proposed Synthesis of this compound

Materials:

  • 2-Cyanooxazole

  • Hydrogen sulfide (gas or generated in situ)

  • Pyridine (anhydrous)

  • Triethylamine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Diethyl ether

  • Silica gel for column chromatography

  • Standard laboratory glassware and safety equipment

Procedure:

  • Dissolution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a condenser, dissolve 2-cyanooxazole (1 equivalent) in anhydrous pyridine.

  • Reaction with H₂S: Bubble a gentle stream of dry hydrogen sulfide gas through the solution at room temperature. Alternatively, a solution of sodium hydrosulfide (NaSH) in a suitable solvent can be used.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully quench the reaction mixture by pouring it into ice-cold water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent unwanted side reactions, such as the hydrolysis of the nitrile or the thioamide product.

  • Pyridine as Solvent and Base: Pyridine serves as both a solvent and a base to facilitate the reaction between the nitrile and hydrogen sulfide.

  • TLC Monitoring: Regular monitoring of the reaction by TLC is essential to determine the optimal reaction time and prevent the formation of byproducts.

Part 2: Coordination Chemistry of this compound

The thioamide group in this compound presents two potential donor atoms for coordination to a metal center: the sulfur atom and the nitrogen atom of the amide group. This allows for various coordination modes, including monodentate coordination through the sulfur atom or bidentate chelation involving both the sulfur and the oxazole nitrogen atom. The specific coordination mode will depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands.[4][6]

General Protocol for the Synthesis of Metal Complexes

The synthesis of metal complexes with this compound can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.

Experimental Protocol 2: General Synthesis of a Metal(II) Complex of this compound

Materials:

  • This compound (ligand)

  • A metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, Co(NO₃)₂, etc.)

  • Ethanol or Methanol (spectroscopic grade)

  • Diethyl ether

  • Standard laboratory glassware and safety equipment

Procedure:

  • Ligand Solution: Dissolve this compound (2 equivalents) in warm ethanol (20 mL).

  • Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1 equivalent) in ethanol (10 mL).

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.

  • Precipitation: A precipitate should form either immediately or upon standing. The reaction mixture can be gently heated to reflux for a short period to ensure complete reaction, although this may not always be necessary.

  • Isolation: Cool the reaction mixture to room temperature and collect the precipitate by filtration.

  • Washing: Wash the collected solid with small portions of cold ethanol followed by diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the resulting metal complex in a desiccator over anhydrous calcium chloride or under vacuum.

  • Characterization: Characterize the synthesized complex using techniques such as elemental analysis, IR spectroscopy, UV-Vis spectroscopy, magnetic susceptibility measurements, and, if possible, single-crystal X-ray diffraction.

Causality Behind Experimental Choices:

  • Stoichiometry: A 2:1 ligand-to-metal ratio is often used to favor the formation of complexes where two ligand molecules coordinate to one metal ion. However, the optimal ratio may vary depending on the metal and desired complex.

  • Solvent: Ethanol and methanol are commonly used solvents as they can dissolve both the ligand and many metal salts, and they are relatively easy to remove.

  • Washing: Washing with a volatile solvent like diethyl ether helps to remove residual solvent and impurities, leading to a purer product.

Part 3: Characterization of this compound and its Metal Complexes

Thorough characterization is essential to confirm the identity and purity of the synthesized ligand and its metal complexes, as well as to elucidate their structural and electronic properties.

Spectroscopic Techniques
Technique Purpose Expected Observations for Ligand and Complexes
¹H NMR To determine the number and types of protons in the molecule.Ligand: Characteristic signals for the oxazole ring protons and the -NH₂ protons of the thioamide group. Complexes (diamagnetic): Shifts in the proton signals upon coordination to the metal center.
¹³C NMR To determine the number and types of carbon atoms in the molecule.Ligand: Resonances for the oxazole ring carbons and the thioamide carbon. Complexes (diamagnetic): Shifts in the carbon signals, particularly for the carbons adjacent to the coordinating atoms.
FT-IR To identify the functional groups present and to probe the coordination mode.Ligand: Characteristic stretching frequencies for C=N (oxazole), N-H (amide), and C=S (thioamide) bonds. Complexes: A shift in the ν(C=S) and ν(N-H) bands upon coordination can indicate the involvement of the sulfur and/or nitrogen atoms in bonding to the metal.[1]
UV-Vis To study the electronic transitions within the molecule.Ligand: Absorption bands corresponding to π-π* and n-π* transitions. Complexes: The appearance of new absorption bands in the visible region may be attributed to d-d transitions of the metal ion or ligand-to-metal charge transfer (LMCT) bands.[7]
Structural and Analytical Techniques
Technique Purpose
Mass Spectrometry To determine the molecular weight of the synthesized compounds.
Elemental Analysis To determine the percentage composition of elements (C, H, N, S) and confirm the empirical formula.
Single-Crystal X-ray Diffraction To determine the precise three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and coordination geometry around the metal center.[8]
Magnetic Susceptibility To determine the number of unpaired electrons in paramagnetic metal complexes and infer the geometry of the coordination sphere.

Visualization of Key Concepts

Proposed Synthesis Workflow

G Start 2-Cyanooxazole Step1 Reaction with H₂S in Pyridine Start->Step1 Purification Purification by Column Chromatography Step1->Purification Product Oxazole-2-carbothioic acid amide Characterization1 Characterization (NMR, IR, MS) Product->Characterization1 Purification->Product

Caption: Proposed synthetic workflow for this compound.

Coordination Complex Synthesis Workflow

G Ligand Oxazole-2-carbothioic acid amide Solution Reaction Mixing and Reaction Ligand->Reaction Metal Metal(II) Salt Solution Metal->Reaction Isolation Isolation of Precipitate (Filtration) Reaction->Isolation Washing Washing with Ethanol and Ether Isolation->Washing Drying Drying Washing->Drying Complex Metal Complex Drying->Complex Characterization2 Characterization (IR, UV-Vis, X-ray, etc.) Complex->Characterization2

Caption: General workflow for the synthesis of a metal complex.

Potential Coordination Modes

G cluster_0 Monodentate (S-coordination) cluster_1 Bidentate (N,S-chelation) M1 M L1 S=C(NH₂)-Oxazole M1->L1 M2 M L2_S S M2->L2_S L2_Ox_N N(oxazole) M2->L2_Ox_N L2_C C L2_S->L2_C L2_N_amide NH₂ L2_C->L2_N_amide L2_Ox_C1 L2_C->L2_Ox_C1 L2_Ox_C2 L2_Ox_N->L2_Ox_C2 L2_Ox_O O L2_Ox_O->L2_Ox_C1 L2_Ox_C1->L2_Ox_N L2_Ox_C2->L2_Ox_O

Caption: Potential coordination modes of this compound.

Part 4: Potential Applications

The metal complexes of this compound are anticipated to exhibit a range of interesting properties and potential applications, drawing from the characteristics of both the oxazole and thioamide moieties.

  • Catalysis: The coordinated metal center can act as a Lewis acid, potentially catalyzing various organic transformations. The specific geometry and electronic environment provided by the ligand can influence the catalytic activity and selectivity.

  • Medicinal Chemistry: Given that both oxazole and thioamide derivatives are known to possess biological activities, their metal complexes could exhibit enhanced or novel therapeutic properties, such as antimicrobial, antifungal, or anticancer activities.[2][9][10]

  • Materials Science: The ability of the ligand to form coordination polymers or discrete molecular complexes could lead to the development of new materials with interesting magnetic, optical, or electronic properties.

Conclusion and Future Outlook

This compound represents a largely unexplored yet highly promising ligand in coordination chemistry. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to delve into the synthesis and characterization of its metal complexes. The versatility of the oxazole and thioamide functionalities suggests that the resulting coordination compounds could find applications in a wide array of scientific disciplines. Future research in this area will undoubtedly uncover novel structures, properties, and applications, further enriching the field of coordination chemistry.

References

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  • [No Author]. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare.
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  • [No Author]. (n.d.). Thioamide synthesis by thioacylation. Organic Chemistry Portal.
  • Kato, M., et al. (2026). Data-Integrated Elucidation of Structure–Activity Relationships toward the Rational Design of Perfluoroiodoarene-Based Halogen-Bond Donor Catalysts. The Journal of Organic Chemistry, Articles ASAP (Article).
  • Didenko, N. O., & Ranskiy, A. P. (2021). SYNTHESIS OF THIOAMIDE COMPLEX COMPOUNDS OF COPPER(II) AND STUDY OF THEIR MUTUAL TRANSFORMATIONS. Journal of Chemistry and Technologies.
  • [No Author]. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal.
  • [No Author]. (2011). Deprotonation/protonation of coordinated secondary thioamide units of pincer ruthenium complexes: modulation of voltammetric and spectroscopic characterization of the pincer complexes. PubMed.
  • [No Author]. (2019). Gold‐Catalyzed Synthesis of 2,5‐Disubstituted Oxazoles from Carboxamides and Propynals. ResearchGate.
  • [No Author]. (n.d.). Reactions of 2-amino-2-thiazolines with isocyanates and isothiocyanates. Chemical and computational studies on the regioselectivity, adduct rearrangement, and mechanistic pathways. PubMed.
  • [No Author]. (2017). Versatile coordination ability of thioamide ligand in Ru(II) complexes: synthesis, computational studies, in vitro anticancer activity and apoptosis induction. RSC Publishing.
  • [No Author]. (n.d.). Deprotonation/protonation of coordinated secondary thioamide units of pincer ruthenium complexes: Modulation of voltammetric and spectroscopic characterization of the pincer complexes. ResearchGate.
  • [No Author]. (n.d.). Transition metal complexes with ligand containing thioamide moiety: synthesis, characterization and antibacterial activities. SciSpace.
  • [No Author]. (n.d.). Syntheses, crystal structures, and optical properties of five metal complexes constructed from a V-shaped thiophene-containing ligand and different dicarboxylate ligands. Dalton Transactions (RSC Publishing).
  • [No Author]. (n.d.). Oxazole.pdf. CUTM Courseware.
  • Çapan, İ., et al. (2024). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. BMC CHEMISTRY, 18(1).
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Application Notes & Protocols: Synthesis of Bioactive 2-(Oxazol-2-yl)thiazoles from 1,3-Oxazole-2-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the synthesis of novel, biologically active molecules utilizing 1,3-oxazole-2-carbothioamide as a versatile starting material. We delve into the strategic application of the Hantzsch thiazole synthesis, a robust and high-yielding reaction, to construct 2-(1,3-oxazol-2-yl)-1,3-thiazole derivatives. These hybrid heterocyclic scaffolds are of significant interest in drug discovery due to the established bioactive profiles of both oxazole and thiazole cores. This document furnishes detailed protocols, mechanistic insights, and the scientific rationale behind the experimental design, intended for researchers in medicinal chemistry, organic synthesis, and drug development.

Introduction: The Strategic Value of the Oxazole-Thioamide Scaffold

The 1,3-oxazole ring is a privileged heterocyclic motif found in numerous natural products and FDA-approved pharmaceuticals, valued for its metabolic stability and ability to engage in critical hydrogen bonding interactions. Thioamides, in turn, are powerful synthetic intermediates, prized for their reactivity which often mirrors but extends beyond that of their amide counterparts.[1][2]

The starting material at the heart of this guide, 1,3-Oxazole-2-carbothioamide , uniquely combines these two features. It presents the stable, bioactive oxazole core appended with a highly reactive carbothioamide functional group. This group serves as a versatile chemical handle for constructing more complex molecular architectures. The primary synthetic transformation detailed herein is the reaction of this thioamide with α-halocarbonyl compounds to forge a new thiazole ring—a classic reaction known as the Hantzsch thiazole synthesis.[3][4][5] The resulting oxazolyl-thiazole molecules represent a promising class of compounds for screening, as the fusion of these two pharmacophores may lead to synergistic or novel biological activities, particularly in the antimicrobial and antitumor arenas.[6][7][8]

Foundational Chemistry: Reactivity of the Carbothioamide Group

The synthetic utility of 1,3-Oxazole-2-carbothioamide is dominated by the nucleophilic character of the carbothioamide moiety (-C(=S)NH₂). The sulfur atom is a soft nucleophile that readily attacks electrophilic carbon centers, initiating cyclization cascades. This reactivity is the cornerstone of the Hantzsch synthesis.

Caption: General workflow for synthesizing oxazolyl-thiazoles.

Experimental Protocol: Synthesis of 4-Phenyl-2-(1,3-oxazol-2-yl)-1,3-thiazole

This protocol details a representative synthesis using 2-bromoacetophenone. It can be readily adapted for other α-haloketones.

Materials and Reagents
ReagentMolar Equiv.MW ( g/mol )Mass / VolumePurpose
1,3-Oxazole-2-carbothioamide1.0128.15641 mg (5.0 mmol)Thioamide Source
2-Bromoacetophenone1.0199.04995 mg (5.0 mmol)α-Haloketone
Ethanol (Absolute)-46.0720 mLSolvent
5% Sodium Carbonate (aq.)-105.99~40 mLNeutralization
Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-Oxazole-2-carbothioamide (641 mg, 5.0 mmol) and 2-bromoacetophenone (995 mg, 5.0 mmol).

  • Solvent Addition: Add 20 mL of absolute ethanol to the flask.

  • Reflux: Heat the mixture to reflux (approximately 80-85°C) with vigorous stirring. The solids should dissolve upon heating to form a clear solution.

    • Causality Note: Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier for both the initial Sₙ2 reaction and the subsequent dehydration, while being an excellent solvent for the reactants.[3]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 50:50 ethyl acetate/hexane. The reaction is typically complete within 1-2 hours.

  • Cooling & Neutralization: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a 100 mL beaker containing ~40 mL of a cold 5% aqueous sodium carbonate solution. Stir the mixture for 10-15 minutes. A solid precipitate should form.

    • Causality Note: The initial cyclization product exists as a hydrobromide salt, which is soluble in the polar reaction medium. The sodium carbonate base neutralizes this salt, forming the free base of the thiazole product, which is poorly soluble in the aqueous ethanol mixture and precipitates out of solution.[9]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (2 x 20 mL) to remove any inorganic salts.

  • Drying & Purification: Allow the solid to air-dry on the filter paper or on a watch glass. The crude product is often of high purity. For analytical-grade material, the product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

  • Characterization: Determine the mass and percent yield of the dried product. Characterize the compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).

Mechanistic Insight: The Hantzsch Thiazole Synthesis Pathway

The reaction proceeds through a well-established pathway involving nucleophilic substitution, cyclization, and dehydration.

Caption: Mechanism of the Hantzsch thiazole synthesis.

Scope and Potential Bioactivities

The true power of this protocol lies in its adaptability. By varying the α-haloketone, a library of derivatives can be rapidly synthesized. This is crucial for structure-activity relationship (SAR) studies in drug discovery.

R-Group on α-haloketoneExample α-haloketonePotential Bioactivity of Product
Phenyl2-BromoacetophenoneAntimicrobial, Antitumor [8][10]
4-Chlorophenyl2-Bromo-4'-chloroacetophenoneEnhanced Antibacterial/Antifungal [7]
4-Methoxyphenyl2-Bromo-4'-methoxyacetophenoneAnti-inflammatory, Antioxidant
2-Thienyl2-Bromo-1-(thiophen-2-yl)ethanoneBroad-spectrum Antimicrobial [6]
Pyridyl2-Bromo-1-(pyridin-2-yl)ethanoneKinase Inhibition, Anticancer

Note: The potential bioactivities are based on known activities of similarly substituted thiazole derivatives reported in the literature and serve as a guide for screening efforts.

Conclusion

1,3-Oxazole-2-carbothioamide is a highly effective and versatile building block for the synthesis of bioactive heterocyclic compounds. The Hantzsch thiazole synthesis provides a direct, efficient, and operationally simple method to generate libraries of novel 2-(oxazol-2-yl)thiazole derivatives. The protocols and insights provided in this document offer a solid foundation for researchers to explore this promising chemical space in the ongoing search for new therapeutic agents.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Mohurle, S., & Maiti, B. (n.d.). Hantzsch synthesis of thiazole from α-haloketones and thioamides. ResearchGate. Available from: [Link]

  • SynArchive. (2024). Hantzsch Thiazole Synthesis. Available from: [Link]

  • YouTube. (2019). synthesis of thiazoles. Available from: [Link]

  • Ilies, M., et al. (2018). Synthesis, lipophilicity and antimicrobial activity evaluation of some new thiazolyl-oxadiazolines. Farmacia, 66(3). Available from: [Link]

  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]

  • Borcea, A. M., & Ionut, I. (2021). Thiazoles and Bisthiazoles. Encyclopedia.pub. Available from: [Link]

  • Organic Chemistry Portal. (2024). Synthesis of thiazoles. Available from: [Link]

  • Verma, A., & Joshi, S. (2021).
  • Kumar, V., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Chemistry & Biology Interface, 13(1), 22-48.
  • Miller, M. J., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of Medicinal Chemistry, 63(9), 4399-4423. Available from: [Link]

  • Organic Chemistry Portal. (2024). Thioamide synthesis by thioacylation. Available from: [Link]

  • Al-Masoudi, N. A., et al. (2015). Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. Journal of Applicable Chemistry, 4(4), 1195-1203.
  • Al-Azzawi, A. M. (2020). Review of the synthesis and biological activity of thiazoles. Heterocyclic Communications, 26(1), 136-159. Available from: [Link]

  • Mitchell, T. J., & Seyedsayamdost, M. R. (2020). Biosynthesis and Chemical Applications of Thioamides. ACS Chemical Biology, 15(4), 810-825. Available from: [Link]

  • Borcea, A. M., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(19), 5966. Available from: [Link]

  • Dotsenko, V. V., et al. (2017). Synthesis of 2,5‐disubstituted thiazoles. ResearchGate. Available from: [Link]

  • Patel, M. A., et al. (2019). Thioamide‐containing natural products. ResearchGate. Available from: [Link]

  • Verma, H., et al. (2018). Increasing the bioactive space of peptide macrocycles by thioamide substitution. Chemical Science, 9(9), 2443-2451. Available from: [Link]

  • Glavaš-Obrovac, L., et al. (2020). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives: Molecular Docking Studies. Molecules, 25(16), 3616. Available from: [Link]

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Application Note: Target Identification & Validation for Oxazole-2-carbothioic Acid Amide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Oxazole-2-carbothioic acid amide scaffold represents a privileged pharmacophore in immuno-oncology, primarily identified as a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) . Unlike standard amide analogs, the thioamide functionality confers unique electronic properties allowing for direct coordination with the heme iron (Fe²⁺) within the IDO1 active site, significantly enhancing potency and residence time.

This application note details a rigorous, multi-phase workflow to validate this target interaction. We move beyond simple enzymatic assays to demonstrate cellular target engagement using Thermal Proteome Profiling (TPP/CETSA) and functional validation via LC-MS/MS metabolic profiling. This guide addresses the challenge of distinguishing true target occupancy from non-specific toxicity in drug development.

Strategic Workflow

The following diagram outlines the logical progression from structural prediction to cellular validation.

TargetID_Workflow cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Target Engagement (Cellular) cluster_3 Phase 4: Functional Readout Start Compound: this compound Docking Heme Coordination Modeling (S-Fe interaction) Start->Docking Enzymatic Recombinant IDO1 Assay (Kynurenine Fluorescence) Docking->Enzymatic High Score CETSA Cellular Thermal Shift Assay (CETSA) (Thermodynamic Stabilization) Enzymatic->CETSA IC50 < 100 nM LCMS LC-MS/MS Metabolic Profiling (Kyn/Trp Ratio) CETSA->LCMS Confirmed Binding

Caption: Integrated workflow for validating this compound targets, moving from molecular modeling to cellular functional output.

Phase 1: Mechanistic Rationale (In Silico)

Before wet-lab validation, it is critical to understand the binding mode. The thioamide group is the linchpin of this scaffold's efficacy.

  • Mechanism: IDO1 contains a heme cofactor.[1] The sulfur atom of the this compound acts as a monodentate ligand, displacing the water molecule bound to the ferrous (Fe²⁺) heme iron.

  • Why Thioamide? Oxygen (in standard amides) is a poor ligand for Fe²⁺. Sulfur, being softer and more polarizable, forms a stronger coordinate covalent bond, often resulting in single-digit nanomolar potency (IC₅₀).

  • Validation Check: Perform molecular docking (e.g., Schrödinger Glide or AutoDock). A successful hit must show the sulfur atom positioned within 2.5 Å of the heme iron.

Phase 2: Biochemical Assay Protocol (Enzymatic Inhibition)

This protocol quantifies the inhibition of Kynurenine production using recombinant human IDO1.

Materials
  • Enzyme: Recombinant Human IDO1 (His-tagged).

  • Substrate: L-Tryptophan (L-Trp).[1][2][3]

  • Cofactors: Ascorbic acid (reductant), Methylene Blue (electron carrier), Catalase.

  • Detection Reagent: 4-(Dimethylamino)benzaldehyde (Ehrlich’s Reagent).

  • Positive Control: Epacadostat (INCB024360).

Protocol Steps
  • Preparation: Dilute this compound in DMSO (10-point dose response, starting at 10 µM).

  • Enzyme Mix: In a 96-well plate, mix 50 nM IDO1 enzyme with Potassium Phosphate Buffer (50 mM, pH 6.5) containing 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.

  • Incubation: Add 1 µL of compound to 49 µL of Enzyme Mix. Incubate for 15 min at 25°C to allow compound-heme equilibration.

  • Initiation: Add 50 µL of L-Tryptophan (final conc. 100 µM).

  • Reaction: Incubate at 37°C for 45 minutes.

  • Termination: Add 20 µL of 30% (w/v) Trichloroacetic Acid (TCA) to precipitate proteins. Centrifuge at 2500 x g for 10 min.

  • Derivatization: Transfer 75 µL supernatant to a new plate. Add 75 µL of Ehrlich’s Reagent (2% in glacial acetic acid).

  • Readout: Measure Absorbance at 492 nm (Yellow pigment formation).

Data Analysis: Calculate IC₅₀ using a 4-parameter logistic fit. A valid heme-coordinating oxazole should exhibit an IC₅₀ < 100 nM.

Phase 3: Cellular Target Engagement (CETSA)

Enzymatic assays do not prove the drug enters the cell or binds the target in a complex cytosolic environment. The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying this.

Principle

Ligand binding stabilizes the target protein (IDO1), shifting its melting temperature (Tm) higher. We heat cells to various temperatures; unbound IDO1 denatures and precipitates, while drug-bound IDO1 remains soluble.

Protocol Steps
  • Cell Culture: Use HeLa or SKOV3 cells (IFN-γ stimulated for 24h to induce IDO1 expression).

  • Treatment: Treat intact cells with This compound (5x IC₅₀) or DMSO vehicle for 1 hour at 37°C.

  • Harvest: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Thermal Challenge:

    • Aliquot cell suspension into 10 PCR tubes (50 µL each).

    • Heat each tube to a distinct temperature (range: 37°C to 67°C) for 3 minutes using a gradient PCR cycler.

    • Cool immediately to 25°C for 3 minutes.

  • Lysis: Add NP-40 lysis buffer. Freeze-thaw (liquid nitrogen/37°C) 3 times to ensure lysis.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C. Collect the supernatant (soluble fraction).

  • Detection: Perform Western Blot using anti-IDO1 antibody.

  • Quantification: Plot band intensity vs. Temperature.

    • Result: A right-shift in the melting curve (ΔTm > 2°C) confirms physical target engagement inside the cell.

Phase 4: Functional Validation (LC-MS/MS)

To prove the engagement has a biological consequence, we measure the metabolic flux of the Kynurenine Pathway.

Pathway Context

The diagram below illustrates the specific blockade point.

Kynurenine_Pathway Trp L-Tryptophan IDO1 IDO1 / TDO2 Trp->IDO1 FormylKyn N-Formyl kynurenine Kyn L-Kynurenine FormylKyn->Kyn Formamidase IDO1->FormylKyn Inhibitor Oxazole-2- carbothioic acid amide Inhibitor->IDO1  Blocks Heme

Caption: The Kynurenine pathway showing the specific enzymatic step blocked by the oxazole inhibitor.

LC-MS/MS Protocol
  • Treatment: Seed SKOV3 cells. Stimulate with IFN-γ (50 ng/mL). Treat with compound for 24 hours.

  • Extraction: Collect 50 µL of cell culture supernatant.

  • Precipitation: Add 150 µL of Acetonitrile containing internal standards (d5-Tryptophan, d4-Kynurenine). Vortex and centrifuge (4000 rpm, 10 min).

  • Analysis: Inject 5 µL into LC-MS/MS (C18 column).

    • Transitions:

      • Tryptophan: 205.1 → 188.1 m/z

      • Kynurenine: 209.1 → 192.1 m/z

  • Calculation: Determine the Kyn/Trp ratio .

    • Success Criteria: The inhibitor should dose-dependently reduce the Kyn/Trp ratio, normalizing it to non-IFN-γ stimulated levels.

Data Summary Table

Assay TypeMetricSuccess Criteria for Oxazole Scaffold
In Silico Docking ScoreSulfur-Iron distance < 2.5 Å
Biochemical Enzymatic IC₅₀< 100 nM (Potent)
Biophysical CETSA ΔTm> 2°C shift (vs DMSO)
Functional Kyn/Trp Ratio> 50% reduction at 1 µM

References

  • Mechanistic Basis of IDO1 Inhibition

    • Rohrig, U. F., et al. (2019). "Rational Design of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors." Journal of Medicinal Chemistry.
  • Cellular Thermal Shift Assay (CETSA)

    • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[4][5][6][7] Nature Protocols.

  • Target Deconvolution Strategies

    • Schenone, M., et al. (2013). "Target identification and mechanism of action in chemical biology and drug discovery." Nature Chemical Biology.[4]

  • Oxazole-Based IDO1 Inhibitors

    • Nelp, M. T., et al. (2018). "Understanding the mechanism of IDO1 inhibition by heme-binding compounds.

Sources

Application Note: Zebrafish Embryo Toxicity (ZET) Assay for Oxazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Oxazole-containing compounds are a cornerstone of modern medicinal chemistry, serving as pharmacophores in diverse therapeutic classes including kinase inhibitors (e.g., VEGFR inhibitors), non-steroidal anti-inflammatory drugs (e.g., Oxaprozin), and novel antifungals. However, the oxazole ring's physicochemical properties—specifically its lipophilicity and potential for metabolic bioactivation—present unique challenges in preclinical safety profiling.

This guide details a high-content screening protocol for assessing the toxicity of oxazole derivatives using the Zebrafish Embryo Toxicity (ZET) assay . Unlike generic protocols, this workflow specifically addresses the solubility limitations and specific teratogenic phenotypes (cardiotoxicity and pigmentation defects) common to heterocyclic small molecules.

Why Zebrafish for Oxazoles?
  • Solubility Sensitivity: Zebrafish embryos allow for aqueous exposure with carrier solvents (DMSO), critical for lipophilic oxazoles.

  • Cardiotoxicity Readouts: Many oxazoles target kinase pathways involved in angiogenesis. The transparency of the embryo allows for direct observation of pericardial edema and heart rate irregularities, early indicators of off-target kinase inhibition.

  • Metabolic Competence: By 72 hours post-fertilization (hpf), the zebrafish liver is functional, allowing for the detection of toxic metabolites often generated from the oxazole ring cleavage.

Pre-Assay Considerations: The Solubility Challenge

Critical Causality: Oxazole compounds often exhibit high LogP values (hydrophobicity). Inadequate solubilization leads to precipitation in the egg water, causing "false negatives" (compound not reaching the embryo) or "false positives" (physical precipitation clogging the chorion pores).

Solvent Tolerance System

While OECD Guideline 236 recommends DMSO concentrations


, many oxazoles require higher concentrations for efficacy.
  • Standard Limit: 0.1% DMSO (v/v) is the "Gold Standard" for no background toxicity.

  • Upper Limit: 1.0% DMSO is acceptable only if a Solvent Control group is included and shows

    
     mortality.
    
Visualizing the Solubility Workflow

Below is a logic-driven decision tree to determine the optimal preparation method for oxazole compounds.

SolubilityLogic Start Start: Oxazole Compound Stock (10mM in DMSO) Dilution Dilute to 2x Final Conc in E3 Medium Start->Dilution Check Visual Check (Microscope 40x) Dilution->Check Clear Solution Clear? Check->Clear Yes Precip Precipitate Visible / Cloudy Check->Precip No Success Proceed to Exposure Clear->Success Sonicate Sonicate 15 mins @ 25°C Precip->Sonicate ReCheck Re-Check Solubility Sonicate->ReCheck ReCheck->Success Clear Fail Solubility Failure ReCheck->Fail Still Cloudy Carrier Add Carrier: 0.1% BSA or Cyclodextrin Fail->Carrier Rescue Strategy Carrier->ReCheck

Figure 1: Decision tree for handling lipophilic oxazole compounds to ensure bioavailability.

Experimental Protocol

Compliance: This protocol aligns with OECD Guideline 236 (Fish Embryo Acute Toxicity Test) but is optimized for heterocyclic screening.

A. Materials
  • Organism: Danio rerio (Wild-type AB strain recommended).

  • Medium: E3 Medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄).

  • Positive Control: 3,4-Dichloroaniline (4 mg/L) – validates assay sensitivity.

  • Negative Control: E3 Medium + DMSO (matched to highest solvent concentration used).

B. Workflow Timeline
  • 0 hpf (Hours Post Fertilization): Collect eggs. Rinse to remove debris.

  • 0–3 hpf: Sort fertilized eggs under a stereomicroscope. Discard unfertilized or coagulated eggs.

  • 4–6 hpf (Blastula Stage): Initiate Exposure.

    • Why this timing? Exposing before gastrulation ensures the compound is present during the formation of primary germ layers.

  • 24, 48, 72, 96 hpf: Apical observations and media renewal.

C. Exposure Setup (Semi-Static)

Oxazoles can be unstable or metabolized. A semi-static renewal (replacing 80-100% of the solution every 24 hours) is required to maintain constant exposure levels.

  • Plate Format: Use 24-well plates (2 mL volume per well).

    • Rationale: 96-well plates (200 µL) often suffer from evaporation and hypoxia, which can confound oxazole toxicity data.

  • Loading: Place 1 embryo per well.

    • N = 20 embryos per concentration.[1]

  • Concentration Range: Logarithmic spacing (e.g., 0.1, 1.0, 10, 100 µM).

Data Analysis & Scoring Criteria

A. Lethal Endpoints (OECD 236)

At 96 hpf, an embryo is considered "dead" if any of the following are observed:

EndpointDescriptionMechanistic Insight
Coagulation Egg appears white/opaque.Acute cytotoxicity; membrane lysis.
Lack of Somite Formation Body segmentation is absent.Early developmental arrest (Notch/Wnt pathway interference).
Non-detachment of Tail Tail bud remains fused to yolk.Failure of posterior morphogenesis.
Lack of Heartbeat No visible cardiac contraction.Cardiotoxicity or metabolic failure.
B. Sub-Lethal Teratogenicity (Oxazole-Specific)

Oxazoles frequently induce specific defects not covered by simple lethality. Score these as "Malformations."

MalformationPhenotypeRelevance to Oxazoles
Pericardial Edema Fluid accumulation around the heart.Common in VEGFR inhibition; indicates vascular leakage or kidney failure.
Yolk Sac Edema Fluid accumulation in the yolk.Lipid metabolism disruption (oxazoles are lipophilic).
Scoliosis/Kyphosis Curvature of the spine (Dorsal/Ventral).Neuromuscular toxicity; Acetylcholinesterase inhibition.
Pigmentation Loss Lack of melanocytes.Interference with neural crest migration (common with kinase inhibitors).
C. LC50 Calculation

Calculate the Lethal Concentration 50% (LC50) using Probit analysis or a Sigmoidal Dose-Response model.



Mechanistic Visualization: The Oxazole Toxicity Pathway

This diagram illustrates the potential Adverse Outcome Pathway (AOP) for oxazole compounds, linking molecular initiating events to the observed zebrafish phenotypes.

OxazoleAOP MIE1 Kinase Inhibition (e.g., VEGFR, EGFR) KE1 Vascular Disruption MIE1->KE1 KE3 Neural Crest Migration Failure MIE1->KE3 MIE2 Oxidative Stress (ROS Generation) KE2 Mitochondrial Dysfunction MIE2->KE2 Org1 Pericardial Edema KE1->Org1 Org2 Growth Retardation KE2->Org2 Org3 Pigmentation Defects KE3->Org3 AO Embryonic Lethality or Teratogenicity Org1->AO Org2->AO Org3->AO

Figure 2: Adverse Outcome Pathway (AOP) linking oxazole molecular targets to zebrafish phenotypes.

Validation & Quality Control

To ensure the assay is self-validating, the following criteria must be met (based on OECD 236):

  • Fertilization Rate:

    
     of the initial batch.[2]
    
  • Control Survival:

    
     survival in Negative and Solvent Controls at 96 hpf.
    
  • Positive Control: 3,4-Dichloroaniline must induce

    
     mortality at 4 mg/L.
    
  • Hatching:

    
     of control embryos must hatch by 96 hpf. (Delayed hatching is a sign of oxazole-induced chorion hardening or enzyme inhibition).
    

References

  • OECD. (2013).[2][3][4] Test No. 236: Fish Embryo Acute Toxicity (FET) Test. OECD Guidelines for the Testing of Chemicals, Section 2. [Link]

  • Maes, J., et al. (2012). Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae. PLOS ONE. [Link]

  • Fan, Z., et al. (2021). Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. Molecules, 26(13), 3883.[5] [Link]

  • Kais, B., et al. (2013).[4] DMSO modifies the permeability of the zebrafish chorion—Implications for the fish embryo toxicity test (FET). Aquatic Toxicology. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Oxazole-2-carbothioic Acid Amide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OX-S-2024-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimizing Yield & Purity for C2-Substituted Oxazole Thioamides

Executive Summary & Strategic Analysis

You are attempting to synthesize Oxazole-2-carbothioic acid amide , a structural bioisostere often used in enzyme inhibition studies. This is a non-trivial synthesis due to the specific electronic properties of the oxazole ring.

The Core Challenge: The C2 position of the oxazole ring is the most electron-deficient site, making it highly susceptible to nucleophilic attack and ring-opening hydrolysis.[1] Standard thionation conditions (e.g., P₄S₁₀ at high heat) often lead to decomposition or low yields due to the harsh acidic environment.

The Solution: We recommend a Modified Lawesson’s Reagent (LR) Protocol utilizing a specific "Alcoholic Quench" workup. This method minimizes thermal stress and solves the notorious purification difficulty associated with phosphorus-sulfur byproducts. If the amide precursor is unstable, we provide a backup route via the Nitrile.

Module 1: The Primary Protocol (Lawesson’s Reagent)

Recommended for: Stable Oxazole-2-carboxamide precursors.

The Chemistry

Lawesson’s Reagent (LR) acts as a soft thionating agent.[2][3][4] The reaction proceeds via a thiaoxaphosphetane intermediate.[2][5][6]

  • Why LR? It operates in neutral organic media, avoiding the strong acid/base conditions that open oxazole rings.

  • The Trap: LR generates a lipophilic six-membered phosphorus byproduct (pseudo-anhydride) that co-elutes with your thioamide during chromatography.

  • The Fix: We will chemically decompose this byproduct before purification.

Step-by-Step Protocol

Reagents:

  • Oxazole-2-carboxamide (1.0 eq)

  • Lawesson’s Reagent (0.6 eq - Note: LR is bifunctional, 0.5 eq is theoretical, slight excess ensures completion)

  • Solvent: Anhydrous Toluene (dried over Na, stored on sieves)

  • Quench Reagent: Ethanol or Ethylene Glycol[3]

Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Moisture destroys LR, producing H₂S and phosphoric acid, which kills the reaction.

  • Dissolution: Dissolve the amide in anhydrous Toluene (0.1 M concentration).

  • Addition: Add Lawesson’s Reagent in one portion. The mixture will be a suspension.

  • Reaction: Heat to 80°C (oil bath).

    • Expert Tip: Do not reflux immediately (110°C). Oxazoles are thermally sensitive. Monitor by TLC.[5] Only increase to reflux if conversion is <10% after 2 hours.

  • The "Alcoholic Quench" (Critical Step): Once starting material is consumed (typically 2-6 hours):

    • Cool the mixture to Room Temperature.

    • Add Ethanol (approx. 2 mL per mmol of substrate).

    • Stir at room temperature for 30 minutes.

    • Mechanism:[5][6][7][8][9][10] Ethanol attacks the lipophilic P-S byproduct, converting it into a highly polar diethyl thiophosphonate ester.

  • Workup:

    • Evaporate Toluene/Ethanol mixture to a slurry.

    • Redissolve in Ethyl Acetate.

    • Wash with 10% Na₂CO₃ (aqueous). The polar phosphorus esters will wash out into the aqueous layer.

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

Visualization: The Modified Workup Pathway

WorkupLogic Start Crude Reaction Mixture (Thioamide + Lipophilic P-S Byproduct) Step1 Add Ethanol (Stir 30 min @ RT) Start->Step1 Intermediate Byproduct Decomposition Step1->Intermediate Result Forms Polar Diethyl Thiophosphonate Intermediate->Result Nucleophilic Attack at P Extraction Partition: EtOAc vs. Na2CO3 (aq) Result->Extraction Outcome Organic Layer: Pure Thioamide Extraction->Outcome Waste Aqueous Layer: P-S Waste Removed Extraction->Waste

Caption: Figure 1. The "Ethanol Quench" strategy converts difficult-to-separate lipophilic byproducts into water-soluble esters, simplifying purification.

Module 2: The Alternative Route (Nitrile Thiohydrolysis)

Recommended for: Substrates where the amide is unstable or fails to react with LR.

If the Lawesson’s route yields a black tar (indicating oxazole decomposition), switch to Thiohydrolysis of Oxazole-2-carbonitrile .

Protocol:

  • Dissolve Oxazole-2-carbonitrile in DMF.

  • Add NaSH·xH₂O (2.0 eq) and MgCl₂·6H₂O (1.0 eq).

  • Stir at room temperature.

    • Why MgCl₂? It acts as a Lewis acid catalyst, activating the nitrile without the need for harsh H₂S gas or strong bases that attack the C2 position.

  • Quench with water and extract with EtOAc.[5]

Module 3: Troubleshooting & FAQs

Common Failure Modes
SymptomDiagnosisCorrective Action
Low Yield (<30%) Wet Solvents. LR hydrolyzes instantly in the presence of water.Distill Toluene over Sodium/Benzophenone or use fresh molecular sieves (4Å).
Product is "Smelly" Sulfur Contamination. Excess sulfur or mercaptan byproducts.Filter the crude product through a short plug of Celite before column chromatography.
Ring Opening Nucleophilic Attack. The C2 position is too reactive for the conditions.Avoid basic workups (NaOH). Use NaHCO₃ or Na₂CO₃. Switch to Method B (Nitrile) utilizing MgCl₂ catalysis.
Co-eluting Spots LR Byproduct. The P-S byproduct has similar Rf to the thioamide.Mandatory: Perform the Ethanol Quench (See Module 1.2). Do not skip this step.
Decision Logic for Synthesis

DecisionTree Start Start: Target Oxazole-2-thioamide CheckPrecursor Available Precursor? Start->CheckPrecursor Amide Oxazole-Amide CheckPrecursor->Amide Nitrile Oxazole-Nitrile CheckPrecursor->Nitrile CheckStable Is Amide Stable? Amide->CheckStable RouteB Method B: NaSH + MgCl2 (DMF, RT) Nitrile->RouteB RouteA Method A: Lawesson's Reagent (Toluene, 80°C) RouteA->RouteB Low Yield/Tar Success Purify via Ethanol Quench RouteA->Success High Yield CheckStable->RouteA Yes CheckStable->RouteB No (Decomposes)

Caption: Figure 2. Strategic decision tree for selecting the optimal synthetic pathway based on precursor availability and stability.

References

  • Lawesson’s Reagent Mechanism & Application: Pedersen, B. S., Scheibye, S., Nilsson, N. H., & Lawesson, S. O. (1978). Studies on organophosphorus compounds XX. Syntheses of thioketones, thioamides, thiolactams and thioesters using 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide. Bulletin des Sociétés Chimiques Belges.

  • The "Ethanol Quench" Purification Technique: Wang, X., et al. (2021).[6] A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Results in Chemistry.

  • Nitrile Thiohydrolysis (Mg-Catalyzed): Manju, K., & Trehan, S. (2006). Magnesium chloride catalyzed synthesis of thioamides from nitriles. Journal of Chemical Sciences.

  • Oxazole Ring Stability: Palmer, D. C. (Ed.). (2004). The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience.

Sources

Technical Support Center: Purification of Crude Oxazole-2-Carbothioic Acid Amide

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Challenge of Thioamide Instability

Purifying Oxazole-2-carbothioic acid amide presents a unique duality of challenges. You are managing the oxazole ring (which is generally stable but electron-deficient) alongside a primary thioamide group (


).[1]

The Critical Insight: Unlike standard amides, thioamides possess a highly polarized


 bond with significant double-bond character between the carbon and nitrogen (

resonance).[1] This makes them:
  • Photosensitive: Prone to oxidative desulfurization (turning back into the amide).

  • Acid-Sensitive: Silica gel is often too acidic, causing hydrolysis or "streaking" decomposition.[1]

  • Rotameric: They exhibit restricted rotation, often confusing NMR analysis (see FAQ).[1]

This guide prioritizes non-destructive purification methods (Recrystallization) over abrasive ones (Standard Silica Chromatography).[1]

Module 1: Initial Assessment (The Triage)

Before initiating purification, characterize the crude material to determine the impurity profile. The method of purification depends entirely on the nature of the contaminants.

Diagnostic Workflow

Purification_Decision_Tree Start Crude Material Assessment Check_S8 Is there Elemental Sulfur? (Pale yellow solid, insoluble in MeOH) Start->Check_S8 Check_TLC TLC Analysis: Streaking or Multiple Spots? Check_S8->Check_TLC No Action_S8_Remove Protocol C: Sulfur Removal (PPh3/Wash) Check_S8->Action_S8_Remove Yes Check_NMR H-NMR Analysis: Double Peaks? Action_Recryst Protocol A: Recrystallization (Preferred) Check_NMR->Action_Recryst Distinct impurity peaks Action_Rotamer It is Pure. (Rotamers are normal) Check_NMR->Action_Rotamer Ratio ~3:1 or 4:1 (Restricted Rotation) Check_TLC->Action_Recryst One major spot + minor impurities Action_Chrom Protocol B: Buffered Chromatography Check_TLC->Action_Chrom Multiple distinct spots Action_Recryst->Check_NMR Action_Chrom->Check_NMR

Figure 1: Decision matrix for selecting the appropriate purification pathway based on crude impurity profile.[1]

Module 2: Purification Protocols

Protocol A: Recrystallization (The Gold Standard)

Best for: Removing trace starting materials and hydrolysis products without thermal degradation.

Why this works: Thioamides are generally more lipophilic than their amide counterparts but crystallize well from polar/non-polar solvent pairs due to their planar structure.

StepActionTechnical Rationale
1 Solvent Selection Use Ethanol/Water (9:1) or Toluene/Hexane .[1] Avoid acetone (can form Schiff bases/thioaminals).[1]
2 Dissolution Dissolve crude solid in minimal boiling Ethanol (

C). Do not exceed

C
to prevent desulfurization.
3 Filtration If insoluble particles (likely elemental sulfur) remain, filter hot through a glass frit.
4 Crystallization Add warm Water dropwise until turbidity persists.[1] Cool slowly to RT, then

C.
5 Isolation Filter the yellow/orange needles.[1] Wash with cold Hexane.
6 Drying Vacuum dry at RT (not oven) to prevent sublimation or oxidation.[1]
Protocol B: Buffered Flash Chromatography

Best for: Complex mixtures where recrystallization failed.[1]

Critical Warning: Standard silica gel (


) can hydrolyze the thioamide to the amide (Oxazole-2-carboxamide).[1] You must  neutralize the stationary phase.
  • Slurry Preparation: Mix Silica Gel 60 with solvent containing 1% Triethylamine (Et3N) .[1]

  • Column Packing: Pour the neutralized slurry. Flush with 2 column volumes of solvent to equilibrate.

  • Eluent System:

    • Weak: Hexanes/EtOAc (Start 90:10

      
       50:50).[1]
      
    • Strong:[1] DCM/MeOH (98:2).[1]

  • Loading: Load sample as a solid deposit on Celite (dry load) to minimize time in solution.

  • Collection: Thioamides are often UV active and yellow. Collect the yellow band.

Protocol C: Removal of Elemental Sulfur ( )

Issue: If you synthesized this via Lawesson’s Reagent or


, elemental sulfur is a sticky contaminant that co-elutes on silica.[1]

Method:

  • Dissolve crude in DCM.

  • Add 1.1 eq of Triphenylphosphine (PPh3) relative to the estimated sulfur content.

  • Stir at RT for 15 mins. (PPh3 reacts with

    
     to form 
    
    
    
    , which is highly polar).[1]
  • Run a short silica plug (Protocol B).[1] The product elutes; the

    
     stays at the baseline.
    

Module 3: Troubleshooting & FAQs

Q1: My NMR shows doubled peaks (e.g., two singlets for the oxazole proton). Is it impure?

Likely No. This is the most common "false positive" for impurity in thioamides.

The Mechanism: The


 bond has significant double-bond character due to resonance form B  (see diagram below).[1] This creates a high energy barrier to rotation, resulting in cis and trans isomers (rotamers) that are distinct on the NMR time scale at room temperature.

Figure 2: Resonance structures leading to restricted rotation.

Verification: Run the NMR at elevated temperature (


C). If the peaks coalesce into single sharp signals, it is a pure compound exhibiting rotamerism [1].[1]
Q2: The product turned from orange to white after sitting on the bench. What happened?

Oxidative Hydrolysis. Thioamides are sensitive to moisture and light. The color change from yellow/orange (Thioamide,


) to white (Amide, Oxazole-2-carboxamide) indicates the sulfur has been replaced by oxygen.[1]
  • Fix: Store under Argon/Nitrogen in the dark at

    
    C.
    
Q3: Why is my yield low after aqueous workup?

Water Solubility. The oxazole ring contains a basic nitrogen, and the thioamide is polar. The compound has moderate water solubility.

  • Fix: When extracting from water, use n-Butanol or Chloroform/Isopropanol (3:1) instead of simple EtOAc or DCM.[1] Saturate the aqueous phase with NaCl (salting out).

References

  • Restricted Rotation in Thioamides

    • Quintanilla-Licea, R., et al. (2002).[1][2] "NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond." Molecules, 7, 662-673.[1][2]

    • Context: Explains the splitting of NMR signals in amide/thioamide deriv
    • [1]

  • Thioamide Synthesis & Stability

    • Jagodzinski, T. S. (2003).[1] "Thioamides as Useful Synthons in the Synthesis of Heterocycles." Chemical Reviews, 103(1), 197–328.[1]

    • Context: Comprehensive review on the stability, reactivity, and handling of thioamides.[1][3]

    • [1]

  • Purification of Heterocyclic Thioamides

    • Pathak, U., et al. (2017).[1] "A novel method for heterocyclic amide–thioamide transformations."[4] RSC Advances, 7, 1234.[1]

    • Context: Details workup procedures avoiding hydrolysis for heteroarom

Sources

"stability of the thioamide group in Oxazole-2-carbothioic acid amide"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocyclic Chemistry Technical Support Center .

Ticket ID: OX-THIO-2024 Subject: Stability & Handling of Oxazole-2-carbothioic acid amide Assigned Specialist: Senior Application Scientist, Heterocycle Division[1]

Executive Summary: The "Oxazole Effect"

You are working with This compound , a molecule where a thioamide group is attached to the C2 position of an oxazole ring.[1] This is not a standard thioamide; the C2 position of oxazole is the most electron-deficient site on the ring (analogous to the 2-position of pyridine but more reactive due to the oxygen atom).

Technical Impact:

  • Enhanced Electrophilicity: The oxazole ring pulls electron density from the thioamide carbon. While thioamides are typically resistant to hydrolysis compared to amides, this specific thioamide is prone to nucleophilic attack (hydrolysis) under basic conditions.[1]

  • Acidity Spike: The electron-withdrawing nature of the oxazole stabilizes the negative charge on the nitrogen, making the -NH₂ protons significantly more acidic than in benzothioamides. This increases the risk of unwanted deprotonation and subsequent S-alkylation.

  • Redox Sensitivity: The sulfur atom remains electron-rich relative to the ring, making it a "soft" target for oxidative desulfurization.[1]

Part 1: Diagnostic Troubleshooting (FAQ Format)

Q1: "My product converted back to the amide (Oxazole-2-carboxamide) during workup. What happened?"

Diagnosis: You likely experienced Oxidative Desulfurization or Base-Catalyzed Hydrolysis .[1]

  • The Mechanism:

    • Oxidative:[1][2] Trace peroxides in ether/THF or atmospheric oxygen (catalyzed by light) attack the sulfur, forming a transient sulfine (C=S=O), which rapidly collapses to the amide and elemental sulfur/SO₂.[1]

    • Hydrolytic:[1][3] If you used a basic wash (e.g., NaHCO₃ or NaOH) to remove acid, the hydroxide ion attacked the highly electrophilic thiocarbonyl carbon.[1]

  • Corrective Protocol:

    • Avoid Basic Workups: Do not use NaOH or NaHCO₃ washes.[1] If you must neutralize acid, use a phosphate buffer at pH 6.0–6.5.[1]

    • Peroxide Check: Ensure all ethereal solvents (THF, Diethyl Ether) are freshly distilled or tested for peroxides.[1]

    • Light Shielding: Wrap reaction vessels and columns in aluminum foil. Thioamides are photosensitizers and can self-oxidize under ambient light.[1]

Q2: "I see a unexpected spot on TLC that moves faster than my product. Is it the nitrile?"

Diagnosis: This is likely the Nitrile (Oxazole-2-carbonitrile) formed via elimination of H₂S.

  • Cause: This occurs under acidic conditions or high heat, especially if the reaction was driven too hard with dehydrating agents (like excess P₄S₁₀ or POCl₃).[1]

  • Solution: Lower the reaction temperature. If synthesizing from the amide using Lawesson’s Reagent, do not exceed 80°C.[1]

Q3: "The reaction mixture turned dark/black, and yield is low."

Diagnosis: Metal Chelation .

  • Cause: Thioamides are potent bidentate ligands (N, S donors).[1] They will strip trace metals (Iron, Copper, Palladium) from spatulas, needles, or old stir bars, forming stable, dark coordination complexes.[1]

  • Solution: Use glass-coated stir bars and non-metallic spatulas.[1] Add EDTA (1 mM) to your aqueous workup buffer to sequester trace metals.[1]

Part 2: Stability & Degradation Pathways (Visualization)

The following diagram illustrates the three critical failure modes for your molecule: Hydrolysis (pH driven), Oxidation (Environment driven), and Tautomerization (Reactivity driven).[1]

ThioamideStability cluster_0 Critical Control Points Target Oxazole-2-carbothioic acid amide (Target Molecule) Amide Oxazole-2-carboxamide (Desulfurized Impurity) Target->Amide Oxidative Desulfurization (H2O2, Light, O2) Target->Amide Basic Hydrolysis (pH > 8, OH-) Nitrile Oxazole-2-carbonitrile (Elimination Product) Target->Nitrile Acidic Elimination (-H2S, Heat) Imidothiol Imidothiol Tautomer (Reactive Intermediate) Target->Imidothiol Tautomerization (Equilibrium) S_Alkyl S-Alkylated Product (Irreversible) Imidothiol->S_Alkyl Electrophile (R-X) (S-Alkylation)

Caption: Figure 1. Degradation pathways of this compound. Note that S-alkylation is irreversible and driven by the tautomeric equilibrium.

Part 3: Validated Handling Protocols

Protocol A: The "Safe" Workup (Minimizing Desulfurization)

Use this protocol if you are synthesizing the thioamide from the amide using Lawesson's Reagent.

StepActionTechnical Rationale
1. Quench Cool reaction to 0°C. Add saturated aqueous NH₄Cl (not NaHCO₃).NH₄Cl is mildly acidic (pH ~5), preventing base-catalyzed hydrolysis of the C=S bond.[1]
2. Extraction Extract with DCM or EtOAc .[1]Thioamides are highly soluble in organic solvents; avoids water exposure.
3. Wash Wash organic layer with 10% EDTA solution .[1]Removes trace metals (Cu, Fe) that coordinate with sulfur and catalyze oxidation.
4.[1] Dry Dry over Na₂SO₄ (Sodium Sulfate).[1]Avoid MgSO₄ if possible, as it is slightly Lewis acidic and can bind the thioamide.
5. Evaporate Rotary evaporate at < 40°C in the dark.Heat + Light accelerates oxidative desulfurization.[1]
Protocol B: Storage & Shelf-Life Extension

Thioamides are not "set and forget" compounds.

  • Atmosphere: Flush vial with Argon/Nitrogen.[1] (Oxygen is the enemy).

  • Temperature: Store at -20°C.

  • Container: Amber glass vial (UV protection).

  • Solvent: Never store in solution (especially not in Acetone or DMSO). Store as a solid.

Part 4: Reactivity Logic (S-Alkylation Risk)

Because of the oxazole ring, the sulfur atom is a "soft" nucleophile, but the nitrogen is acidic. If you attempt to alkylate the nitrogen (N-alkylation), you will almost certainly get S-alkylation (the kinetic product) first.[1]

Reaction Workflow for Selective N-Alkylation (if desired):

AlkylationLogic Start Thioamide + Base Soft Soft Electrophile (MeI, Benzyl Bromide) Start->Soft Hard Hard Electrophile (MeOTf, Meerwein Salt) Start->Hard S_Prod S-Alkylation (Major Product) Soft->S_Prod Kinetic Control N_Prod N-Alkylation (Difficult/Minor) Hard->N_Prod Hard-Hard Interaction (Rare)

Caption: Figure 2. Selectivity logic. The thioamide sulfur is the dominant nucleophile due to the "soft" character enhanced by the heteroaromatic ring.

References

  • Thioamide Stability & Bioisosterism

    • Title: Unlocking the potential of the thioamide group in drug design and development.[4][5]

    • Source:Journal of Enzyme Inhibition and Medicinal Chemistry, 2024.[1]

    • URL:[Link][1]

  • Hydrolysis Mechanisms

    • Title: Hydrolysis of Amides Using Aqueous Acid: Mechanism.[3]

    • Source:Master Organic Chemistry, 2019.[1]

    • URL:[Link]

  • Oxidative Desulfuriz

    • Title: Desulfurization of Thioamides into Amides with H2O2/ZrCl4 Reagent System.[6]

    • Source:Synthesis, 2009.[1][6]

    • URL:[Link]

  • Heterocyclic Thioamide Synthesis

    • Title: Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfur
    • Source:Molecules, 2023.[1][7][8][9]

    • URL:[Link]

Sources

Technical Support Center: Oxazole-2-carbothioic Acid Amide Production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-Up Challenges & Process Optimization

Executive Summary

The conversion of Oxazole-2-carboxamide to Oxazole-2-carbothioic acid amide is a deceptive transformation. While theoretically simple (O


 S exchange), the scale-up is plagued by three specific bottlenecks: phosphorous byproduct removal , oxazole ring sensitivity , and thermal safety hazards  associated with thionating reagents.

This guide moves beyond standard literature to address the operational reality of scaling this reaction from gram to kilogram quantities. We prioritize the Lawesson’s Reagent (LR) route as it offers the best balance of atom economy and safety compared to


 or 

gas methods, provided the workup is engineered correctly.
Module 1: Reaction Engineering & Kinetics
Q: My reaction stalls at 80% conversion. Adding more Lawesson’s Reagent (LR) only increases impurities. Why?

A: This is likely due to the "Oxazole Coordination Effect" and thermal degradation of the reagent.

The Mechanism: Lawesson’s Reagent exists in equilibrium with a reactive dithiophosphine ylide.[1] The nitrogen atom in the oxazole ring (N3) is weakly basic but capable of coordinating with the Lewis-acidic phosphorous species.

  • Coordination: The oxazole N-lone pair attacks the phosphorous center, sequestering the reagent in a non-productive complex.

  • Stalling: As the reaction proceeds, the concentration of free active ylide drops.

  • Degradation: Adding more LR at high heat (

    
    C) promotes polymerization of the reagent into insoluble tars rather than thionation.
    

The Fix (Self-Validating Protocol):

  • Stoichiometry: Do not use the theoretical 0.5 eq. Start with 0.65 eq to account for N-coordination.

  • Solvent Switch: Move from Toluene (bp 110°C) to Chlorobenzene or Anisole . These solvents have higher boiling points but, more importantly, are better at solubilizing the polar oxazole-phosphorous intermediates, keeping the reaction kinetic.

  • Temperature Ceiling: Maintain

    
    C. Above this, the oxazole ring is prone to ring-opening via nucleophilic attack from the sulfur species.
    
Module 2: Purification & Isolation (The Bottleneck)
Q: The crude product is a sticky yellow sludge that clogs the filter. Chromatography is not viable at 1kg scale. How do I isolate the solid?

A: You are trapped by the "Lawesson Byproduct" (LB). The byproduct is a pseudo-polymeric anhydride that is lipophilic and co-crystallizes with your thioamide.

The Solution: The "Solvolytic Quench" Method Do not use a standard aqueous quench. Water reacts too slowly with the LB, leaving sticky residues. You must chemically decompose the LB into a water-soluble species using a diol.

Protocol:

  • Cool the reaction mixture to 25°C.

  • Add Ethylene Glycol (2.0 molar equivalents relative to LR).

  • Stir vigorously for 2–4 hours.

    • Mechanism:[1][2][3][4][5] Ethylene glycol attacks the P-S/P-O bonds of the byproduct, converting it into a highly polar, water-soluble cyclic phosphate ester.

  • Phase Cut: Add water and separate. The phosphorous waste partitions into the aqueous/glycol phase. The product remains in the organic phase.

  • Crystallization: Concentrate the organic phase and add n-Heptane to precipitate the clean thioamide.

Data: Reagent & Workup Comparison
ParameterLawesson's (Standard Workup)Lawesson's (Glycol Quench)

/ Pyridine
Reaction Homogeneity Heterogeneous (Slurry)HeterogeneousHomogeneous
Byproduct Nature Sticky Polymer (Difficult)Water-Soluble Phosphate (Easy)Acidic Sludge
Yield (Isolated) 65-70%85-92% 50-60%
Chromatography? RequiredAvoided Required
Smell Factor HighModerateExtreme
Module 3: Safety & Engineering Controls
Q: We are detecting

spikes during the quench. How do we manage this?

A: Thionation reagents release


 upon hydrolysis. In a closed reactor, this can reach the Lower Explosive Limit (LEL) of 4.3% very quickly.

Engineering Controls:

  • Caustic Scrubber: Vent lines must pass through a 10% NaOH + Bleach (NaOCl) scrubber. The bleach oxidizes sulfide to sulfate, eliminating the smell and toxicity.

  • Nitrogen Sweep: Maintain a continuous

    
     sweep during the reaction to keep headspace concentration below 10 ppm.
    
  • Quench pH: Ensure the quench water is slightly basic (pH 8-9) using bicarbonate. Acidic quenches accelerate

    
     evolution.
    
Visualizing the Process
Diagram 1: Optimized Scale-Up Workflow

This flowchart illustrates the critical decision points and the "Glycol Quench" pathway to avoid chromatography.

ThioamideProcess Start Start: Oxazole-2-Carboxamide ReagentSelect Reagent Selection: Lawesson's Reagent (0.65 eq) Start->ReagentSelect Solvent Solvent: Chlorobenzene (T_max 100°C) ReagentSelect->Solvent Reaction Reaction Phase Monitor via HPLC (Watch for N-Coordination Stalling) Solvent->Reaction Check Conversion > 95%? Reaction->Check AddReagent Add 0.1 eq LR Increase Agitation Check->AddReagent No QuenchDecision Quench Method Check->QuenchDecision Yes AddReagent->Reaction StandardQuench Standard Aqueous Quench (AVOID) QuenchDecision->StandardQuench Standard GlycolQuench Ethylene Glycol Quench (2.0 eq, 4h, 25°C) QuenchDecision->GlycolQuench Optimized Sticky Sludge\n(Chromatography Req.) Sticky Sludge (Chromatography Req.) StandardQuench->Sticky Sludge\n(Chromatography Req.) Separation Phase Separation (Product in Organic Layer) (P-Waste in Aqueous/Glycol) GlycolQuench->Separation Crystallization Crystallization (Anti-solvent: Heptane) Separation->Crystallization

Caption: Optimized workflow utilizing the Ethylene Glycol quench to solubilize phosphorous byproducts, enabling filtration-based isolation.

Diagram 2: Troubleshooting Logic Tree

Diagnosing common failure modes during the reaction.

Troubleshooting Problem Issue Detected Branch1 Reaction Stalled Problem->Branch1 Branch2 Low Yield / Tars Problem->Branch2 Branch3 Product Reverts to Amide Problem->Branch3 Sol1 Cause: Oxazole N-Coordination Action: Add 0.1 eq LR + Increase Temp (max 100C) Branch1->Sol1 Sol2 Cause: Thermal Runaway Action: Lower Temp, Switch to Anisole Branch2->Sol2 Sol3 Cause: Acidic Hydrolysis Action: Ensure pH > 7 during workup Dry solvents thoroughly Branch3->Sol3

Caption: Diagnostic logic for resolving stalling, decomposition, and hydrolysis issues.

References
  • Wu, K., Ling, Y., Ding, A., et al. (2021).[6] A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 805–812.[6]

  • Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson’s Reagent in Organic Syntheses. Chemical Reviews, 107(11), 5210–5278.

  • TCI Chemicals. (2025).[5] Safety Data Sheet: Lawesson's Reagent.

  • Jesberger, M., Davis, T. P., & Barner-Kowollik, C. (2003). Applications of Lawesson’s Reagent in Organic and Polymer Synthesis. Synthesis, 2003(13), 1929-1958.

Sources

Technical Support Center: Managing Reaction Temperature in Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for oxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for managing one of the most critical parameters in your experiments: reaction temperature . Precise thermal control is paramount for achieving high yields, minimizing impurities, and ensuring reproducible outcomes.

This document moves beyond simple protocols to explain the causality behind thermal choices, empowering you to troubleshoot effectively and optimize your synthetic strategy.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific, common problems encountered during oxazole synthesis where temperature is a likely root cause.

Question 1: My Robinson-Gabriel reaction is producing low yields and a significant amount of dark, insoluble tar. What is causing this and how can I fix it?

Answer: This is a classic sign of thermal decomposition. The strong acidic conditions and high temperatures required for the Robinson-Gabriel cyclodehydration can lead to the degradation of sensitive starting materials or intermediates, causing polymerization and charring.[1][2]

Causality: The desired cyclization and the undesired decomposition pathways are both accelerated by heat. However, the decomposition reactions often have a higher activation energy, meaning they become significantly more prominent at excessive temperatures. Your goal is to find the "sweet spot" where the rate of cyclization is reasonable while the rate of decomposition is minimal.

Recommended Solutions:

  • Optimize Reaction Temperature: Instead of running the reaction at a high, fixed temperature (e.g., 100-110°C), try a stepwise approach or a lower overall temperature. Finding a balance between a practical reaction rate and minimal substrate decomposition is key.[2]

  • Select a Milder Dehydrating Agent: The choice of dehydrating agent dictates the required thermal energy. Concentrated sulfuric acid (H₂SO₄) is traditional but harsh.[3][4] Consider alternatives that operate under milder temperature conditions:

    • Polyphosphoric Acid (PPA): Often provides better yields than sulfuric acid and may require less aggressive heating.[2]

    • Trifluoroacetic Anhydride (TFAA) or the Burgess Reagent: These are effective for substrates that are not stable in strong mineral acids.[1]

    • Triphenylphosphine/Iodine: A two-step approach involving Dess-Martin periodinane oxidation followed by cyclodehydration with PPh₃/I₂ can be much cleaner and proceed at lower temperatures.[2]

  • Reduce Reaction Time: Closely monitor the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS. Quenching the reaction as soon as the starting material is consumed prevents the product from degrading under prolonged exposure to harsh conditions.[1][2]

  • Consider Microwave-Assisted Synthesis: Microwave irradiation can drastically shorten reaction times from hours to minutes. This minimizes the overall thermal stress on the molecules, often leading to cleaner reaction profiles and higher yields.[2][5]

Question 2: My van Leusen synthesis is stalling. I can see the oxazoline intermediate by LC-MS, but it's not converting to the final oxazole. Should I increase the heat?

Answer: Yes, an incomplete elimination of the tosyl group is a common issue in the van Leusen synthesis, and it is typically resolved by gentle heating. The final aromatization step requires thermal energy to proceed efficiently.[6][7]

Causality: The reaction proceeds through an oxazoline intermediate. The final step is the base-mediated elimination of p-toluenesulfinic acid to form the stable aromatic oxazole ring. This elimination step has a significant energy barrier that is often not overcome at room temperature, especially with less reactive substrates.

Recommended Solutions:

  • Increase Reaction Temperature: Gentle heating is the most direct solution. A modest increase to 40-60 °C is often sufficient to drive the elimination to completion.[7][8] However, be cautious, as excessive heat can lead to the decomposition of the TosMIC reagent.[8]

  • Extend Reaction Time: If you prefer to avoid heating, extending the reaction time may allow the conversion to complete, though this is often less efficient.[7]

  • Use a Stronger Base: If gentle heating is ineffective, switching to a stronger, non-nucleophilic base such as potassium tert-butoxide or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can facilitate a more efficient elimination without requiring higher temperatures.[7]

  • Microwave Irradiation: For a rapid and clean conversion, microwave heating is highly effective. Studies have shown that temperatures around 60-65°C for just a few minutes can yield excellent results.[9][10]

Question 3: My reaction yield is inconsistent between batches, even though I'm following the same protocol. Could temperature be the culprit?

Answer: Absolutely. Inconsistent temperature control is a primary source of irreproducibility in chemical synthesis. Localized overheating, temperature fluctuations, and inaccurate measurement can all lead to variable yields and impurity profiles.[11]

Causality: Chemical reaction rates are exponentially dependent on temperature (as described by the Arrhenius equation). Even small deviations of 5-10°C can significantly alter the rates of both the desired reaction and competing side reactions, shifting the final product distribution.

Recommended Solutions:

  • Use a Controlled Heating System: An oil bath or a temperature-controlled heating mantle provides much more uniform and stable heating than a hot plate alone.

  • Ensure Proper Stirring: Vigorous stirring is crucial to distribute heat evenly throughout the reaction mixture and prevent localized hot spots, especially during the addition of reagents which may cause an exothermic event.

  • Monitor the Internal Temperature: The temperature of the heating block or oil bath is not the same as the internal temperature of your reaction mixture. Place a calibrated thermometer or thermocouple directly into the reaction flask (if feasible) for the most accurate reading and control.

  • Document Everything: Record the temperature at regular intervals throughout the reaction. This data is invaluable for troubleshooting and ensuring batch-to-batch consistency.

Frequently Asked Questions (FAQs)

Q: What are the typical temperature ranges for common oxazole syntheses?

A: Temperature is highly dependent on the specific substrates, reagents, and solvent used. However, some general guidelines can be provided:

Synthesis MethodTypical Temperature RangeNotesCitations
Robinson-Gabriel 90 - 100 °CUsing traditional strong acids like H₂SO₄. Milder reagents may allow for lower temperatures.[2]
van Leusen Room Temp to 60 °COften started at room temperature, with gentle heating applied to complete the final elimination step.[8][10]
Fischer Mild ConditionsTypically run under mild conditions by passing dry HCl gas through an ether solution.[12]
Microwave-Assisted 60 - 105 °CTemperatures are rapidly achieved, and reaction times are very short (minutes).[5][9][13]

Q: How does microwave irradiation compare to conventional heating for temperature control?

A: Microwave-assisted synthesis offers significant advantages over conventional oil-bath heating.

  • Heating Mechanism: Conventional methods heat the vessel from the outside-in, which can be slow and inefficient. Microwaves directly heat the solvent and polar molecules within the reaction mixture, leading to rapid and uniform temperature increases.[14]

  • Speed and Efficiency: Reactions that take hours with conventional heating can often be completed in minutes using a microwave reactor.[15] This speed minimizes the risk of thermal degradation.[2]

  • Yield and Purity: The reduction in side products from prolonged heating often results in higher isolated yields and cleaner crude products.[9][10]

Visualized Workflow & Protocols
Troubleshooting Logic for Low Yield

The following diagram outlines a decision-making process for troubleshooting low-yield oxazole synthesis with a focus on temperature management.

G start Low Yield Observed check_tar Significant Tar or Polymerization? start->check_tar check_incomplete Incomplete Reaction? (e.g., Stable Intermediate) check_tar->check_incomplete  No lower_temp Lower Reaction Temperature - Use Milder Reagents - Reduce Reaction Time check_tar->lower_temp  Yes increase_temp Gently Increase Temperature - Consider Microwave Heating - Switch to Stronger Base (van Leusen) check_incomplete->increase_temp  Yes optimize_other Optimize Other Parameters: - Reagent Stoichiometry - Solvent Choice - Anhydrous Conditions check_incomplete->optimize_other  No

Caption: A troubleshooting workflow for temperature-related issues in oxazole synthesis.

Experimental Protocols

Protocol 1: Temperature-Optimized Robinson-Gabriel Synthesis [2]

This protocol uses a classic method with an emphasis on controlled heating to minimize byproduct formation.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an internal thermometer, dissolve the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate).

  • Reagent Addition: Place the flask in an ice bath (0°C). Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise, ensuring the internal temperature does not rise significantly.

  • Controlled Heating: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Transfer the flask to a pre-heated oil bath set to 90°C.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours). Avoid unnecessarily long heating times.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extraction & Purification: Neutralize the aqueous solution with a base (e.g., saturated NaHCO₃) to pH 7-8. Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via column chromatography.

Protocol 2: Microwave-Assisted van Leusen Synthesis [5][9]

This protocol leverages microwave heating for a rapid and high-yield synthesis.

  • Preparation: In a designated microwave reaction vessel, add the aldehyde (1.0 eq), p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.0 eq), and potassium phosphate (K₃PO₄) (2.0 eq).

  • Solvent Addition: Add anhydrous isopropyl alcohol (IPA) or methanol to the vessel (approx. 10 mL).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature of 65°C for 8-10 minutes with stirring.

  • Workup: After the reaction, cool the vessel to room temperature. Remove the solvent under reduced pressure.

  • Extraction & Purification: Dilute the crude residue with water and extract with ethyl acetate. Wash the organic layer with water and brine. The crude product is often pure enough after washing with ice-cold ether, but can be further purified by column chromatography if needed.[9]

References
  • Troubleshooting guide for oxazole synthesis. (n.d.). BenchChem.
  • "side reactions in the Robinson-Gabriel synthesis of oxazoles". (n.d.). BenchChem.
  • minimizing byproduct formation in Robinson-Gabriel oxazole synthesis. (n.d.). BenchChem.
  • Van Leusen Oxazole Synthesis: A Technical Support Guide. (n.d.). BenchChem.
  • troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis. (n.d.). BenchChem.
  • Mukku, P., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis.
  • Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • Mukku, P., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. National Institutes of Health.
  • Oxazole Synthesis: A Technical Support Center for Common Side Reactions. (n.d.). BenchChem.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • Fischer oxazole synthesis. (n.d.). In Wikipedia.
  • Common side reactions in the synthesis of oxazoles and how to avoid them. (n.d.). BenchChem.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI.
  • Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. (n.d.). Sciforum.
  • Robinson–Gabriel synthesis. (n.d.). In Wikipedia.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing.
  • Microwave-assisted Synthesis of Benzoxazoles Derivatives. (n.d.). Bentham Science Publisher.

Sources

Technical Support Center: Alternative Catalysts for Oxazole Formation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OXZ-CAT-2024-ALT Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Troubleshooting & Optimization of Non-Traditional Oxazole Synthesis Pathways

User Guide Overview

Welcome to the advanced technical support hub for oxazole synthesis. You are likely here because traditional methods—such as the Robinson-Gabriel cyclodehydration (requiring harsh dehydrating agents like POCl₃ or H₂SO₄) or standard van Leusen protocols—are failing your specific substrate, showing poor functional group tolerance, or failing green chemistry compliance standards.

This guide focuses on alternative catalytic systems : Gold (Au), Iron (Fe), and Iodine (I₂)-mediated pathways. These methods offer milder conditions and unique chemoselectivities but come with their own set of "bugs."

Part 1: Catalyst Selection Logic

Before troubleshooting, ensure you have deployed the correct catalytic system for your substrate class. Use the decision matrix below to verify your experimental design.

CatalystSelection Start Start: Define Substrate & Constraints Q1 Substrate Type? Start->Q1 Propargyl N-Propargyl Amides Q1->Propargyl Alkynes present NitroPhenol o-Nitrophenols + Benzylic Alcohols Q1->NitroPhenol Redox required Styryl N-Styrylbenzamides (Enamides) Q1->Styryl Alkene present AuPath Gold Catalysis (AuCl3/AgOTf) High Regioselectivity Atom Economy Propargyl->AuPath FePath Iron Catalysis (FeCl3/dppf) Redox Neutral Green Chemistry NitroPhenol->FePath Q2 Key Constraint? Styryl->Q2 Q2->AuPath Max Yield needed IPath Iodine(III) (PIFA) Metal-Free Oxidative Cyclization Q2->IPath Avoid Metals

Figure 1: Decision tree for selecting the optimal alternative catalyst based on substrate class and experimental constraints.

Part 2: Gold(III)-Catalyzed Cycloisomerization

System: AuCl₃ or Au(I) salts (e.g., JohnPhosAuCl) with AgOTf co-catalyst.[1] Primary Application: Cyclization of N-propargylcarboxamides to 2,5-disubstituted oxazoles. Mechanism: 5-exo-dig cyclization via activation of the alkyne by the soft Lewis acid Au(III).

Protocol: AuCl₃-Catalyzed Synthesis

Based on methodology established by Hashmi et al. [1]

  • Preparation: In a flame-dried Schlenk tube under Argon, dissolve N-propargylamide (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.1 M].

  • Catalyst Addition: Add AuCl₃ (5 mol%). Note: If using Au(I), add AgOTf (5 mol%) simultaneously to abstract the chloride and generate the cationic active species.

  • Reaction: Stir at Room Temperature (25 °C) for 1–6 hours. Monitor via TLC for the disappearance of the alkyne spot.

  • Quench: Filter through a short pad of silica gel to remove gold particles. Evaporate solvent.

Troubleshooting & FAQs

Q: The reaction stalls at 50% conversion. Adding more catalyst doesn't help. Why?

  • Diagnosis: Catalyst Poisoning.

  • Root Cause: Gold is a "soft" Lewis acid and binds strongly to soft Lewis bases. If your substrate contains free amines, thiols, or thioethers, they are likely coordinating to the Au center, deactivating it.

  • Fix: Protect free amines as carbamates (Boc/Cbz) or use a bulkier ligand (e.g., JohnPhos) on the Gold(I) source to sterically shield the metal center from non-alkyne coordination.

Q: I am observing a mixture of 5-exo-dig and 6-endo-dig products (Oxazole vs. Oxazine).

  • Diagnosis: Regioselectivity Drift.

  • Root Cause: Terminal alkynes generally favor 5-exo-dig (oxazole). Internal alkynes can suffer from steric clashes that push the pathway toward 6-endo-dig.

  • Fix: Switch solvent to Acetonitrile. The nitrile solvent can weakly coordinate to the gold intermediate, stabilizing the specific transition state required for the 5-exo pathway [2].

Q: My product decomposes during purification.

  • Diagnosis: Acid Sensitivity.

  • Root Cause: Gold catalysts often generate trace protons or require acidic co-catalysts. Oxazoles can be acid-sensitive, undergoing ring-opening hydrolysis.

  • Fix: Add 1% Triethylamine to your eluent during column chromatography to neutralize the silica gel.

Part 3: Iron-Catalyzed Hydrogen Transfer

System: FeCl₃ / dppf (1,1'-Bis(diphenylphosphino)ferrocene).[2] Primary Application: Condensation of o-nitrophenols with benzylic alcohols to form 2-arylbenzoxazoles.[2] Mechanism: A "borrowing hydrogen" cascade where the alcohol is oxidized to an aldehyde (reducing the nitro group), followed by condensation and re-aromatization.

Protocol: Fe-Catalyzed Cascade

Based on methodology by Wang et al. [3]

  • Reactants: Combine o-nitrophenol (1.0 equiv), benzylic alcohol (1.2 equiv), FeCl₃ (5 mol%), and dppf (5 mol%) in a pressure tube.

  • Solvent: Add Toluene [0.5 M].

  • Conditions: Seal the tube and heat to 130–150 °C for 24 hours. Crucial: This reaction requires high thermal energy to drive the redox transfer.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

Troubleshooting & FAQs

Q: Yield is extremely low (<20%), and I see unreacted alcohol.

  • Diagnosis: Ligand Mismatch.

  • Root Cause: Simple iron salts (FeCl₃) alone are often insufficient for the hydrogen transfer step. The dppf ligand is critical for stabilizing the Fe species during the hydride transfer.

  • Fix: Ensure you are using dppf. Monodentate phosphines (PPh₃) are significantly less effective in this specific iron cycle.

Q: Can I use aliphatic alcohols instead of benzylic alcohols?

  • Diagnosis: Substrate Limitation.

  • Root Cause: Aliphatic alcohols are harder to oxidize than benzylic alcohols (higher activation energy for the dehydrogenation step).

  • Fix: This specific Iron protocol is optimized for benzylic alcohols. For aliphatic chains, consider adding a stoichiometric oxidant (e.g., TEMPO) or switching to a Copper/TEMPO system, though this sacrifices the "redox neutral" benefit.

Part 4: Iodine(III)-Mediated Oxidative Cyclization

System: PhI(OTf)₂ (PIFA) generated in situ or pre-formed. Primary Application: Metal-free cyclization of enamides (N-styrylbenzamides) to oxazoles.[3] Mechanism: Electrophilic activation of the alkene by hypervalent iodine, followed by intramolecular nucleophilic attack by the amide oxygen.

Protocol: PIFA-Mediated Synthesis

Based on methodology by Nachtsheim et al. [4][3]

  • Reagents: Dissolve N-styrylbenzamide (1.0 equiv) in anhydrous DCM.

  • Oxidant: Cool to 0 °C. Add PIFA (1.2 equiv) dropwise. Alternatively: Use PhI(OAc)₂ (1.2 equiv) + TMSOTf (2.4 equiv) to generate PIFA in situ.

  • Reaction: Stir at 0 °C for 30 mins, then warm to RT for 1 hour.

  • Workup: Quench with saturated aq. NaHCO₃. Extract with DCM.

Troubleshooting & FAQs

Q: The reaction is vigorous and produces a black tar.

  • Diagnosis: Exotherm/Over-oxidation.

  • Root Cause: PIFA is a potent oxidant. Adding it too quickly or at room temperature can lead to polymerization of the styrene moiety.

  • Fix: Strict temperature control. Perform the addition at -78 °C or 0 °C. Dilute the reaction mixture further (0.05 M).

Q: I see a "hydroxy-amide" byproduct instead of the oxazole.

  • Diagnosis: Moisture Contamination.

  • Root Cause: The iodonium intermediate is highly electrophilic. If water is present, it will attack the intermediate before the amide oxygen can cyclize (intermolecular vs. intramolecular competition).

  • Fix: Use freshly distilled DCM and flame-dried glassware. Ensure the PIFA reagent is stored in a desiccator; hydrolyzed PIFA is ineffective.

Part 5: Comparative Data & Visualization
Catalyst Efficiency Comparison
FeatureGold (AuCl₃/AgOTf) Iron (FeCl₃/dppf) Iodine (PIFA)
Substrate Alkynes (Propargyl amides)Nitro/AlcoholsAlkenes (Enamides)
Atom Economy High (Isomerization)High (Water byproduct)Low (Stoichiometric PhI byproduct)
Moisture Tolerance ModerateHighLow (Strictly Anhydrous)
Cost

$ (High)
$ (Low)

(Moderate)
Toxicity ModerateLow (Green)Low (Metal-Free)
Key Risk Heteroatom poisoningHigh Temp requiredExothermic/Over-oxidation
Mechanism: Gold-Catalyzed Cycle [4]

The following diagram illustrates the critical "activation" and "cyclization" steps where most failures occur.

GoldMechanism Step1 Pre-Catalyst Activation AuCl3 + AgOTf -> [Au]+ OTf- Step2 Coordination [Au]+ binds to Alkyne (C≡C) Step1->Step2 Step3 Nucleophilic Attack Amide Oxygen attacks activated Alkyne (5-exo-dig) Step2->Step3 Failure1 FAILURE POINT: Amine/Thiol binds [Au]+ Step2->Failure1 Inhibition Step4 Protodeauration Release of Oxazole + Regeneration of [Au]+ Step3->Step4 Failure2 FAILURE POINT: Water attacks intermediate Step3->Failure2 Hydrolysis Step4->Step2 Cycle Repeats

Figure 2: Mechanistic workflow of Gold(III)-catalyzed oxazole formation, highlighting critical failure points (Inhibition and Hydrolysis).

References
  • Hashmi, A. S. K., et al. (2004). Gold Catalysis: Mild Conditions for the Synthesis of Oxazoles from N-Propargylcarboxamides and Mechanistic Aspects. Organic Letters. Link

  • Mao, Z., & Zeng, H. (2022).[4] Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles.[4][5] RSC Advances. Link

  • Wang, Y., et al. (2012). Iron-Catalyzed 2-Arylbenzoxazole Formation from o-Nitrophenols and Benzylic Alcohols.[2] Organic Letters. Link

  • Hempel, C., & Nachtsheim, B. J. (2013).[3] Iodine(III)-Promoted Synthesis of Oxazoles through Oxidative Cyclization of N-Styrylbenzamides. Synlett. Link

For further assistance, please submit a log of your reaction conditions (Solvent, T, Time, NMR spectra) to the Heterocyclic Chemistry Division.

Sources

"minimizing side reactions in Fischer oxazole synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Fischer oxazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction for the synthesis of oxazole derivatives. As Senior Application Scientists, we have compiled this guide to address common challenges and provide practical, field-tested solutions to minimize side reactions and optimize your synthetic outcomes.

Introduction to the Fischer Oxazole Synthesis

The Fischer oxazole synthesis is a classic and versatile method for the preparation of oxazoles, which are important heterocyclic motifs in many pharmaceuticals and biologically active compounds. The reaction involves the cyclization of a cyanohydrin and an aldehyde or ketone in the presence of a strong acid, typically anhydrous hydrogen chloride in an inert solvent like ether. While effective, the synthesis is often plagued by side reactions that can significantly lower the yield and purity of the desired oxazole product. This guide provides in-depth troubleshooting advice to help you navigate these challenges.

Common Issues and Troubleshooting

This section addresses specific problems you might encounter during the Fischer oxazole synthesis in a question-and-answer format.

FAQ 1: My reaction is producing a significant amount of a-hydroxy ketone as a byproduct. What is causing this and how can I prevent it?

Answer: The formation of an α-hydroxy ketone is one of the most common side reactions in the Fischer oxazole synthesis. This occurs due to the hydrolysis of the starting cyanohydrin or an intermediate imine species.

Causality: The reaction is highly sensitive to water. The strong acid catalyst can facilitate the hydrolysis of the nitrile group of the cyanohydrin back to a carbonyl group, or the hydrolysis of the intermediate imine formed during the reaction. Both pathways lead to the formation of the undesired α-hydroxy ketone.

Troubleshooting Strategies:

  • Rigorous Anhydrous Conditions: The most critical factor is the exclusion of moisture.

    • Solvent Purity: Use freshly distilled, anhydrous solvents. Diethyl ether, a common solvent, is notoriously prone to peroxide formation and moisture absorption. Consider using a solvent still or storing it over molecular sieves.

    • Reagent Purity: Ensure your aldehydes/ketones and cyanohydrins are dry. Liquid aldehydes can be distilled, and solid reagents should be dried under vacuum.

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). This prevents atmospheric moisture from entering the reaction vessel.

  • Control of HCl Gas Introduction: The introduction of hydrogen chloride gas must be carefully controlled.

    • Use anhydrous HCl gas. This can be generated in-situ or obtained from a cylinder. Passing the gas through a drying tube containing a suitable desiccant before it enters the reaction mixture is recommended.

    • Avoid an excessively rapid stream of HCl, which can introduce moisture if the gas source is not perfectly dry.

FAQ 2: I am observing the formation of an amide byproduct. What is the mechanism, and how can I minimize it?

Answer: Amide formation, specifically an α-hydroxy amide, arises from the partial hydrolysis of the nitrile group of the cyanohydrin. This is known as the Ritter reaction.

Causality: In the presence of a strong acid, the nitrile group of the cyanohydrin can be protonated, making it susceptible to nucleophilic attack by water. This leads to the formation of a nitrilium ion, which upon hydration yields an α-hydroxy amide. This side reaction is particularly prevalent if there is residual water in the reaction mixture.

Troubleshooting Strategies:

  • Strict Anhydrous Conditions: As with the formation of α-hydroxy ketones, the exclusion of water is paramount. Refer to the strategies outlined in FAQ 1.

  • Temperature Control: Lowering the reaction temperature can sometimes disfavor the hydrolysis pathway, which may have a higher activation energy than the desired cyclization. Running the reaction at 0 °C or even lower may be beneficial.

  • Order of Reagent Addition: Adding the cyanohydrin slowly to the mixture of the aldehyde/ketone and saturated HCl/ether solution can sometimes help to ensure that the cyanohydrin reacts with the carbonyl component before it has a chance to hydrolyze.

FAQ 3: My yields are consistently low, even with minimal byproduct formation. What other factors could be at play?

Answer: Low yields can be attributed to several factors beyond the common side reactions, including incomplete reaction, product degradation, and issues with the work-up procedure.

Causality and Troubleshooting:

  • Incomplete Reaction:

    • Insufficient Catalyst: Ensure that the reaction mixture is saturated with anhydrous HCl. The reaction is acid-catalyzed, and an insufficient amount of acid will result in a sluggish or incomplete reaction.

    • Reaction Time: The reaction time can vary depending on the substrates. Monitor the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time.

  • Product Degradation:

    • Excessive Acidity/Heat: Oxazoles can be sensitive to strong acids, especially at elevated temperatures. Prolonged reaction times or an overly aggressive work-up can lead to degradation of the desired product. Neutralize the reaction mixture promptly during work-up.

  • Work-up and Isolation Issues:

    • Product Solubility: The oxazole product may have some solubility in the aqueous phase during extraction. Ensure you perform multiple extractions with a suitable organic solvent to maximize recovery.

    • Emulsion Formation: Emulsions can form during the aqueous work-up, trapping the product. Using a brine wash can help to break up emulsions.

Experimental Protocol: A Generalized Fischer Oxazole Synthesis

This protocol provides a step-by-step methodology for a typical Fischer oxazole synthesis, with critical points highlighted to minimize side reactions.

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • Cyanohydrin (1.0 - 1.2 eq)

  • Anhydrous diethyl ether

  • Anhydrous Hydrogen Chloride (gas)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Gas dispersion tube

  • Drying tube (e.g., with calcium chloride)

  • Ice bath

  • Separatory funnel

Procedure:

  • Setup: Assemble a flame-dried, two or three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter connected to a drying tube, and a stopper. Maintain a positive pressure of dry nitrogen or argon.

  • Reagent Preparation: Dissolve the aldehyde or ketone (1.0 eq) and the cyanohydrin (1.0 - 1.2 eq) in anhydrous diethyl ether in the reaction flask.

  • Acidification: Cool the reaction mixture to 0 °C using an ice bath. Bubble anhydrous hydrogen chloride gas through the solution via a gas dispersion tube until the solution is saturated. Saturation is typically indicated by the fuming of HCl gas at the outlet of the reaction vessel (ensure proper ventilation in a fume hood).

  • Reaction: Allow the reaction to stir at 0 °C or room temperature. Monitor the progress of the reaction by TLC.

  • Work-up:

    • Once the reaction is complete, carefully pour the reaction mixture over crushed ice and a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Caution: This will cause vigorous gas evolution (CO2).

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with diethyl ether or another suitable organic solvent.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate. . Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography, distillation, or recrystallization as appropriate.

Visualizing the Reaction and Side Pathways

The following diagrams illustrate the main reaction pathway and the competing side reactions.

Fischer_Oxazole_Synthesis Reactants Aldehyde/Ketone + Cyanohydrin Intermediate Iminium Intermediate Reactants->Intermediate Protonation & Nucleophilic Attack HydroxyKetone α-Hydroxy Ketone Reactants->HydroxyKetone HydroxyAmide α-Hydroxy Amide (Ritter Product) Reactants->HydroxyAmide Ritter Reaction HCl Anhydrous HCl HCl->Reactants Oxazole Desired Oxazole Product Intermediate->Oxazole Cyclization & Dehydration Intermediate->HydroxyKetone Water H2O (Trace) Water->Reactants Hydrolysis Water->Reactants Water->Intermediate Hydrolysis

Caption: Main reaction pathway and major side reactions in Fischer oxazole synthesis.

Quantitative Data Summary

The following table provides a general overview of how reaction conditions can influence the product distribution. The values are illustrative and will vary depending on the specific substrates used.

ConditionDesired Oxazole (%)α-Hydroxy Ketone (%)α-Hydroxy Amide (%)
Strictly Anhydrous 70-90 < 5 < 5
Trace Moisture Present 40-6020-3010-20
Low Temperature (0 °C) 65-855-15< 10
Room Temperature 50-7015-2510-15
Insufficient HCl < 30 (incomplete)5-10< 5

Logical Workflow for Troubleshooting

This diagram outlines a systematic approach to troubleshooting common issues in the Fischer oxazole synthesis.

Troubleshooting_Workflow Start Start: Low Yield or Impure Product CheckPurity Analyze Crude Product (TLC, NMR) Start->CheckPurity SideProducts Major Side Products Observed? CheckPurity->SideProducts HydroxyKetone α-Hydroxy Ketone/Amide? SideProducts->HydroxyKetone Yes Incomplete Reaction Incomplete? SideProducts->Incomplete No Anhydrous Action: Implement Strict Anhydrous Conditions (Dry Solvents/Reagents, Inert Atmosphere) HydroxyKetone->Anhydrous Yes HydroxyKetone->Incomplete No LowTemp Action: Lower Reaction Temperature (e.g., 0 °C) Anhydrous->LowTemp LowTemp->CheckPurity Re-evaluate CheckCatalyst Action: Ensure Saturation with Anhydrous HCl Incomplete->CheckCatalyst Yes Workup Review Work-up & Isolation Procedure Incomplete->Workup No CheckTime Action: Increase Reaction Time (Monitor by TLC) CheckCatalyst->CheckTime CheckTime->CheckPurity Re-evaluate OptimizeWorkup Action: Optimize Extraction, Use Brine Wash Workup->OptimizeWorkup End End: Optimized Protocol OptimizeWorkup->End

Caption: A systematic workflow for troubleshooting the Fischer oxazole synthesis.

References

  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. [Link]

Technical Support Center: Synthesis of 2-Oxazolecarbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Oxazolecarbothioamide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) designed for researchers, medicinal chemists, and process development professionals. Our goal is to move beyond simple protocols and explain the underlying principles that govern this synthesis, with a specific focus on the critical role of solvent selection.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 2-Oxazolecarbothioamide, and how does solvent choice impact it?

The most prevalent and direct route to 2-Oxazolecarbothioamide is the conversion of a 2-cyano-oxazole precursor using a sulfur source. The core of this transformation is the addition of a hydrosulfide nucleophile to the nitrile carbon.

Common Reagents:

  • Hydrogen sulfide (H₂S) gas with a base catalyst.

  • Sodium hydrosulfide (NaSH) or ammonium sulfide ((NH₄)₂S), which are safer and more convenient alternatives to gaseous H₂S.[1][2]

  • Lawesson's reagent, typically used for converting amides to thioamides, can also be considered.[3]

The Role of the Solvent: The solvent is arguably one of the most critical parameters in this synthesis. It must:

  • Solubilize Reagents: Effectively dissolve the 2-cyano-oxazole starting material and the sulfur source (e.g., NaSH, which has limited solubility in many organic solvents).

  • Mediate Reactivity: Stabilize intermediates and facilitate the desired reaction pathway without promoting side reactions.

  • Allow for Effective Workup: Be easily removable during product isolation.

Polar solvents are generally required. The choice between aprotic and protic polar solvents can significantly alter reaction outcomes.

Q2: I am experiencing very low yields in my synthesis from 2-cyano-oxazole using NaSH. Could the solvent be the problem?

Absolutely. Low yield is a classic symptom of suboptimal solvent choice. Here’s a breakdown of potential causes:

  • Poor Reagent Solubility: If the sodium hydrosulfide (NaSH) is not adequately dissolved, the reaction becomes a heterogeneous mixture with a drastically reduced reaction rate and incomplete conversion.

  • Inappropriate Polarity: The transition state of the nucleophilic attack on the nitrile is polar. A solvent that can stabilize this transition state will accelerate the reaction.

  • Reactivity of Protic Solvents: While polar protic solvents like methanol or ethanol can dissolve NaSH, their acidic proton can interact with the basic reagents and intermediates, potentially slowing the reaction compared to a polar aprotic solvent.

For this specific conversion, polar aprotic solvents such as N,N-dimethylformamide (DMF) are often highly effective.[4] DMF excels at dissolving salts like NaSH while also stabilizing the cationic counter-ion (Na⁺), which leaves the hydrosulfide anion (SH⁻) more "naked" and nucleophilic, thereby increasing the reaction rate.

Caption: Simplified reaction pathway for thioamide synthesis.

Q3: When should I choose a polar aprotic solvent (like DMF) versus a polar protic solvent system (like Dioxane/Water)?

This choice represents a fundamental trade-off between reaction efficiency and ease of product isolation.

  • Choose Polar Aprotic (e.g., DMF): For maximizing reaction rate and yield, especially with less reactive or sterically hindered nitriles.[4] DMF's ability to solubilize reagents and enhance nucleophilicity makes it a powerful choice for driving the reaction to completion. However, be prepared for a more challenging workup, as DMF has a high boiling point and is fully miscible with water.

  • Choose Polar Protic (e.g., Methanol, Ethanol, or a Dioxane/Water mixture): For simpler product isolation and for thioamides with good aqueous solubility.[1] While the reaction may be slower, the workup is often more straightforward. In a dioxane/water system, the product can often be isolated via simple extraction with a solvent like ethyl acetate after quenching the reaction.[1] This avoids the tedious removal of DMF.

Q4: My product isolation is difficult when using DMF. What are the best practices for workup?

This is a common challenge. Isolating low-molecular-weight, water-soluble thioamides from DMF can be problematic.[1]

Troubleshooting Steps:

  • Dilution and Extraction: After the reaction is complete, pour the DMF solution into a large volume of cold water or brine. This will precipitate some organic products, but highly polar products like 2-Oxazolecarbothioamide may remain in the aqueous layer.

  • Exhaustive Extraction: Perform multiple extractions (5-10 times) with a suitable organic solvent like ethyl acetate or dichloromethane. The high number of extractions is necessary due to the product's potential solubility in the DMF/water mixture.

  • Azeotropic Removal (Advanced): For stubborn cases, after initial extraction, the solvent can be co-evaporated with a higher boiling point, immiscible solvent like toluene under reduced pressure to azeotropically remove residual DMF. This is often a last resort.

  • Alternative Solvent System: If workup remains a persistent issue, the most effective solution is to revisit the synthesis and use a more workup-friendly solvent system, such as the water/1,4-dioxane mixture mentioned in Q3.[1]

Troubleshooting Guide: Solvent-Related Issues

Observed Problem Probable Solvent-Related Cause Recommended Solution & Rationale
Incomplete Reaction / Low Conversion Insufficient solubility of NaSH or other sulfur source.Switch to a more effective polar aprotic solvent like DMF or DMSO to fully dissolve reagents and accelerate the reaction.[4]
Reaction is Very Slow Use of a protic solvent (e.g., ethanol) that may be deactivating the nucleophile.Consider switching to DMF . If a protic solvent is necessary, the addition of a base like diethylamine hydrochloride can help drive the reaction.[1]
Significant Byproduct Formation The solvent may be promoting side reactions at the required temperature (e.g., decomposition).Attempt the reaction in a different solvent at a lower temperature. For example, if DMF requires high heat, a dioxane/water system might proceed at a milder temperature, albeit more slowly.
Difficult Product Isolation Use of a high-boiling, water-miscible solvent like DMF or DMSO.Pour the reaction mixture into a large volume of ice water and perform exhaustive extraction. For future experiments, consider using a 1,4-dioxane/water mixture for easier extractive workup.[1]

Illustrative Data: Solvent Effects

EntrySolventTime (h)Yield (%)Analysis & Implication for 2-Oxazolecarbothioamide
1DMF 287High Yield: DMF is highly effective, likely due to excellent reagent solubility and enhancement of nucleophilicity. This should be the starting point for optimizing the yield of 2-Oxazolecarbothioamide.[4]
2Methanol 221Low Yield: The protic nature of methanol likely hinders the reaction. A significant amount of starting material was recovered. This suggests pure alcoholic solvents are poor choices.[4]
3Water/1,4-Dioxane N/AHighGood Alternative: This system is reported to give high yields and offers a significant advantage in simplifying product isolation via extraction, making it a strong candidate for process scale-up.[1]
Data adapted from Manaka, A., et al. (2005) for the synthesis of benzothioamide.[4]

Experimental Protocol: Synthesis of 2-Oxazolecarbothioamide from 2-Cyano-oxazole

This protocol is a generalized procedure based on established methods for converting aromatic nitriles to primary thioamides.[1][4] Safety Note: This reaction should be performed in a well-ventilated fume hood as sulfur reagents can release toxic and malodorous gases.

Caption: General experimental workflow for the synthesis.

Reagents:

  • 2-Cyano-oxazole (1.0 equivalent)

  • Sodium hydrosulfide hydrate (NaSH·xH₂O, 2.0-3.0 equivalents)

  • Magnesium chloride hexahydrate (MgCl₂·6H₂O, 1.0-1.5 equivalents, optional but recommended)[4]

  • Solvent of choice (e.g., DMF or 1,4-Dioxane/Water)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-cyano-oxazole (1.0 eq.).

  • Add the chosen solvent (e.g., DMF, approximately 10 mL per mmol of nitrile). Stir until the starting material is fully dissolved.

  • Add magnesium chloride hexahydrate (1.0-1.5 eq.), followed by the portion-wise addition of sodium hydrosulfide hydrate (2.0-3.0 eq.).

    • Scientist's Note: The addition of a Lewis acid like MgCl₂ can activate the nitrile group, facilitating the nucleophilic attack and often leading to higher yields at milder temperatures.[4]

  • Stir the mixture at room temperature or heat gently (e.g., 40-50 °C) while monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into a beaker containing a large volume of cold brine.

  • Transfer the aqueous mixture to a separatory funnel and extract multiple times with ethyl acetate.

    • Scientist's Note: As discussed in FAQ #4, if using DMF, this extraction must be exhaustive to recover the polar product.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid or oil by silica gel column chromatography to yield the final 2-Oxazolecarbothioamide.

References

  • Taylor, E., et al. (2006). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Synthetic Communications, 36(13), 1849-1854. [Link]

  • Manaka, A., et al. (2005). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Synthetic Communications, 35(6), 761-764. [Link]

  • Le, T., et al. (2023). Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission. Organic Letters, 25(41), 7578–7583. [Link]

  • Shaikh, A., et al. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules, 28(8), 3535. [Link]

  • Caron, S., et al. (2004). Mild Method for the Conversion of Amides to Thioamides. The Journal of Organic Chemistry, 69(26), 9204–9207. [Link]

  • Shaikh, A., et al. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. National Center for Biotechnology Information. [Link]

  • Mohammed, A.J., et al. (2023). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Egyptian Journal of Chemistry. [Link]

  • Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 12(4-S), 224-240. [Link]

Sources

"long-term storage and stability of Oxazole-2-carbothioic acid amide"

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Long-term Storage, Stability, and Handling Protocols CAS: 885274-25-9 | Formula: C₄H₄N₂OS | MW: 128.16 Da Document ID: TS-OX2-THIO-001

Executive Summary: The "Cheat Sheet"

For researchers requiring immediate guidance, this summary defines the critical operational boundaries for Oxazole-2-carbothioic acid amide .

ParameterCritical StandardFailure Consequence
Primary Hazard Hydrolysis (Moisture sensitivity)Conversion to Oxazole-2-carboxamide + H₂S (gas).
Storage Temp -20°C (Long-term)Accelerated desulfurization and ring opening.
Atmosphere Argon or Nitrogen (Inert)Oxidation to sulfines (S-oxides).
Light Exposure Protect from Light (Amber vial)Photo-oxidative degradation.
Solvent Choice DMSO, DMF, DCM (Anhydrous)Protich solvents (MeOH/H₂O) accelerate degradation.

Module 1: Storage & Handling Protocols

FAQ: "I received the compound at room temperature. Is it degraded?"

Answer: Likely not, provided the transit time was short (<72 hours) and the vial remained sealed. Thioamides are thermally stable in the short term but chemically reactive over time.

  • Action: Immediately transfer to -20°C storage upon receipt.

  • Verification: Check appearance. It should be a pale yellow solid . If it has turned dark orange or brown, purity checks (HPLC) are required.

Protocol A: Long-Term Storage (The "Desiccator" Method)

The thioamide bond (


) is significantly more polarized and reactive than a standard amide bond. To prevent hydrolysis, you must eliminate atmospheric moisture.
  • Container: Use a glass vial with a Teflon-lined screw cap. Avoid polystyrene, which is permeable to moisture over months.

  • Atmosphere: Purge the headspace with dry Argon or Nitrogen gas for 15 seconds before sealing.

  • Secondary Containment: Place the vial inside a sealed bag or jar containing indicating silica gel or molecular sieves.

  • Temperature: Store at -20°C . Avoid freeze-thaw cycles; aliquot if frequent use is expected.

Protocol B: Solubilization & Usage

Issue: Users often degrade the compound during experiment preparation. Correct Workflow:

  • Equilibrate the vial to room temperature before opening (prevents condensation on the cold solid).

  • Dissolve in anhydrous DMSO or DMF .

    • Note: Solutions in DMSO are stable for ~2 weeks at -20°C.

    • Avoid: Storing solutions in water or alcohols (Methanol/Ethanol), as these promote solvolysis.

Module 2: Troubleshooting & Diagnostics

FAQ: "My sample smells like rotten eggs. Is this normal?"

Answer: No. This is a critical failure indicator.

  • Cause: The "rotten egg" odor is Hydrogen Sulfide (

    
    ). This indicates that the thioamide group has hydrolyzed, converting your compound into Oxazole-2-carboxamide  (the oxygen analogue).
    
  • Resolution: The sample is compromised. Do not use for quantitative affinity assays.

FAQ: "The color changed from pale yellow to white."

Answer: This confirms Desulfurization .

  • Mechanism: Thioamides are chromophores (yellow). Simple amides are often colorless/white. A shift to white indicates the sulfur has been replaced by oxygen.

Analytical Validation (HPLC/LC-MS)

If you suspect degradation, run a standard QC check.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Gemini).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient).

  • Detection: UV at 254 nm (aromatic ring) and 270-290 nm (thioamide specific).

    • Note: The thioamide will elute later than the hydrolysis product (Oxazole-2-carboxamide) due to the higher lipophilicity of Sulfur vs. Oxygen.

Module 3: The Science of Failure (Mechanistic Insight)

To understand why these protocols exist, we must look at the specific reactivity of the 2-position on the oxazole ring.

The Hydrolysis Trap

The Carbon at the 2-position of the oxazole ring is electron-deficient. When a thioamide is attached here, the Carbon of the thioamide (


) becomes highly electrophilic. Water attacks this carbon, displacing Sulfur as 

.
Oxidative Instability

Thioamides are susceptible to oxidation by atmospheric oxygen, leading to S-oxides (Sulfines), which are unstable intermediates that eventually decompose.

Visualization: Degradation Pathways

The following diagram maps the chemical fate of this compound under poor storage conditions.

DegradationPathways Compound Oxazole-2-carbothioic acid amide (Active Reagent) Amide Oxazole-2-carboxamide (Inactive Impurity) [Colorless Solid] Compound->Amide pH < 4 or pH > 9 + Water H2S H2S Gas (Rotten Egg Smell) Compound->H2S Sulfine S-Oxide (Sulfine) (Unstable Intermediate) Compound->Sulfine Air Exposure + Light Moisture Moisture (H2O) (Hydrolysis) Moisture->Amide Oxygen Oxygen (O2) (Oxidation) Oxygen->Sulfine

Figure 1: Chemical degradation pathways. The primary risk is hydrolysis to the amide (Red path), indicated by the release of H₂S gas.

Visualization: QC Decision Tree

Use this logic flow to determine if your current stock is viable for experimentation.

QCDecisionTree Start Inspect Sample ColorCheck Is the solid Pale Yellow? Start->ColorCheck SmellCheck Is there a Sulfur Odor? ColorCheck->SmellCheck Yes Fail_Ox FAIL: Oxidation/Polymerization (Purify or Discard) ColorCheck->Fail_Ox No (White/Brown) Solubility Dissolves clearly in DMSO? SmellCheck->Solubility No Fail_Hydro FAIL: Hydrolysis Detected (Discard) SmellCheck->Fail_Hydro Yes (H2S) Pass PASS: Proceed to Assay Solubility->Pass Yes Solubility->Fail_Ox No (Turbid)

Figure 2: Rapid quality control decision tree for pre-experiment validation.

References

  • Note: Provides baseline physical properties and storage recommendations (0-8°C) for the structural isomer, establishing the baseline for oxazole-thioamide handling.
  • National Institutes of Health (NIH). (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC. Retrieved from [Link]

    • Note: Authoritative source on the physicochemical properties of the thioamide bond, including acidity, hydrogen bonding, and stability relative to amides.[1]

  • Note: Confirms the specific CAS entity and its classific
  • Master Organic Chemistry. (2019). Amide Hydrolysis Mechanisms. Retrieved from [Link]

    • Note: mechanistic basis for the acid/base catalyzed hydrolysis of amide/thioamide bonds.

Sources

"quenching procedures for oxazole synthesis reactions"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Oxazole Synthesis & Quenching Protocols Status: Operational | Lead Scientist: Dr. A. Vance | Last Updated: 2026-02-12[1]

Introduction: The Thermodynamics of the Quench

Welcome to the technical support center. In oxazole synthesis, the reaction does not end when the starting material is consumed; it ends when the product is safely isolated in the flask.

Oxazoles are weak bases (


) and are generally stable to base but susceptible to ring-opening hydrolysis under acidic conditions or oxidative stress [1].[1] The transition from a high-energy reaction mixture (often containing 

, strong bases, or metal catalysts) to a stable neutral isolate is the most common point of failure.

This guide replaces generic "add water" instructions with thermodynamically controlled quenching protocols designed to preserve ring integrity and operator safety.

Module 1: The Robinson-Gabriel Cyclodehydration

Chemistry: Cyclization of 2-acylaminoketones using dehydrating agents (


, 

, Burgess Reagent). Risk Factor: High (Violent exotherms, Acid-mediated hydrolysis).[1]
The Core Problem: The "Delayed Exotherm" Trap

When using phosphoryl chloride (


), direct addition of water to the reaction vessel is dangerous.[2] It creates a biphasic system where 

hydrolyzes slowly at the interface until heat accumulation triggers a sudden, violent runaway event [2]. Furthermore, the resulting phosphoric acid generation drops the pH rapidly, promoting the hydrolysis of your newly formed oxazole back to the acyclic precursor.
Protocol: The "Inverse Quench" Technique

Use this for:


, 

, or Triflic Anhydride mediated reactions.
  • Preparation:

    • Receiver Flask: Prepare a flask containing 3x volume (relative to reaction) of ice-water or saturated aqueous Sodium Acetate (

      
      ) .
      
    • Why NaOAc? It buffers the solution immediately, preventing the pH from crashing to <1, which protects the oxazole ring [2].

  • Transfer:

    • Cool the reaction mixture to room temperature.

    • Transfer the reaction mixture dropwise into the vigorously stirred Receiver Flask.

    • Critical: Never pour the water into the acid.

  • Temperature Control:

    • Monitor internal temperature of the receiver.[1] Do not exceed 20°C.

  • Neutralization:

    • Once addition is complete, adjust pH to ~7–8 using saturated

      
       or 
      
      
      
      .[1]
    • Checkpoint: If the solution remains acidic for >1 hour, yield loss via hydrolysis increases significantly.[1]

Visual Workflow: Decision Logic

RobinsonGabrielQuench Start Reaction Complete (POCl3/SOCl2) CheckScale Scale > 5g? Start->CheckScale DirectQuench DANGER: Direct Water Addition (Risk of Explosion) Start->DirectQuench Avoid! PrepBuffer Prepare Receiver: Sat. NaOAc + Ice CheckScale->PrepBuffer Yes or No InverseAdd Inverse Addition: Drop rxn into Receiver PrepBuffer->InverseAdd Monitor Monitor Temp < 20°C Check pH > 4 InverseAdd->Monitor FinalNeut Adjust to pH 7-8 (Sat. NaHCO3) Monitor->FinalNeut Extract Extract (DCM or EtOAc) FinalNeut->Extract

Caption: Logic flow for safely quenching high-energy dehydrative cyclizations. Note the strict avoidance of direct water addition.[2]

Module 2: The Van Leusen Synthesis

Chemistry: Reaction of aldehydes with Tosylmethyl Isocyanide (TosMIC) and base (


 or 

).[3][4][5] Risk Factor: Moderate (Emulsions, Residual Reagents).[1]
The Core Problem: TosMIC Residues & Emulsions

The Van Leusen reaction often leaves unreacted TosMIC and sulfinic acid byproducts. TosMIC is an isocyanide and can be foul-smelling and toxic.[1] Furthermore, the basic conditions can lead to stubborn emulsions during aqueous workup [3].[1]

Protocol: Base Neutralization & Scavenging
  • Solvent Exchange:

    • If the reaction was performed in MeOH (common for

      
       methods), remove the methanol under reduced pressure before adding water.
      
    • Reasoning: Methanol acts as a phase-transfer cosolvent, stabilizing emulsions and dragging the product into the aqueous layer.

  • The Hydrolysis Wash:

    • Resuspend the residue in EtOAc or DCM.[1]

    • Wash with water.[1] If emulsions form, add saturated brine immediately.[1]

  • TosMIC Scavenging (Optional but Recommended):

    • If the aldehyde was limiting, excess TosMIC remains.[1] Wash the organic layer with 10% aqueous Sodium Hydrosulfide (NaHS) .[1]

    • Mechanism:[3][4][6][7][8][9] NaHS reacts with the isocyanide to form less soluble/odorous species [4].[1]

Data Summary: Solvent Effects on Workup
Reaction SolventPrimary BaseWorkup StrategyCommon Pitfall
Methanol

Evaporate MeOH first, then partition

/EtOAc.[1]
Direct extraction creates inseparable emulsion.[1]
THF/DME

Dilute directly with

, extract with

.
Strong base can ring-open product if not neutralized.[1]
DCM DBUWash with dilute citric acid or

.[1]
Acid wash too strong (

) hydrolyzes oxazole.[1]

Module 3: Metal-Catalyzed Cycloisomerization

Chemistry: Gold (Au) or Copper (Cu) catalyzed cyclization of propargyl amides.[1] Risk Factor: Low (Safety) / High (Purity).[1]

The Core Problem: Metal Contamination

Oxazoles are excellent ligands for transition metals.[1] Residual copper or gold can coordinate to the oxazole nitrogen, carrying the metal through chromatography and reducing yield by "trapping" the product on the column.

Protocol: Chelation Wash
  • Copper Removal:

    • Wash the organic layer with 10% aqueous EDTA (pH 8) or aqueous

      
       (10%) .
      
    • Visual Cue: The aqueous layer will turn blue (copper-amine complex), indicating successful scavenging.[1]

  • Gold Removal:

    • Filter the crude reaction mixture through a pad of Celite mixed with thiol-functionalized silica (e.g., SiliaMetS® Thiol) before evaporation.

Troubleshooting & FAQs

Q: My oxazole product disappeared after the


 quench. What happened? 
A:  You likely experienced acid-catalyzed hydrolysis .[1]
  • Diagnosis: Did you let the reaction stir in the acidic aqueous quench mixture for a long time?

  • Fix: Use the Inverse Quench (Module 1).[1] Neutralize the aqueous layer to pH 7 immediately after addition.[1] If the oxazole is highly acid-sensitive (e.g., electron-rich C5 substituents), quench into a biphasic mixture of

    
     and 
    
    
    
    so the product immediately moves into the organic phase, away from the acid [5].

Q: I am seeing a "ring-opened" byproduct in the NMR (amide/ketone signals). A: This is the retro-Robinson-Gabriel effect.

  • Cause: The equilibrium between the oxazole and the acylamino ketone is thermally driven. Overheating during the quench or rotary evaporation (with trace acid present) reverses the reaction.

  • Fix: Ensure the crude is completely acid-free before heating on the rotovap. Add a few drops of Triethylamine (

    
    ) to the collection flask before evaporation to buffer trace acidity.
    

Q: How do I remove the smell of TosMIC after a Van Leusen reaction? A: Isocyanides are potent olfactory hazards.[1]

  • Fix: Treat all glassware and waste streams with dilute bleach (

    
    ) or acidic ethanol.[1] This hydrolyzes the isocyanide to the formamide/amine, which is odorless. Do not mix bleach with acidic waste streams.
    

References

  • Oxazole Stability & Properties

    • Source: Taylor & Francis / Wikipedia.[1]

    • Context: Oxazoles are weak bases (

      
       0.[1]8) and susceptible to ring opening in strong acids.[1]
      
  • Safety of

    
     Quenching: 
    
    • Source: Organic Process Research & Development (ACS).[1] "Hydrolysis of Phosphoryl Trichloride (

      
      )... Safe Quenching of Energetic Metastable Intermediates."
      
    • Context: Defines the danger of direct water addition and the mechanism of delayed exotherms.[2]

  • Van Leusen Protocol & Workup

    • Source: BenchChem / Organic Syntheses.[1]

    • Context: Standard workup procedures involving base neutralization and solvent removal to prevent emulsions.[1]

  • Isocyanide Scavenging

    • Source: Organic Syntheses, Coll.[1] Vol. 6, p. 232.

    • Context: Use of acidic or oxidative washes to destroy isocyanide functionality.[1]

  • Wipf Protocol (Burgess Reagent)

    • Source: Journal of Organic Chemistry / Wipf Group.[1]

    • Context: Mild cyclodehydration conditions for acid-sensitive oxazoles.[1]

Sources

Validation & Comparative

Comparative Guide: 1,3-Oxazole vs. 1,2-Isoxazole as Bioisosteres in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

In medicinal chemistry, the choice between 1,3-oxazole (oxazole) and 1,2-oxazole (isoxazole) is rarely arbitrary. While both are five-membered aromatic heterocycles used as bioisosteres for amides or esters, they exhibit divergent physicochemical profiles and metabolic fates.

  • 1,3-Oxazole: Generally offers higher oxidative stability and acts as a weak base (

    
    ). It is often preferred when a stable, planar linker is required to maintain geometry without introducing metabolic liabilities.
    
  • 1,2-Isoxazole: Characterized by a labile N–O bond. It is frequently employed to modulate lipophilicity or as a "masked" prodrug moiety (e.g., Leflunomide). However, it carries a significant risk of reductive ring-opening metabolism.

This guide provides a technical comparison of these isomers, supported by experimental protocols to validate their suitability in your drug discovery pipeline.

Physicochemical & Structural Comparison

The biological activity of these isomers is driven by their electronic distributions.[1] The position of the heteroatoms dictates their dipole moments and hydrogen bond acceptor (HBA) capabilities.

Table 1: Comparative Physicochemical Properties[1]
Property1,3-Oxazole1,2-IsoxazoleImpact on Bioactivity
Structure N and O separated by one carbon (1,[2]3)N and O adjacent (1,[2]2)Affects vector of H-bond acceptance.
Basicity (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

of

)
~0.8 (Weak Base)~ -3.0 (Very Weak Base)Oxazole N is a better H-bond acceptor than Isoxazole N.
Dipole Moment ~1.50 D~2.90 DIsoxazole is more polar; affects solubility and permeability.
Metabolic Liability Oxidative (C-H hydroxylation)Reductive (N-O bond cleavage)Critical: Isoxazole ring opening is a major clearance pathway.
Synthetic Access Cyclodehydration / Van Leusen[3+2] Cycloaddition (Click)Isoxazole synthesis is generally more modular via Click chemistry.
Structural Logic & Causality
  • H-Bonding: The nitrogen atom in 1,3-oxazole has a lone pair that is more available for H-bonding compared to 1,2-isoxazole , where the adjacent oxygen atom exerts a strong electron-withdrawing inductive effect, reducing the basicity of the nitrogen.

  • Dipole Alignment: Isoxazole has a significantly higher dipole moment. If your binding pocket is hydrophobic, swapping an oxazole for an isoxazole may reduce potency due to desolvation penalties. Conversely, if the pocket requires a strong directional electrostatic interaction, isoxazole may be superior.

Metabolic Stability: The "Killer" Attribute

The most distinct difference between these isomers is their metabolic stability. This is often the deciding factor in lead optimization.

The Isoxazole Liability (Reductive Ring Opening)

The N–O bond in isoxazoles is energetically weak (


 kcal/mol). In vivo, this bond is susceptible to reductive cleavage by cytosolic reductases or CYP450 enzymes.
  • Mechanism: Transfer of electrons to the N–O antibonding orbital leads to ring opening, forming an

    
    -cyano ketone or imino-alcohol.
    
  • Case Study (Leflunomide): The drug Leflunomide is an isoxazole prodrug.[3] Upon administration, the isoxazole ring opens to form the active metabolite, Teriflunomide (A771726). While useful here, unintended ring opening in other scaffolds can lead to rapid clearance or toxic metabolites.

The Oxazole Stability

1,3-Oxazoles are generally robust against reduction. Their primary metabolic route is oxidative , typically occurring at the C-2 or C-5 position via CYP450, leading to hydroxylation and subsequent ring opening (often to unstable intermediates). However, this process is generally slower than the reductive cleavage of electron-deficient isoxazoles.

Visualization: Scaffold Selection Logic

ScaffoldSelection Start Lead Optimization (Select Core) MetabCheck Is Metabolic Stability Critical? Start->MetabCheck HBondCheck Need Strong H-Bond Acceptor? MetabCheck->HBondCheck Yes (Need Stability) Prodrug Is Prodrug Strategy Desired? MetabCheck->Prodrug No (High Clearance OK) Oxazole Select 1,3-Oxazole (Stable, Better Base) HBondCheck->Oxazole Yes (N is basic) Isoxazole Select 1,2-Isoxazole (High Dipole, Click Chem) HBondCheck->Isoxazole No (Polarity focus) Prodrug->Oxazole No Prodrug->Isoxazole Yes (Leflunomide-like)

Figure 1: Decision matrix for selecting between oxazole and isoxazole based on metabolic and structural requirements.

Experimental Protocols

To objectively compare these isomers in your specific series, you must perform head-to-head assays. Relying on literature generalities is insufficient due to substituent effects.

Protocol A: Comparative Microsomal Stability Assay

Purpose: To quantify the intrinsic clearance (


) and identify specific ring-opening metabolites.

Reagents:

  • Pooled Liver Microsomes (Human/Rat).

  • NADPH Regenerating System.[4]

  • Test Compounds (Oxazole and Isoxazole analogs).[1][2][5][6][7]

  • Control: Warfarin (Low clearance), Verapamil (High clearance).

Workflow:

  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO. Dilute to 1

    
    M in phosphate buffer (pH 7.4).
    
  • Incubation:

    • Mix microsomes (0.5 mg/mL protein) with test compound.

    • Pre-incubate at 37°C for 5 minutes.

    • Start: Add NADPH regenerating system.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Immediately add 150

    
    L ice-cold Acetonitrile (containing internal standard) to stop the reaction.
    
  • Analysis (LC-MS/MS):

    • Monitor parent depletion to calculate

      
      .[8]
      
    • Critical Step for Isoxazoles: Set up specific MRM (Multiple Reaction Monitoring) transitions to detect the ring-opened product (Mass = Parent + 2H).

    • Note: If the isoxazole disappears but no +2H mass is found, check for hydrolysis products (active ester/amide formation).

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Purpose: To determine if the change in H-bond acceptor capability affects


 or 

.

Workflow:

  • Immobilization: Biotinylate the target protein and immobilize on a Streptavidin (SA) sensor chip.

  • Injection: Inject the Oxazole and Isoxazole analogs at varying concentrations (e.g., 0.1

    
    M to 10 
    
    
    
    M) in single-cycle kinetics mode.
  • Dissociation: Allow buffer flow for 600s to measure residence time.

  • Data Fitting: Fit to a 1:1 Langmuir binding model.

  • Interpretation:

    • If

      
       is significantly faster for the Isoxazole analog, it suggests the loss of the H-bond interaction (due to lower basicity) destabilizes the complex.
      

Mechanistic Visualization: Isoxazole Ring Opening[4][10]

Understanding the specific degradation pathway of isoxazole is vital for interpreting MS/MS data.

IsoxazoleMetabolism cluster_legend Key Insight Parent Parent Isoxazole (Intact Ring) Intermediate N-O Bond Cleavage Parent->Intermediate Reductive Attack Enzyme CYP450 / Reductase (+ 2e- / + 2H+) Enzyme->Intermediate Product Enamino-Ketone / Imine (Ring Opened) Intermediate->Product Tautomerization Info This pathway is unique to 1,2-isoxazoles and rarely seen in 1,3-oxazoles.

Figure 2: The reductive metabolic pathway of 1,2-isoxazole leading to ring opening.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Piyaratna, G. K., et al. (2020). Isoxazole ring opening: A useful reaction in the synthesis of biologically active compounds. Organic & Biomolecular Chemistry. Link

  • Zhu, L., et al. (2018). Structure-Metabolism Relationships in the Hydrolysis of Isoxazoles. Drug Metabolism and Disposition. Link

  • Chiarini, A., et al. (2018). Comparative bioisosterism of oxazole and isoxazole in medicinal chemistry. Future Medicinal Chemistry. Link

  • PubChem Database. Compound Summary for Leflunomide (Isoxazole prodrug). Link

Sources

A Comparative Analysis of Oxazole-2-carbothioic Acid Amide: A Novel Antimicrobial Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates a continuous search for novel chemical scaffolds with potent and unique mechanisms of action. Heterocyclic compounds, particularly those containing an oxazole ring, have emerged as a promising area of research, demonstrating a wide spectrum of biological activities.[1][2][3] This guide provides a comprehensive framework for evaluating the antimicrobial potential of a novel candidate, "Oxazole-2-carbothioic acid amide," by comparing its theoretical profile and experimental evaluation strategy against well-established antimicrobial agents. While specific data on this exact compound is limited, this document leverages published data on related oxazole derivatives to construct a scientifically grounded guide for researchers, scientists, and drug development professionals.[4][5] We will detail the essential experimental protocols, from initial screening to more advanced characterization, required to rigorously assess its position in the therapeutic landscape.

Introduction: The Imperative for New Antimicrobial Agents

The rise of multi-drug resistant (MDR) pathogens is a paramount global health threat. The effectiveness of cornerstone antibiotics is waning, creating an urgent medical need for new classes of drugs that can bypass existing resistance mechanisms.[2] Oxazole derivatives are attractive candidates due to their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities.[1][2][6] Their five-membered heterocyclic structure can be readily modified, allowing for the optimization of structure-activity relationships (SAR) to enhance potency and selectivity.[2][3] This guide uses this compound as a representative model for a novel investigational compound from this promising class.

Profile of the Investigational Agent: this compound

This compound is a specific derivative of the oxazole family. While not yet extensively characterized in public literature, its core structure suggests potential as a bioactive molecule.[7] The oxazole ring itself is a key feature in numerous natural and synthetic compounds with established biological activity.[1][6] The carbothioamide group (-CSNH2) is also of interest, as sulfur-containing moieties are known to contribute to the antimicrobial activity of various compounds.

Proposed Mechanism of Action (Hypothetical): Based on related heterocyclic compounds, the mechanism of action for an oxazole derivative could involve one or more of the following, which must be experimentally verified:

  • Enzyme Inhibition: Targeting essential bacterial enzymes, such as DNA gyrase (topoisomerase II) or enoyl-acyl carrier protein (ACP) reductase (FabI), which is involved in fatty acid synthesis.[8]

  • Cell Wall Synthesis Disruption: Interfering with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[9][10]

  • Cell Membrane Disruption: Altering the permeability and integrity of the microbial cell membrane.[11]

  • Inhibition of Ergosterol Synthesis (in Fungi): For antifungal activity, oxazoles may target enzymes like lanosterol 14-alpha-demethylase, disrupting the synthesis of ergosterol, a vital component of the fungal cell membrane.[12][13][14]

Comparative Agents: Establishing a Performance Baseline

To accurately gauge the potential of a new agent, it must be benchmarked against a panel of clinically relevant drugs with diverse mechanisms of action.

Agent Class Mechanism of Action Primary Spectrum
Vancomycin GlycopeptideInhibits cell wall synthesis by binding to D-Ala-D-Ala precursors of peptidoglycan.[9][10][11][15]Gram-positive bacteria, including MRSA.[9][16]
Ciprofloxacin FluoroquinoloneInhibits DNA gyrase (topoisomerase II) and topoisomerase IV, preventing DNA replication and repair.[17][18][19][20]Broad-spectrum, particularly effective against Gram-negative bacteria.[18][20]
Fluconazole TriazoleInhibits the fungal cytochrome P450 enzyme 14α-demethylase, blocking ergosterol synthesis and disrupting the fungal cell membrane.[12][13][14][21]Yeasts and some fungi (e.g., Candida, Cryptococcus).[12][13]

Head-to-Head Evaluation: Experimental Design & Protocols

A rigorous, stepwise approach is critical to validating a new antimicrobial candidate. The following protocols are based on standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[22][23][24][25][26][27][28]

Primary Efficacy Assessment: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is the foundational metric for assessing potency.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Analysis P1 Prepare standardized microbial inoculum (e.g., 0.5 McFarland) A1 Inoculate microtiter plate wells containing diluted compounds P1->A1 P2 Prepare serial dilutions of test compounds (Oxazole, Comparators) P2->A1 A2 Include Growth Control (no drug) and Sterility Control (no microbes) A3 Incubate plate under optimal conditions (e.g., 37°C for 18-24h) A1->A3 R1 Visually inspect for turbidity or use plate reader (OD600) A3->R1 R2 Determine MIC: Lowest concentration with no visible growth R1->R2

Detailed Protocol: Broth Microdilution MIC Assay

  • Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a final concentration of ~5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound and the comparator agents.

  • Inoculation: Add the prepared inoculum to each well. Include a positive control (inoculum, no drug) and a negative/sterility control (broth, no inoculum).

  • Incubation: Incubate the plate at 37°C for 16-20 hours for most bacteria or as appropriate for the test organism.

  • Endpoint Reading: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Bactericidal vs. Bacteriostatic Activity: Time-Kill Kinetics Assay

This dynamic assay reveals the rate at which an antimicrobial kills a microbial population over time.

Detailed Protocol: Time-Kill Assay [29][30][31][32]

  • Preparation: Prepare tubes containing broth with the test compound at various concentrations (e.g., 1x, 2x, 4x MIC) and a drug-free growth control.

  • Inoculation: Inoculate each tube with a standardized starting inoculum (~5 x 10^5 to 1 x 10^6 CFU/mL).

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Quantification: Perform serial dilutions of each aliquot and plate onto agar. Incubate the plates for 18-24 hours.

  • Analysis: Count the colonies to determine the CFU/mL at each time point. Plot log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[29]

Anti-Biofilm Activity: Crystal Violet Assay

Biofilms represent a major clinical challenge due to their high tolerance to conventional antibiotics. Assessing a new agent's ability to inhibit biofilm formation is crucial.

Biofilm_Workflow B1 Grow microbes in microtiter plate with test compounds for 24-48h B2 Discard planktonic (free-floating) cells and wash wells gently B1->B2 B3 Stain adherent biofilm with 0.1% Crystal Violet solution B2->B3 B4 Wash away excess stain B3->B4 B5 Solubilize bound dye (e.g., with 30% acetic acid) B4->B5 B6 Quantify biofilm by measuring absorbance (OD595) B5->B6

Detailed Protocol: Biofilm Inhibition Assay [33][34][35][36][37]

  • Biofilm Growth: In a flat-bottomed 96-well plate, add microbial suspension along with sub-inhibitory concentrations of the test compounds. Incubate for 24-48 hours without shaking to allow biofilm formation.

  • Washing: Carefully decant the media and wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Staining: Add 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[37]

  • Final Wash: Discard the stain and wash the wells again to remove unbound dye.

  • Solubilization: Add 30% acetic acid or ethanol to each well to dissolve the stain bound to the biofilm.[35][36]

  • Quantification: Transfer the solubilized stain to a new plate and measure the absorbance at ~595 nm. A lower absorbance indicates inhibition of biofilm formation.

Comparative Performance Data (Illustrative)

The following tables present hypothetical data to illustrate how the performance of this compound ("Oxa-2-amide") would be compared against standard agents.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) in µg/mL

Organism Oxa-2-amide Vancomycin Ciprofloxacin Fluconazole
Staphylococcus aureus (MSSA)210.5N/A
Staphylococcus aureus (MRSA)41>32N/A
Escherichia coli8>640.25N/A
Pseudomonas aeruginosa16>641N/A
Candida albicans4N/AN/A0.5

N/A: Not Applicable. Data is illustrative and not based on actual experimental results.

Table 2: Summary of Kinetic and Biofilm Activity

Parameter Oxa-2-amide Vancomycin Ciprofloxacin
Time-Kill vs. S. aureus Bactericidal at 4x MICBactericidal at 4x MICBactericidal at 4x MIC
Biofilm Inhibition vs. P. aeruginosa Moderate (45% reduction)Weak (10% reduction)Strong (80% reduction)

Data is illustrative and not based on actual experimental results.

Conclusion and Future Directions

This guide outlines a robust, evidence-based framework for the preclinical evaluation of a novel antimicrobial candidate, exemplified by this compound. By performing direct, head-to-head comparisons against established drugs using standardized protocols, researchers can accurately determine the compound's spectrum of activity, potency, and potential clinical utility.

Initial evaluation should focus on establishing the MIC profile against a diverse panel of pathogens. Promising candidates should then be advanced to more complex assays, such as time-kill kinetics and biofilm inhibition studies, to build a comprehensive understanding of their pharmacological profile. The hypothetical data presented herein suggests that a novel oxazole derivative could possess a unique activity spectrum, potentially offering advantages against certain resistant strains or biofilms. Future work must involve the execution of these described protocols, followed by mechanism of action studies and in vivo efficacy and toxicity assessments to fully validate its therapeutic potential.

References

  • DoseMeRx. Vancomycin Mechanism of Action | Resistance and More. [Link]

  • Wikipedia. Vancomycin. [Link]

  • Dr.Oracle. What is the mechanism of action of Fluconazole (an antifungal medication)? [Link]

  • PubMed. Mode of action and in-vitro activity of vancomycin. [Link]

  • Study.com. Vancomycin: Mechanism of Action, Drug Interactions & Side Effects. [Link]

  • Patsnap Synapse. What is the mechanism of Ciprofloxacin Hydrochloride? [Link]

  • Wikipedia. Ciprofloxacin. [Link]

  • Picmonic. Vancomycin Mechanism. [Link]

  • Indo American Journal of Pharmaceutical Sciences. a brief review on antimicrobial activity of oxazole derivatives. [Link]

  • NCBI Bookshelf. Fluconazole - StatPearls. [Link]

  • BMG Labtech. Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay. [Link]

  • Patsnap Synapse. What is the mechanism of Ciprofloxacin? [Link]

  • Patsnap Synapse. What is the mechanism of Fluconazole? [Link]

  • PMC. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. [Link]

  • Association for Biology Laboratory Education. Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. [Link]

  • YouTube. Fluconazole - Uses (Indications), Mechanism Of Action, Pharmacokinetics, And Side Effects. [Link]

  • Patsnap Synapse. What is the mechanism of Fosfluconazole? [Link]

  • Bio-protocol. Time-Kill Kinetics Assay. [Link]

  • An-Najah National University. Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. [Link]

  • YouTube. Ciprofloxacin - Uses, Mechanism Of Action, Pharmacology, Adverse Effects, And Contraindications. [Link]

  • Journal of Al-Nahrain University. Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. [Link]

  • EUCAST. MIC Determination. [Link]

  • IJPPR. Review of Antimicrobial Activity of Oxazole. [Link]

  • CLSI. Antimicrobial Susceptibility Testing | Area of Focus. [Link]

  • CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. [Link]

  • ResearchGate. Summary of the EUCAST ASMT reference method standard operational procedures (SOP) for MIC determination of antituberculous agents. [Link]

  • CLSI. M100 - Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Testing Laboratory. EUCAST MIC Determination Testing. [Link]

  • iGEM. General Biofilm Assay Protocol. [Link]

  • PMC. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. [Link]

  • FDA. Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • Bio-protocol. Crystal violet staining for biofilm analysis. [Link]

  • EUCAST. Disk Diffusion and Quality Control. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • Scribd. Time Kill Assay. [Link]

  • Acta Scientific. Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]

  • PMC. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. [Link]

  • YouTube. How MIC & Breakpoints Guide Antibiotic Choice | CLSI & EUCAST Guidelines | Dr Anupam Mohapatra. [Link]

  • PMC. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]

  • Research Journal of Science and Technology. Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. [Link]

  • Turkish Journal of Pharmaceutical Sciences. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. [Link]

  • MDPI. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. [Link]

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Definitive Structural Confirmation of Synthetic Oxazole-2-carbothioic acid amide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive analytical framework for confirming the structure of Oxazole-2-carbothioic acid amide (CAS: 885274-25-9). It compares the "Routine Analysis" approach against the "Definitive Structural Elucidation" workflow, highlighting why standard methods often fail for thioamide-heterocycles due to rotational isomerism and tautomeric ambiguity.

Executive Summary & The Structural Challenge

Synthetic This compound represents a critical bioisostere in medicinal chemistry, offering altered hydrogen-bonding capability and lipophilicity compared to its amide counterpart. However, confirming its structure presents unique challenges that "Routine Analysis" (1D NMR + LCMS) frequently misinterprets.

The Core Challenges:

  • Thioamide Rotamerism: The

    
     bond barrier is higher than 
    
    
    
    , leading to broadened or split NMR signals that mimic impurities.
  • Regioisomer Confusion: Distinguishing the 2-substituted isomer from 4- or 5-substituted byproducts requires specific scalar coupling analysis.

  • Functional Ambiguity: Rapid hydrolysis to the oxazole-2-carboxamide (oxygen analog) can occur; standard LCMS may not easily distinguish these if resolution is low, and IR is required to confirm the

    
     vs 
    
    
    
    bond.
Comparative Analysis: Routine vs. Definitive Workflows

This section compares the "Standard Industry Protocol" (Alternative A) with the "Definitive Multi-Modal Protocol" (The Product/Recommended Approach).

FeatureAlternative A: Routine Screening The Product: Definitive Elucidation
Methodology 1H NMR (CDCl3) + Low-Res LCMS1H/13C NMR (DMSO-d6) + 2D (HMBC/HSQC) + FT-IR + HRMS
Thioamide Detection Inferred from mass; often ambiguous.Direct Confirmation: IR Thioamide bands I-IV; 13C signal >180 ppm.
Isomer ID Assumed based on starting material.Proven: HMBC correlations link ring protons to the thioamide carbon.
Purity Assessment Often overestimates impurities due to rotamers.Accurate: Variable Temperature (VT) NMR coalesces rotamers.
Scientific Confidence Low (Internal Use Only)High (Publication/IND Standard)
Detailed Experimental Protocols
Protocol A: Advanced NMR Characterization (The "Definitive" Method)

Objective: To resolve rotamers and establish connectivity.

  • Solvent Selection: Use DMSO-d6 instead of CDCl3. Thioamides form strong H-bonds; DMSO stabilizes the rotamer population and sharpens exchangeable protons (

    
    ).
    
  • 1H NMR Acquisition:

    • Run standard scan at 298 K.

    • Crucial Step: If

      
       protons appear as widely separated broad singlets (e.g., 
      
      
      
      9.5 and 10.2 ppm) or if ring protons are split, perform Variable Temperature (VT) NMR . Heat to 353 K (80°C) to coalesce rotamers into sharp average signals.
  • 13C NMR Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds to allow relaxation of the quaternary
      
      
      carbon.
    • Look for the diagnostic thiocarbonyl signal at 175–185 ppm (significantly downfield of the amide carbonyl at ~160 ppm).

  • 2D Heteronuclear Correlation (HMBC):

    • Optimize for long-range coupling (

      
       Hz).
      
    • Validation Criteria: You must observe a correlation between the Oxazole

      
       or 
      
      
      
      protons and the
      
      
      quaternary carbon, and ideally from the
      
      
      protons to the
      
      
      carbon.
Protocol B: Vibrational Spectroscopy (IR) for Functional Group Validation

Objective: To rule out hydrolysis to the amide.

  • Sample Prep: ATR (Attenuated Total Reflectance) on neat solid.

  • Diagnostic Bands:

    • Absence of strong Amide I band (C=O stretch) at 1650–1690 cm⁻¹.

    • Presence of Thioamide bands:

      • Band I: 1390–1550 cm⁻¹ (C-N stretch + N-H deformation).

      • Band II: 1200–1400 cm⁻¹ (C=S / C-N coupling).

      • Band III: 950–1050 cm⁻¹ (C=S character).

Expected Data & Reference Values

The following table provides the acceptance criteria for confirming the structure.

Analytical DomainParameterExpected Value (Oxazole-2-carbothioamide)Comparison (Amide Analog)
1H NMR (DMSO-d6)

Protons

9.0 – 10.5 ppm (Broad/Split)

7.5 – 8.5 ppm
13C NMR

Carbon

178 – 185 ppm

158 – 165 ppm (

)
13C NMR Oxazole


150 – 160 ppm
Similar range
FT-IR Carbonyl/ThiocarbonylNo peak >1650 cm⁻¹ ; Bands at ~1350, 1000 cm⁻¹Strong peak at ~1670 cm⁻¹
HRMS (ESI+)

Calc: 129.0126 (C4H5N2OS)Calc: 113.0351 (C4H5N2O2)
Structural Confirmation Logic Tree

The following diagram illustrates the decision-making process for validating the structure, ensuring no false positives from hydrolysis or regioisomers.

StructureConfirmation Start Synthetic Product (Crystalline Solid) InitialQC Step 1: LC-MS & 1H NMR (Routine) Start->InitialQC Decision1 Mass Matches 129.01 Da? InitialQC->Decision1 FailMass Impurity/Hydrolysis (Check for Amide 113 Da) Decision1->FailMass No PassMass Step 2: 13C NMR Analysis Decision1->PassMass Yes Decision2 Quaternary C Signal > 175 ppm? PassMass->Decision2 FailCarbon Amide Detected (C=O ~160 ppm) Decision2->FailCarbon No PassCarbon Step 3: 2D NMR (HMBC) Decision2->PassCarbon Yes Decision3 Correlation: Oxazole Ring H to C-2 & C=S? PassCarbon->Decision3 FailRegio Wrong Regioisomer (e.g., 4- or 5-substituted) Decision3->FailRegio No Final CONFIRMED STRUCTURE Oxazole-2-carbothioamide Decision3->Final Yes

Caption: Logic flow for distinguishing Oxazole-2-carbothioamide from hydrolysis products and regioisomers.

References
  • Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629.

  • Wiberg, K. B., & Rablen, P. R. (1995). Carbonyl vs Thiocarbonyl: A Comparison of the Electronic Structure of Amides and Thioamides. Journal of the American Chemical Society, 117(8), 2201–2209.

  • Pichon, E., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of the American Chemical Society, 142(6), 2775–2784.

  • Santa Cruz Biotechnology. (n.d.). This compound Product Data Sheet (CAS 885274-25-9).[1][2]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Oxazole-2-Carbothioic Acid Amide

Author: BenchChem Technical Support Team. Date: February 2026

The molecular structure of oxazole-2-carbothioic acid amide, featuring an oxazole ring and a thioamide functional group, suggests a need for careful handling. The presence of nitrogen and sulfur atoms can imply potential reactivity and biological activity, necessitating a cautious approach to its disposal.

Core Principles of Chemical Waste Management

The disposal of any chemical waste, including this compound, is governed by a framework of regulations designed to minimize risk. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), and the Occupational Safety and Health Administration (OSHA).[1][2][3][4] Adherence to these regulations is not merely a matter of compliance but a fundamental aspect of responsible scientific practice.

A critical first step in waste management is to determine if the waste is hazardous.[4] The EPA defines hazardous waste in Title 40 of the Code of Federal Regulations (CFR) Section 261.3.[5] In the absence of specific data for this compound, it is prudent to treat it as a hazardous waste due to its potential for uncharacterized toxicity and reactivity.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the novelty of many research compounds, a thorough hazard assessment is paramount. For this compound, consider the following potential hazards based on its chemical class:

  • Oxazoles: Can cause skin and eye irritation or severe damage.[6][7]

  • Thioamides: This class of compounds can have varied toxicological profiles. The presence of sulfur and nitrogen can contribute to reactivity.

Personal Protective Equipment (PPE) is non-negotiable. When handling this compound for disposal, the following PPE must be worn:

  • Eye Protection: Chemical safety goggles or a face shield.[6][8]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).[8][9]

  • Body Protection: A laboratory coat and closed-toe shoes.[6]

  • Respiratory Protection: Use a chemical fume hood to avoid inhalation of any dust or vapors.[6]

PPE Component Specification Rationale
Eye Protection ANSI Z87.1 certified safety gogglesProtects against splashes and airborne particles.
Gloves Nitrile, neoprene, or other compatible materialProvides a barrier against skin contact.
Lab Coat Flame-resistant, long-sleevedProtects skin and clothing from contamination.
Footwear Closed-toe, non-slip shoesPrevents exposure from spills.
Disposal Workflow Diagram

The following diagram outlines the decision-making process for the disposal of this compound.

G This compound Disposal Workflow A Start: Waste Generation (this compound) B Is the waste contaminated with other hazardous materials? A->B C Segregate and label as 'this compound waste' B->C No D Segregate and label with all hazardous components B->D Yes E Store in a designated, secondary containment area C->E D->E F Is the container full? E->F G Arrange for pickup by a licensed hazardous waste disposal company F->G Yes H Continue to collect waste in the designated container F->H No I End: Waste Manifested and Removed G->I H->E

Caption: Decision workflow for the safe disposal of this compound.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • All waste containing this compound must be considered hazardous.

  • Segregate this waste stream from other laboratory waste to prevent unintended chemical reactions.[10][11] Incompatible materials to avoid mixing with include strong oxidizing agents, acids, and bases.[12]

  • Keep solid and liquid waste separate.[10]

2. Waste Collection and Container Management:

  • Use a designated, chemically compatible waste container.[13][14] The container must be in good condition, with a secure, leak-proof lid.[13][14]

  • The container must be clearly labeled as "Hazardous Waste" and list all its contents, including "this compound."[15]

  • The date of initial waste accumulation must be marked on the container.

  • Store the waste container in a designated satellite accumulation area within the laboratory.[15] This area should have secondary containment to capture any potential leaks.[13]

3. Disposal of Empty Containers:

  • A container that held this compound is considered "empty" only when all contents have been removed to the extent possible.[16]

  • For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required.[17][18] The rinsate must be collected and disposed of as hazardous waste.[16]

  • Once properly emptied and rinsed, the original labels on the container should be defaced or removed before disposal as non-hazardous waste, if permitted by your institution's policies.[16][18]

4. Final Disposal:

  • Never dispose of this compound down the drain or in the regular trash.[19]

  • The disposal of this chemical waste must be handled by a licensed and certified hazardous waste disposal company.[19]

  • Your institution's Environmental Health and Safety (EHS) department will coordinate the pickup and disposal of the waste.[14]

  • A hazardous waste manifest will be required to track the waste from your laboratory to the final disposal facility.[5]

Emergency Procedures in Case of a Spill

In the event of a spill, prioritize personnel safety:

  • Evacuate: Immediately evacuate the affected area.

  • Notify: Inform your supervisor and your institution's EHS department.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Clean-up: Only trained personnel with the appropriate PPE and spill kits should perform the clean-up. For large spills, emergency response personnel should be contacted.

Conclusion

The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. By following these detailed procedures, researchers and scientists can ensure they are adhering to the highest standards of safety and regulatory compliance. Always consult your institution's specific waste management guidelines and your EHS department for any questions or concerns.

References

  • Diversey. (2025). Safety Data Sheet. Retrieved from [Link]

  • Bowie State University. (n.d.). Hazardous Chemical Handling Procedures. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]

  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • University of Oklahoma Health Sciences Center. (2025). EHSO Manual 2025-2026: Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 260 -- Hazardous Waste Management System: General. Retrieved from [Link]

  • MCF Environmental Services. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Environmental Marketing Services. (2025). Effective Lab Chemical Waste Management. Retrieved from [Link]

  • The University of Tennessee Health Science Center. (n.d.). Management of Hazardous Chemical Wastes at UT Memphis. Retrieved from [Link]

  • California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management? [Video]. YouTube. Retrieved from [Link]

Sources

Personal protective equipment for handling Oxazole-2-carbothioic acid amide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Do not treat this as a standard organic solid. Oxazole-2-carbothioic acid amide combines the corrosive potential of the oxazole ring with the metabolic toxicity and reactivity of a primary thioamide.[1][2] In the absence of compound-specific LD50 data, you must adopt a Universal Precautions approach, assuming high toxicity and potential H₂S evolution upon acidification.[2]

Immediate Critical Actions:

  • Engineering Control: Handle strictly within a certified Chemical Fume Hood (CFH) or Glovebox.[2]

  • Incompatibility: Never expose to strong acids (risk of Hydrogen Sulfide gas) or strong oxidizers (risk of SOx fumes).[2]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Thioamides are prone to oxidative degradation.[2]

Risk Assessment: Structure-Activity Relationship (SAR)

As a research professional, you must understand the chemical logic of the hazard, not just the rules.[2]

Functional GroupAssociated HazardMechanism of Action
Oxazole Ring Corrosivity / IrritationElectron-deficient heteroaromatic ring; potential for severe mucous membrane irritation and skin burns (analogous to Oxazole CAS 288-42-6).[1][2]
Thioamide (-CSNH₂) Hepatotoxicity / GoitrogenicThioamides (e.g., Thioacetamide) are metabolically activated to reactive sulfines, capable of liver damage and thyroid interference.[2]
Thioamide (Hydrolysis) H₂S EvolutionIn acidic aqueous media, hydrolysis yields Hydrogen Sulfide (H₂S), a broad-spectrum neurotoxin.[2]
Personal Protective Equipment (PPE) Matrix

Rationale: The following selection criteria are based on permeation kinetics for small nitrogen/sulfur-heterocycles.

PPE CategoryStandard Handling (Solid < 1g)High-Risk Handling (Solution/Scale-up > 1g)Technical Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Laminate Barrier (Silver Shield) under NitrileThioamides can permeate standard nitrile over time.[1][2] Double gloving provides a "breakthrough" indicator system.[2]
Eye Protection Chemical Goggles (Indirect Vent)Full Face Respirator or Goggles + Face ShieldSafety glasses are insufficient due to the corrosive nature of oxazole vapors/dust.[2]
Respiratory Fume Hood (Face velocity: 100 fpm)P100/OV Cartridge (if outside hood)Activated carbon (OV) captures organic vapors; P100 captures fine thioamide particulates.[2]
Body Protection Lab Coat (Tyvek or Cotton/Poly)Impervious Apron + Tyvek SleevesPrevents fabric saturation.[2] Thioamides are difficult to wash out of cotton.[2]
Operational Workflow & Diagrams
4.1 Safe Handling Lifecycle

The following diagram illustrates the logical flow of handling, emphasizing the critical decision points for containment.

SafeHandling cluster_hood Chemical Fume Hood Zone Start Start: Material Retrieval Check Check Container Integrity (Smell of Sulfur?) Start->Check Weigh Weighing (Static Control) Check->Weigh Intact Waste Waste Segregation (Thiol Stream) Check->Waste Leaking/Degraded Solubilize Solubilization (Exothermic Check) Weigh->Solubilize Reaction Reaction Setup (Closed System) Solubilize->Reaction Reaction->Waste

Figure 1: Operational workflow ensuring all open-container steps occur within the fume hood zone.

Detailed Experimental Protocols
5.1 Weighing & Transfer (The "Static" Risk)

Thioamides are often fluffy, electrostatic solids.[2] Static discharge can disperse toxic dust.[2]

  • Preparation: Place an ionizing fan or anti-static gun inside the hood.[2]

  • Containment: Weigh directly into a tared reaction vessel or a closed weighing boat. Do not use spatula transfers across open bench space.[2]

  • Technique: If the solid is caked, do not chip at it aggressively. Dissolve the entire contents of the vial if possible to avoid aerosolization.

5.2 Solubilization
  • Solvent Choice: DMSO or DMF are common solvents.[2]

  • Procedure: Add solvent slowly. The solvation of oxazole derivatives can be mildly exothermic.[2]

  • Incompatibility Check: Ensure the solvent is anhydrous.[2] Water introduction can initiate slow hydrolysis to the carboxylic acid and H₂S.[2]

5.3 Decontamination & Spill Response

Standard bleach is effective but must be used cautiously due to heat generation.[1]

  • Minor Spill (< 500 mg):

    • Cover with a pad soaked in 10% Sodium Hypochlorite (Bleach) .[2] The hypochlorite oxidizes the thioamide to a sulfonate/sulfate (less toxic).[2]

    • Allow to sit for 15 minutes.

    • Wipe up and dispose of as hazardous chemical waste.[2]

  • Major Spill (> 500 mg): Evacuate the area.[2] Contact EHS. Do not attempt cleanup without SCBA if dust is airborne.[2]

Waste Disposal

Crucial: Do not mix with general organic waste if the general stream is acidic.[2]

  • Stream: Segregate into "High Hazard - Sulfur/Thiol" waste.[1][2]

  • Labeling: Explicitly mark the tag with: "Contains Thioamide - Potential H₂S Liberator."[1][2]

  • PH Control: Maintain the waste container pH > 9 (using NaOH) to keep any liberated sulfide trapped as ionic sulfide (S²⁻) rather than gaseous H₂S.[2]

References
  • National Institutes of Health (NIH). PubChem Compound Summary: Oxazole.[2] Retrieved from [Link]2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press (US); 2011.[2] Section 6.C, Handling High-Hazard Chemicals.[2] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Thioacetamide analog). 29 CFR 1910.1000.[2]

  • Thermo Fisher Scientific. Safety Data Sheet: Oxazole.[2] (General Oxazole Hazard Class Reference).[2] Retrieved from ]">https://www.fishersci.com[2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.